N-Amyl-N-butylamine
Description
The exact mass of the compound 1-Pentanamine, N-butyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-5-7-9-10-8-6-4-2/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJIVVJFADZSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068180 | |
| Record name | 1-Pentanamine, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39536-61-3 | |
| Record name | N-Butyl-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39536-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanamine, N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039536613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanamine, N-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentanamine, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-Amyl-N-butylamine chemical properties and structure
An In-Depth Technical Guide to N-Amyl-N-butylamine: Chemical Properties and Structure
Introduction
This compound, also known as N-butylpentan-1-amine, is a secondary aliphatic amine with the chemical formula C9H21N.[1][2] This compound serves as a valuable intermediate in various fields of organic synthesis. Its structure, featuring both a butyl and an amyl (pentyl) group attached to a nitrogen atom, imparts specific physicochemical properties that are of interest to researchers and professionals in drug development and material science. This guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and essential safety information.
Chemical Structure and Identification
The molecular structure of this compound consists of a central nitrogen atom bonded to a linear butyl chain and a linear amyl (pentyl) chain. This arrangement makes it a simple, yet versatile, secondary amine.
Caption: Molecular Structure of this compound.
Key Identifiers:
-
IUPAC Name: N-butylpentan-1-amine[4]
-
Synonyms: n-Amyl-n-butyl amine, N-Butylpentylamine, N-(n-Amyl)-n-butylamine[1][2][5]
-
InChI: InChI=1S/C9H21N/c1-3-5-7-9-10-8-6-4-2/h10H,3-9H2,1-2H3[1][6]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 143.27 g/mol | [1][2] |
| Boiling Point | 186.7 °C at 760 mmHg | [2][9] |
| 80-81 °C at 24 Torr | [7] | |
| Density | 0.77 g/cm³ | [2][9] |
| 0.7667 g/cm³ at 20 °C | [7] | |
| Flash Point | 54.1 °C | [2][9] |
| Refractive Index | 1.422 | [2] |
| LogP (Octanol/Water) | 2.95720 | [2][9] |
| Vapor Pressure | 0.653 mmHg at 25°C | [9] |
| Appearance | Colorless liquid | [10] |
| Odor | Ammonia-like | [10][11] |
Spectroscopic Data: Spectroscopic analysis is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[1] Key expected absorptions include N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl chains, and C-N stretching vibrations.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST WebBook.[6] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of aliphatic amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information. The ¹H NMR spectrum would show distinct signals for the protons on the alpha-carbons adjacent to the nitrogen, as well as the different methylene and methyl groups of the butyl and amyl chains. Similarly, the ¹³C NMR would show unique signals for each carbon atom in the molecule.[12]
Synthesis and Reactivity
Synthetic Approach: Reductive Amination A common and effective method for synthesizing secondary amines like this compound is through reductive amination. This process involves the reaction of an aldehyde (valeraldehyde) with a primary amine (n-butylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
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- 12. benchchem.com [benchchem.com]
Synthesis pathways for N-Amyl-N-butylamine
An In-Depth Technical Guide to the Synthesis of N-Amyl-N-butylamine
Introduction
This compound (also known as N-butylpentan-1-amine) is a secondary amine with the chemical formula C₉H₂₁N.[1][2][3] As a dialkylamine, it serves as a valuable model compound in synthetic methodology and as a potential intermediate in the production of more complex molecules, such as surfactants, corrosion inhibitors, and pharmaceutical agents. The synthesis of such secondary amines presents a fundamental challenge in organic chemistry: achieving selective mono-alkylation while avoiding the formation of undesired tertiary amines and quaternary ammonium salts.
This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the strategic advantages of each method, and provide detailed, field-proven protocols. The focus is on causality—understanding why specific reagents and conditions are chosen—to empower scientists to adapt and optimize these methods for their unique applications.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be effectively approached through two principal routes: Reductive Amination and Direct N-Alkylation . While both can yield the target molecule, they differ significantly in selectivity, efficiency, and ease of execution.
| Feature | Reductive Amination | N-Alkylation of Primary Amine |
| Primary Challenge | Control of reaction conditions (pH, reducing agent) | Over-alkylation leading to tertiary amines |
| Selectivity | Generally high for the desired secondary amine | Poor unless specific control strategies are employed |
| Key Advantage | Avoids the over-alkylation problem inherent in direct alkylation.[4][5] | Conceptually simple Sɴ2 reaction |
| Common Starting Materials | Aldehyde/Ketone + Primary Amine | Primary Amine + Alkyl Halide |
| Waste Products | Water, spent reducing agent | Halide salts, byproducts from side reactions |
| Recommended Use | Preferred method for laboratory synthesis due to high control and selectivity. | Can be viable with careful control of stoichiometry (large excess of amine). |
Pathway 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and high degree of control.[6][7] The process involves the reaction of a carbonyl compound (an aldehyde in this case) with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[4] This one-pot approach is highly effective because it circumvents the over-alkylation issues that plague direct alkylation methods.[5]
For this compound, two symmetrical approaches are possible:
-
Route A: Reaction of Pentanal with Butylamine.
-
Route B: Reaction of Butanal with Amylamine (Pentan-1-amine).
Mechanism of Reductive Amination
The reaction proceeds through two distinct stages within a single pot:
-
Imine Formation: The primary amine (butylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (pentanal). This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form a stable Schiff base, or imine.
-
Reduction: A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine.
Caption: General workflow for Reductive Amination.
Causality Behind Reagent Selection
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should be powerful enough to reduce the imine intermediate but mild enough that it does not significantly reduce the starting aldehyde before the imine has a chance to form.
| Reducing Agent | Typical Solvent(s) | Key Advantages & Causality | Disadvantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | High Selectivity: The bulky acetate groups make it a mild, sterically hindered reducing agent, which reacts much faster with protonated imines than with neutral aldehydes. This allows for a true one-pot reaction.[8][9] | Moisture-sensitive. Less compatible with protic solvents like methanol.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Protic Solvent Compatible: It is stable in neutral or weakly acidic methanolic solutions. It selectively reduces the iminium ion, which is more electrophilic than the starting carbonyl.[8] | Toxicity due to the cyanide component. Reactions can be slower. |
| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Ethanol, Methanol | Green Chemistry: Produces only water as a byproduct. Excellent for large-scale industrial applications.[6][10] | Requires specialized hydrogenation equipment (pressure vessels). May reduce other functional groups (e.g., alkenes, alkynes). |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-Effective & Readily Available: A powerful reducing agent. | Lack of Selectivity: Can readily reduce the starting aldehyde.[8] Requires a two-step procedure: first, form the imine completely, then add NaBH₄ for the reduction. |
Experimental Protocol: Reductive Amination using STAB
This protocol describes the synthesis of this compound from pentanal and butylamine using sodium triacetoxyborohydride, a widely trusted laboratory method.[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pentanal (1.0 eq.), butylamine (1.0-1.2 eq.), and anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation (Initial Phase): Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, particularly if the substrates are sterically hindered.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic. Maintain the temperature at 20-25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Pathway 2: N-Alkylation of a Primary Amine
Direct alkylation via a nucleophilic aliphatic substitution (Sɴ2) reaction is a classic method for forming C-N bonds.[11] In this approach, a primary amine (e.g., butylamine) acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromopentane) to displace the halide leaving group.
The Central Challenge: Overalkylation
The primary drawback of this method is the lack of selectivity.[5] The secondary amine product (this compound) is typically more nucleophilic than the primary amine starting material due to the electron-donating effect of the additional alkyl group. Consequently, the product can compete with the starting material for the remaining alkyl halide, leading to the formation of the tertiary amine (N-amyl-N,N-dibutylamine) and ultimately the quaternary ammonium salt.[12][13][14]
Caption: The challenge of overalkylation in direct amine alkylation.
Strategies for Controlling Selectivity
While difficult, mono-alkylation can be favored by manipulating reaction conditions:
-
Stoichiometry Control: The most common strategy is to use a large excess of the primary amine relative to the alkyl halide.[14] This increases the probability that an alkyl halide molecule will collide with a molecule of the starting amine rather than the product amine.
-
Slow Addition: Adding the alkyl halide slowly to the reaction mixture keeps its instantaneous concentration low, further disfavoring the second alkylation step.
-
Choice of Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. While alkyl iodides are the most reactive, they are also more expensive and may promote overalkylation more readily. Alkyl bromides often provide a good balance of reactivity and control.[15]
Experimental Protocol: Controlled N-Alkylation
This protocol describes the synthesis of this compound from butylamine and 1-bromopentane, employing an excess of the amine to promote mono-alkylation.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine a large excess of butylamine (5-10 equivalents) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq.) to neutralize the HBr formed during the reaction.
-
Substrate Addition: Add 1-bromopentane (1.0 eq.) to the mixture dropwise at room temperature using an addition funnel over 1-2 hours.
-
Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for 12-48 hours. Monitor the disappearance of 1-bromopentane by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the excess butylamine and solvent.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.
-
Purification: The resulting mixture of primary, secondary, and tertiary amines can be challenging to separate. Fractional distillation is the most common method. Alternatively, more complex purifications involving derivatization or chromatography may be necessary.
Product Purification and Characterization
Regardless of the synthetic pathway, the final product requires rigorous purification and characterization to ensure its identity and purity.
-
Purification: Fractional distillation under reduced pressure is the most effective method for purifying liquid this compound, separating it from unreacted starting materials and over-alkylation byproducts based on differences in boiling points.
-
Characterization: The structure of the final compound should be confirmed using a suite of spectroscopic techniques. Data available in the NIST Chemistry WebBook can serve as a reference.[1][2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight (143.27 g/mol ) and fragmentation pattern.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups. The spectrum should show C-H stretching peaks (~2800-3000 cm⁻¹) and a characteristic N-H bend for a secondary amine, but will lack the prominent N-H stretching bands seen in primary amines.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide the definitive structural confirmation, showing the specific chemical shifts and couplings corresponding to the butyl and amyl chains attached to the nitrogen atom.
-
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, reductive amination stands out as the superior methodology. Its inherent design prevents the over-alkylation that plagues direct N-alkylation, leading to cleaner reactions, higher yields of the desired secondary amine, and simpler purifications. The use of mild and selective reducing agents like sodium triacetoxyborohydride (STAB) offers a reliable and highly versatile approach.
Direct N-alkylation, while mechanistically straightforward, should be approached with caution. It is often difficult to control and typically results in a mixture of products. This pathway should only be considered if a large excess of the starting amine is economically and practically feasible, and if robust purification methods are available. For researchers and drug development professionals who require high purity and predictable outcomes, the control and elegance of reductive amination make it the authoritative choice for synthesizing this compound and other analogous secondary amines.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Boyd, M. J., & Vanderwal, C. D. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(24), 6248-6251.
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Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). n-Amyl-n-butyl amine - IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). n-Amyl-n-butyl amine - Mass Spectrum. Retrieved from [Link]
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Wikipedia. (2023). n-Butylamine. Retrieved from [Link]
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OC-Master. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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Physical and spectral data of N-Amyl-N-butylamine
An In-depth Technical Guide to N-Amyl-N-butylamine: Physicochemical Properties, Spectral Analysis, and Synthetic Protocols
Introduction
This compound, also known as N-butylpentan-1-amine, is a secondary amine with the chemical formula C₉H₂₁N.[1][2] As a member of the dialkylamine family, it serves as a versatile chemical intermediate and building block in various synthetic applications. Its structure, featuring both a butyl and a pentyl (amyl) group attached to a nitrogen atom, imparts specific physicochemical properties that are of interest to researchers in organic synthesis, materials science, and drug development. While less common than simpler amines like diethylamine or dibutylamine, understanding its characteristics is crucial for its potential application in creating more complex molecules with tailored functionalities.
This guide provides a comprehensive overview of the physical and spectral data of this compound. It is designed for scientists and technical professionals, offering not just raw data but also insights into the experimental logic behind its synthesis and structural elucidation. The information presented herein is grounded in authoritative data sources to ensure scientific integrity and practical utility.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is the foundation for its safe handling, application in reactions, and purification. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁N | [1][2] |
| Molecular Weight | 143.27 g/mol | [1][2][3] |
| CAS Number | 39536-61-3 | [1][2] |
| IUPAC Name | N-butylpentan-1-amine | |
| Boiling Point | 186.7 °C at 760 mmHg | [3] |
| Density | 0.77 g/cm³ | [3] |
| Flash Point | 54.1 °C | [3] |
| Appearance | Colorless liquid (Expected) | [4] |
| Odor | Ammonia-like, fishy (Characteristic of amines) | [4] |
Safety and Handling Insights: this compound is a combustible liquid and should be handled with care.[5] Like many amines, it is expected to be corrosive and harmful if swallowed or in contact with skin.[6][7][8] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[6] Amines can react vigorously with strong oxidizing agents and acids.[9]
Synthesis and Purification Protocol
The synthesis of secondary amines like this compound is commonly achieved through reductive amination. This highly reliable and versatile method involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the target amine.
Expertise in Practice: The Rationale Behind Reductive Amination This pathway is favored for its high selectivity and efficiency. The formation of the imine followed by immediate reduction minimizes side reactions, such as the formation of tertiary amines or self-condensation of the aldehyde. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation. NaBH(OAc)₃ is often preferred as it is milder and more selective for imines over aldehydes, but NaBH₄ is a cost-effective and powerful alternative when reaction conditions are controlled.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from n-butylamine and valeraldehyde (pentanal).
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-butylamine (1.0 equivalent) and a suitable protic solvent like ethanol or methanol (approx. 0.5 M concentration).
-
Begin stirring and cool the mixture in an ice bath to 0-5 °C.
-
Add valeraldehyde (1.0 equivalent) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the initial exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the N-butylpentan-1-imine intermediate.
Step 2: In Situ Reduction
-
Re-cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.5 equivalents) in the same solvent.
-
Add the NaBH₄ solution to the reaction mixture slowly and portion-wise. This step is highly exothermic and generates hydrogen gas; adequate cooling and ventilation are critical.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
Step 3: Work-up and Extraction
-
Carefully quench the reaction by slowly adding water to decompose any unreacted NaBH₄.
-
Reduce the solvent volume using a rotary evaporator.
-
Add 1 M sodium hydroxide (NaOH) solution to make the mixture basic (pH > 12), which ensures the amine is in its free base form.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with a non-polar organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter off the drying agent and remove the solvent via rotary evaporation.
-
The resulting crude oil is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling around 185-188 °C.[3] The purity of the collected fractions should be assessed by Gas Chromatography (GC).
Caption: Reductive amination workflow for this compound synthesis.
Spectral Data and Structural Elucidation
Spectral analysis provides definitive proof of a molecule's structure. The following sections detail the expected and reported spectral data for this compound.
Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a key tool for determining the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143, corresponding to the molecular weight of the compound (C₉H₂₁N).[1][10]
-
Key Fragmentation: The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage events are possible:
-
Loss of a propyl radical (•C₃H₇) from the butyl chain, yielding a fragment at m/z = 100 .
-
Loss of a butyl radical (•C₄H₉) from the amyl chain, yielding a fragment at m/z = 86 . The peak at m/z = 100 is typically the base peak, indicating it is the most abundant fragment ion.
-
Caption: Primary α-cleavage fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST Chemistry WebBook.[1]
-
C-H Stretch: Strong, sharp peaks are observed in the 2800-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of the alkyl chains (CH₂, CH₃).
-
N-H Bend: A moderate absorption around 1500-1650 cm⁻¹ can be attributed to the N-H bending vibration. This peak confirms the presence of a secondary amine.
-
C-N Stretch: The C-N stretching vibration for aliphatic amines typically appears in the 1000-1250 cm⁻¹ region.
-
Absence of Primary Amine Features: Notably, the spectrum lacks the characteristic two-band N-H stretch around 3300-3500 cm⁻¹, confirming that it is not a primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃)
| Protons | Integration | Multiplicity | Approx. Shift (ppm) | Rationale |
| N -CH₂ -(CH₂)₂CH₃ (butyl) | 2H | Triplet (t) | ~2.6 | Adjacent to electron-withdrawing N atom. |
| N -CH₂ -(CH₂)₃CH₃ (amyl) | 2H | Triplet (t) | ~2.6 | Adjacent to electron-withdrawing N atom. (Likely overlaps with other α-CH₂) |
| NH | 1H | Broad Singlet (br s) | ~0.8-1.5 | Variable shift, broad due to quadrupole broadening and exchange. |
| N-CH₂-CH₂ -(CH₂)CH₃ (butyl) | 2H | Multiplet (m) | ~1.4-1.5 | β to N atom. |
| N-CH₂-CH₂ -(CH₂)₂CH₃ (amyl) | 2H | Multiplet (m) | ~1.4-1.5 | β to N atom. (Likely overlaps with other β-CH₂) |
| -(CH₂)₂-CH₂ -CH₃ (butyl) | 2H | Multiplet (m) | ~1.3 | γ to N atom. |
| -(CH₂)₂-CH₂ -CH₂CH₃ (amyl) | 2H | Multiplet (m) | ~1.3 | γ to N atom. |
| -(CH₂)₃-CH₂ -CH₃ (amyl) | 2H | Multiplet (m) | ~1.3 | δ to N atom. (Overlaps with other methylene groups) |
| -(CH₂)₃-CH₃ (butyl) | 3H | Triplet (t) | ~0.9 | Terminal methyl group. |
| -(CH₂)₄-CH₃ (amyl) | 3H | Triplet (t) | ~0.9 | Terminal methyl group. (Likely overlaps with other terminal methyl) |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon | Approx. Shift (ppm) | Rationale |
| N -C H₂-(CH₂)₂CH₃ (butyl) | ~50 | α-carbon, deshielded by nitrogen. |
| N -C H₂-(CH₂)₃CH₃ (amyl) | ~50 | α-carbon, deshielded by nitrogen. (May be distinct or overlapping) |
| N-CH₂-C H₂-(CH₂)CH₃ (butyl) | ~32 | β-carbon. |
| N-CH₂-C H₂-(CH₂)₂CH₃ (amyl) | ~30 | β-carbon. |
| -(CH₂)₂-C H₂-CH₃ (butyl) | ~20 | γ-carbon. |
| -(CH₂)₂-C H₂-CH₂CH₃ (amyl) | ~29 | γ-carbon. |
| -(CH₂)₃-C H₂-CH₃ (amyl) | ~22 | δ-carbon. |
| -(CH₂)₃-C H₃ (butyl) | ~14 | Terminal methyl carbon. |
| -(CH₂)₄-C H₃ (amyl) | ~14 | Terminal methyl carbon. |
Applications and Research Context
While specific high-volume applications for this compound are not widely documented, its structural features make it a compound of interest for several research and development areas:
-
Pharmaceutical and Agrochemical Synthesis: Like its simpler analog n-butylamine, which is a key intermediate in producing pesticides and pharmaceuticals such as the antidiabetic agent Tolbutamide, this compound can serve as a lipophilic building block.[13][14] The introduction of both butyl and amyl chains can be used to fine-tune properties like solubility, membrane permeability, and receptor binding in novel active pharmaceutical ingredients (APIs).
-
Material Science: The amine functional group can be used to create surfactants, corrosion inhibitors, or as a curing agent for epoxy resins. The specific chain lengths of the alkyl groups would influence the performance of these materials.
-
Analytical Chemistry: Studies on n-butylamine have shown its effectiveness as a mobile phase additive in mass spectrometry to enhance the ionization of metabolites in negative ion mode.[15] this compound could be investigated for similar purposes, where its higher boiling point and different basicity might offer advantages in specific analytical methods.
Conclusion
This compound is a secondary amine with well-defined physicochemical properties and predictable spectral characteristics. Its synthesis is readily achievable through standard organic chemistry methods like reductive amination, and its structure can be unequivocally confirmed using a combination of MS, IR, and NMR spectroscopy. While not a commodity chemical, its utility as a synthetic intermediate provides a platform for researchers and drug development professionals to create novel molecules with tailored lipophilic and physicochemical properties. The comprehensive data and protocols provided in this guide serve as a reliable resource for enabling its safe and effective use in the laboratory.
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Maslov, D. L., Trifonova, O. P., Balashova, E. E., & Lokhov, P. G. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Metabolites, 9(12), 299. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). n-Amyl-n-butyl amine. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). n-Amyl-n-butyl amine: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to N-Amyl-N-butylamine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Amyl-N-butylamine, a secondary amine with significance in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of the compound, outlines common synthetic and analytical methodologies, and discusses its potential applications, all while upholding the highest standards of scientific integrity.
Core Compound Identification
This compound, also known as N-butylpentan-1-amine, is a dialkylamine characterized by the presence of both an n-amyl and an n-butyl group attached to a central nitrogen atom.
| Identifier | Value | Source |
| CAS Number | 39536-61-3 | [1][2][3] |
| Molecular Formula | C₉H₂₁N | [1][3] |
| Molecular Weight | 143.27 g/mol | [1][3] |
| IUPAC Name | N-butylpentan-1-amine | [1] |
Physicochemical Properties and Data
Understanding the physicochemical properties of this compound is crucial for its handling, application in reactions, and purification. While specific experimental data for this compound is sparse, we can infer many of its properties from closely related amines such as n-butylamine and other secondary amines.
| Property | Value (n-butylamine as reference) | Inferred Relevance for this compound |
| Appearance | Colorless liquid, may turn yellow on storage | Likely a colorless to yellowish liquid with a characteristic amine (fishy, ammonia-like) odor.[4] |
| Boiling Point | 78 °C | Significantly higher due to increased molecular weight. |
| Density | 0.74 g/mL | Likely similar, in the range of 0.7-0.8 g/mL. |
| Solubility | Miscible in water and organic solvents | Expected to have lower water solubility due to longer alkyl chains, but good solubility in organic solvents. |
| Vapor Pressure | 72 mmHg at 20 °C | Lower than n-butylamine due to higher boiling point. |
| Flash Point | -12 °C | Likely higher, but still classified as a flammable liquid. |
Spectroscopic data is essential for the unambiguous identification of this compound. The NIST WebBook provides access to infrared (IR) and mass spectrometry (MS) data for this compound.[1][5]
-
Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic peaks for a secondary amine, including an N-H stretch in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of alkylamines.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of secondary amines like this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A common and logical approach is reductive amination.
Reductive Amination: A Step-by-Step Protocol
Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine. For the synthesis of this compound, one could react valeraldehyde with n-butylamine.
Workflow for Reductive Amination
Sources
A Comprehensive Technical Guide to the Safe Handling and Storage of N-Amyl-N-butylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from available safety data for aliphatic secondary amines and structurally similar compounds due to the limited specific data for N-Amyl-N-butylamine. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) available from your supplier before handling any chemical.
Introduction: Understanding the Profile of this compound
This compound (also known as N-pentyl-N-butylamine), with CAS Registry Number 39536-61-3, is a secondary aliphatic amine.[1] Its molecular structure, consisting of a nitrogen atom bonded to an amyl (pentyl) and a butyl group, dictates its chemical reactivity and physical properties. While specific toxicological data for this compound is not extensively documented, its structural class provides a strong basis for predicting its hazard profile. Aliphatic amines are recognized for their corrosive nature and potential for systemic toxicity.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, emphasizing a proactive approach to risk mitigation rooted in scientific principles.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use. The following table summarizes the known and estimated properties of this compound, with data extrapolated from analogous compounds where necessary.
| Property | Value | Source / Comment |
| CAS Number | 39536-61-3 | [1] |
| Molecular Formula | C9H21N | [1] |
| Molecular Weight | 143.27 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | Inferred from similar aliphatic amines. |
| Odor | Ammonia-like, fishy | Characteristic of aliphatic amines.[4] |
| Boiling Point | 186.7°C at 760 mmHg | [1] |
| Flash Point | 54.1°C (129.4°F) | [1] (Combustible Liquid) |
| Density | 0.77 g/cm³ | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents. | General property of longer-chain amines. |
Section 2: Hazard Identification and Risk Assessment
Based on structure-activity relationships for aliphatic amines, this compound should be regarded as a hazardous substance with the following potential risks:[2][3]
-
Corrosivity: Causes severe skin burns and eye damage.[5] The lone pair of electrons on the nitrogen atom imparts basicity, making it corrosive to tissues upon contact.
-
Toxicity: Harmful if swallowed or in contact with skin.[5][6] Systemic effects can occur following absorption. Longer alkyl chains can sometimes influence the route and rate of absorption.
-
Inhalation Hazard: Vapors may be irritating to the respiratory tract.[5] Due to its relatively high boiling point, the vapor pressure at room temperature is expected to be low, but inhalation of mists or aerosols, or heating the substance, can increase this risk.
-
Flammability: It is a combustible liquid, with a flash point indicating that it can be ignited with a source of ignition at elevated temperatures.[1]
Logical Framework for Hazard Control
A multi-tiered approach to hazard control is essential. This hierarchy prioritizes the most effective measures to ensure personnel safety.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is paramount. The following controls are mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation should be used for any operations that could generate aerosols or mists.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[8]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[9] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Lab Coat: A chemically resistant lab coat must be worn and kept buttoned. Do not wear lab coats outside of the laboratory.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] A full-face respirator provides both respiratory and eye protection.
PPE Donning and Doffing Protocol
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidents and maintain the chemical's integrity.
Handling
-
Grounding and Bonding: Use non-sparking tools and ensure that all equipment is properly grounded and bonded to prevent static discharge, which could be an ignition source.[5][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[7][8] Reactions with these materials can be vigorous and exothermic.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly after handling.
Storage
-
General Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5][11]
-
Container Integrity: Keep containers tightly closed to prevent the escape of vapors and contamination.[5]
-
Segregation: Store this compound separately from incompatible materials, particularly acids and oxidizing agents.[11] A physical barrier or separate storage cabinet is recommended.
-
Spill Containment: Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[11]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any incidents.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A calm and methodical approach is necessary for spill cleanup.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10] A water spray can be used to cool fire-exposed containers.
-
Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[7] Combustion may produce toxic oxides of nitrogen.[12]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
Conclusion
The safe handling and storage of this compound require a diligent and informed approach. By understanding its chemical properties, recognizing its potential hazards, implementing robust control measures, and being prepared for emergencies, researchers and scientists can work with this compound in a safe and responsible manner. This guide provides the foundational knowledge to achieve that goal, but it must be supplemented by a strong institutional safety culture and adherence to all applicable regulations.
References
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Bury, D., & Jäckh, R. (2019). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. Available at: [Link]
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Jäckh, R., & Bury, D. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016). Short chain (C2-3) alkyl amines: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
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Chemsrc. (n.d.). This compound | CAS#:39536-61-3. Chemsrc.com. Available at: [Link]
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Swanson, M., & Kaelin, M. A. (1994). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 2(3), 209-221. Available at: [Link]
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Environment and Climate Change Canada & Health Canada. (2021). Draft Screening Assessment Aliphatic Amines Group. Government of Canada. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
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Navigating the Solution Landscape: A Technical Guide to N-Amyl-N-butylamine Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Amyl-N-butylamine, a secondary amine with significant utility in chemical synthesis, requires a comprehensive understanding of its solubility characteristics for effective application in research and development. This in-depth technical guide provides a detailed exploration of the solubility of this compound in a range of common organic solvents. By examining the interplay of intermolecular forces and leveraging solubility data from structurally analogous amines, this document offers predictive insights and a practical framework for solvent selection and experimental design. Furthermore, a standardized protocol for the experimental determination of solubility is presented, empowering researchers to generate precise and reliable data for their specific applications.
Introduction: The Significance of Solvent Selection
The choice of solvent is a critical parameter in a multitude of chemical processes, from organic synthesis and purification to formulation and drug delivery. For a molecule like this compound (C9H21N), a liquid secondary amine, its solubility profile dictates its utility as a reactant, a catalyst, or a building block in various chemical transformations. An understanding of its behavior in different solvent environments is paramount for optimizing reaction kinetics, facilitating purification processes, and ensuring the homogeneity of formulations. This guide delves into the core principles governing the solubility of this compound and provides a practical reference for its application in the laboratory.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are the polar secondary amine group (-NH-) and the nonpolar n-amyl and n-butyl alkyl chains.
The nitrogen atom in the amine group possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen allows it to also act as a hydrogen bond donor. These capabilities enable this compound to interact favorably with polar and protic solvents.
Conversely, the two alkyl chains (amyl and butyl) are nonpolar and contribute to the molecule's hydrophobic character. These chains interact primarily through van der Waals forces (specifically, London dispersion forces) with nonpolar solvent molecules. The overall solubility of this compound in a given solvent is a balance between these competing interactions.
Generally, aliphatic amines are soluble in a variety of organic solvents, including alcohols, ethers, and benzene.[1][2][3] The solubility in water tends to decrease as the total number of carbon atoms increases due to the growing influence of the hydrophobic alkyl chains.[1][2][3]
Solubility Profile of this compound in Common Organic Solvents
Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of its close structural analogs, di-n-butylamine ((C4H9)2NH) and di-n-pentylamine ((C5H11)2NH), we can establish a highly predictive and semi-quantitative solubility profile. Di-n-butylamine is reported to be miscible with water, ether, and ethanol, and soluble in acetone.[4][5] Di-n-pentylamine is described as soluble in organic solvents but has limited solubility in water.[6][7]
The following table summarizes the expected solubility of this compound based on this analogous data and the fundamental principles of solubility.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol | Miscible | Strong hydrogen bonding interactions between the amine and the hydroxyl group of the alcohol.[8] |
| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding potential.[4][8] | |
| Isopropanol | Miscible | The branched nature of isopropanol does not significantly hinder interaction with the secondary amine.[8] | |
| Ethers | Diethyl Ether | Miscible | The ether oxygen can act as a hydrogen bond acceptor for the amine's N-H proton, and the alkyl chains have favorable van der Waals interactions.[4][8] |
| Tetrahydrofuran (THF) | Miscible | A polar aprotic solvent with a hydrogen bond accepting oxygen atom, leading to good miscibility.[8] | |
| Hydrocarbons | n-Hexane | Soluble | The nonpolar alkyl chains of this compound interact favorably with the nonpolar hexane via London dispersion forces. |
| Toluene | Miscible | The aromatic ring of toluene can interact with the alkyl chains, and it is a relatively nonpolar solvent.[9] | |
| Chlorinated Solvents | Dichloromethane | Soluble | A polar aprotic solvent that can effectively solvate the amine through dipole-dipole interactions. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. | |
| Ketones | Acetone | Miscible | The polar carbonyl group of acetone can act as a hydrogen bond acceptor, and the methyl groups are compatible with the amine's alkyl chains.[4][8] |
| Esters | Ethyl Acetate | Soluble | A moderately polar solvent where the ester group can act as a hydrogen bond acceptor.[8] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data for this compound in a specific organic solvent, a standardized experimental procedure is essential. The following protocol is based on the widely accepted "shake-flask" method, which is a cornerstone of solubility determination.[10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 10 mL)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
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The Ubiquitous Secondary Amine: A Technical Guide to Unlocking Novel Research Frontiers
Abstract
Secondary amines, organic compounds defined by a nitrogen atom bonded to two organic substituents and a single hydrogen, are fundamental pillars in the landscape of modern chemistry and drug discovery. Their unique physicochemical properties, including tunable basicity, pronounced nucleophilicity, and capacity for hydrogen bonding, render them indispensable structural motifs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of key research areas involving secondary amines. We will delve into their critical role as pharmacophores in medicinal chemistry, dissect state-of-the-art synthetic methodologies for their construction, and illuminate their burgeoning applications in asymmetric catalysis and materials science. This guide is designed not as a rigid template, but as a foundational resource to inspire and direct future research endeavors in this dynamic field.
I. The Secondary Amine in Medicinal Chemistry: A Privileged Pharmacophore
The secondary amine moiety is a recurring feature in a vast number of FDA-approved drugs, a testament to its profound importance in establishing potent and selective interactions with biological targets.[1] Its ability to function as both a hydrogen bond donor and acceptor, coupled with its typical protonation at physiological pH, allows for critical salt-bridge and hydrogen bonding interactions within enzyme active sites and receptor binding pockets.[2][3]
Physicochemical Properties: The Key to Biological Activity
The basicity of the secondary amine, quantified by the pKa of its conjugate acid, is a paramount physicochemical property that dictates a molecule's ionization state, and consequently, its solubility, permeability, and potential for off-target effects.[4] Fine-tuning the pKa of a secondary amine is a common strategy in lead optimization to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[5]
| Secondary Amine Structure | Representative pKa of Conjugate Acid | Significance in Drug Design |
| Acyclic Dialkylamine (e.g., Diethylamine) | ~11 | High basicity can lead to strong ionic interactions but may also increase potential for hERG liability. |
| Piperidine | ~11.2 | A common cyclic secondary amine in pharmaceuticals, offering a balance of basicity and structural rigidity. |
| Morpholine | ~8.4 | Reduced basicity compared to piperidine due to the electron-withdrawing effect of the oxygen atom, which can improve metabolic stability and reduce off-target effects.[6][7] |
| Piperazine | ~9.8 (first protonation), ~5.6 (second protonation) | The presence of two basic nitrogens allows for modulation of solubility and potential for multiple interactions with a target. |
| Pyrrolidine | ~11.3 | A five-membered cyclic amine that can introduce conformational constraints. |
Table 1: Representative pKa values of common secondary amine motifs in drug discovery.[4][6][7]
Case Study: Secondary Amines in FDA-Approved Pharmaceuticals
The prevalence of the secondary amine scaffold across a wide range of therapeutic areas underscores its versatility as a pharmacophore.
| Drug Name | Therapeutic Area | Role of the Secondary Amine |
| Propranolol | Beta-blocker | The secondary amine is crucial for binding to the beta-adrenergic receptor, where the protonated amine forms an ionic bond with an aspartate residue. |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | The secondary amine is integral to its interaction with the serotonin transporter. |
| Terbinafine (Lamisil) | Antifungal | The secondary amine is a key part of the pharmacophore responsible for inhibiting squalene epoxidase. |
| Sertraline (Zoloft) | Antidepressant (SSRI) | The secondary amine is essential for its binding to the serotonin transporter. |
| Lidocaine | Local Anesthetic | While technically a tertiary amine in its final form, its synthesis often involves secondary amine precursors. The amine's basicity is critical for its mechanism of action.[8] |
| Mecamylamine | Antihypertensive | A secondary amine introduced for the therapy of hypertension.[8] |
Table 2: Examples of FDA-approved drugs containing a secondary amine moiety.
Metabolic Considerations: N-Dealkylation
A critical aspect of drug development is understanding a compound's metabolic fate. Secondary amines are subject to oxidative metabolism, primarily through cytochrome P450 enzymes, with a common pathway being N-dealkylation.[9][10][11] This process can lead to the formation of a primary amine metabolite, which may have altered pharmacological activity, potency, or toxicity.[12][13] Understanding these metabolic pathways is crucial for designing drugs with improved metabolic stability and predictable pharmacokinetic profiles.[12]
II. Synthetic Strategies for Secondary Amine Construction
The efficient and selective synthesis of secondary amines is a cornerstone of modern organic chemistry. Several robust methodologies have been developed, each with its own set of advantages and considerations.
Reductive Amination: A Workhorse Reaction
Reductive amination is arguably one of the most common and reliable methods for the synthesis of secondary amines.[14][15][16] The reaction proceeds through the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[16]
Caption: Generalized workflow for a one-pot reductive amination.
This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[17]
-
Reaction Setup: To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M) is added the primary amine (1.1 equiv).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting materials are consumed (typically 4-24 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired secondary amine.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[18][19][20] This powerful transformation allows for the formation of a C-N bond between an aryl halide or triflate and a primary or secondary amine.[21][22]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with a primary amine.
-
Reaction Setup: An oven-dried reaction vessel is charged with the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: The primary amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane, ~0.1 M) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired secondary arylamine.
III. Secondary Amines in Asymmetric Catalysis
Chiral secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[23][24][25] Their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates has enabled the development of highly enantioselective reactions.[24][26]
Modes of Activation in Secondary Amine Organocatalysis
Caption: Dual activation modes of chiral secondary amine organocatalysts.
The choice of the chiral secondary amine catalyst, often a proline derivative or a MacMillan catalyst, is critical for achieving high levels of enantioselectivity. These catalysts create a chiral environment around the reactive intermediate, directing the approach of the incoming nucleophile or electrophile to one face of the molecule.
IV. Emerging Research Areas and Future Perspectives
The utility of secondary amines extends beyond traditional applications in medicinal chemistry and catalysis.
Secondary Amines in Materials Science
Secondary amines serve as crucial building blocks in polymer chemistry.[27] Their ability to undergo reactions such as polycondensation and polyaddition makes them valuable monomers for the synthesis of a variety of polymers, including polyamides and polyureas. The presence of the N-H bond in secondary amine-containing polymers allows for the formation of hydrogen bonding networks, which can significantly influence the material's thermal and mechanical properties.[28]
Future Directions
The development of novel synthetic methodologies for the stereoselective synthesis of complex chiral secondary amines remains an active area of research.[29][30][31][32] Furthermore, the exploration of secondary amines in new catalytic manifolds and their incorporation into advanced materials with tailored properties represent exciting avenues for future investigation. The continued study of the metabolic pathways of secondary amine-containing drugs will also be crucial for the design of safer and more effective therapeutics.
V. Conclusion
Secondary amines are a fundamentally important class of organic compounds with a broad and ever-expanding range of applications. From their central role in the design of life-saving medicines to their utility as versatile synthetic intermediates and catalysts, the significance of the secondary amine motif cannot be overstated. This guide has provided a comprehensive overview of key research areas, highlighting the underlying principles and providing practical experimental guidance. It is our hope that this resource will serve as a catalyst for further innovation and discovery in the rich and rewarding field of secondary amine chemistry.
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Introduction: The Molecular Landscape of N-Amyl-N-butylamine
An In-Depth Technical Guide: Theoretical and Computational Studies of N-Amyl-N-butylamine
This compound, also known as N-butyl-N-pentylamine, is a secondary aliphatic amine characterized by the presence of a butyl and an amyl (pentyl) group attached to a central nitrogen atom.[1][2] As with other secondary amines, its utility in chemical synthesis and potential applications in pharmaceuticals and material science stems from the reactivity of the N-H bond and the lone pair of electrons on the nitrogen atom.[3][4] Understanding its molecular structure, electronic properties, and dynamic behavior is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its role in complex chemical systems.
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound at the molecular level. We will move beyond simple data reporting to explain the causality behind the selection of specific computational models and protocols, thereby offering a framework for predictive and validated in-silico research.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a colorless to light yellow liquid with physical characteristics that are crucial for its handling and application in various experimental setups.[4]
| Property | Value | Source |
| CAS Number | 39536-61-3 | [1][2][5][6] |
| Molecular Formula | C₉H₂₁N | [1][2][5][6] |
| Molecular Weight | 143.27 g/mol | [1][2][5][6] |
| Boiling Point | 186.7 °C at 760 mmHg | |
| Density | 0.77 g/cm³ | |
| Flash Point | 54.1 °C | |
| Refractive Index | 1.422 | |
| LogP | 2.95720 | |
| IUPAC Name | N-butylpentan-1-amine | [6] |
These experimentally derived or computationally estimated values serve as essential benchmarks for validating the accuracy of theoretical models.
Quantum Chemical Calculations: A Density Functional Theory (DFT) Approach
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules the size of this compound.[7][8][9] The choice of functional and basis set is a critical decision that directly impacts the quality of the results. For aliphatic amines, hybrid functionals like B3LYP have consistently demonstrated robust performance in predicting geometries, vibrational frequencies, and electronic properties.[9][10][11][12] This is often paired with Pople-style basis sets, such as 6-311G(d,p), which provide sufficient flexibility for an accurate description of the electron density.[7][13][14]
Molecular Geometry Optimization
The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is not a mere structural determination but a crucial process that locates the point of minimum energy on the potential energy surface.
Causality of Protocol: An unoptimized or incorrectly assumed geometry will lead to erroneous calculations for all other properties. The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, ensuring the resulting structure is a true energetic minimum. A subsequent vibrational frequency calculation is mandatory to confirm this; the absence of any imaginary frequencies validates that the structure is a stable conformer and not a transition state.[7]
Vibrational Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful experimental technique for identifying functional groups. Computational vibrational analysis allows for the prediction of the IR spectrum, which serves two purposes: it helps in the interpretation of experimental spectra and further validates the computational model.
For a secondary amine like this compound, key vibrational modes include:
-
N-H Stretch: A single, characteristic peak is expected in the 3320-3280 cm⁻¹ range for saturated secondary amines.[3] This is a direct and reliable indicator of the secondary amine functional group.[15]
-
C-N Stretch: A strong band is anticipated between 1139±7 cm⁻¹ (for primary alpha carbons) and 1181±10 cm⁻¹ (for secondary alpha carbons).[16]
-
N-H Bend (Wag): This out-of-plane bending motion typically appears in the 750-700 cm⁻¹ region.[3]
By comparing the computed vibrational frequencies with established experimental data for similar amines, researchers can gain confidence in the accuracy of their chosen theoretical level.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.[18] For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, reflecting the nucleophilic character of the amine's lone pair.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.[18]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[17] Conversely, a small gap suggests the molecule is more reactive.[13]
This analysis is fundamental in predicting how the molecule will interact with other chemical species in, for example, a drug-receptor binding event or a synthetic reaction.[12]
| Parameter | Conceptual Meaning | Significance for this compound |
| E(HOMO) | Ionization Potential (approx.) | Indicates nucleophilicity and electron-donating capability of the nitrogen lone pair. |
| E(LUMO) | Electron Affinity (approx.) | Indicates electrophilic sites and electron-accepting capability. |
| ΔE = E(LUMO) - E(HOMO) | Chemical Hardness / Reactivity Index | A larger gap suggests higher kinetic stability and lower reactivity.[17] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the charge distribution within a molecule. It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack.[17]
-
Negative Regions (Red/Yellow): Indicate an excess of electron density and are the most likely sites for an electrophilic attack. In this compound, the most negative region will be centered around the nitrogen atom due to its lone pair of electrons.
-
Positive Regions (Blue): Indicate a deficiency of electron density and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the one bonded to the nitrogen (N-H).[7]
The MEP map provides an intuitive, visual guide to the molecule's reactive behavior, complementing the quantitative data from HOMO-LUMO analysis.[19]
Molecular Dynamics (MD) Simulations: Capturing Bulk and Interfacial Behavior
While quantum mechanics provides a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time.[20] This is essential for understanding bulk properties (like density and enthalpy of vaporization) and interfacial phenomena, which are critical in drug delivery and material science.[21]
Causality of Protocol: MD simulations solve Newton's equations of motion for a system of interacting atoms.[20] The interactions are described by a "force field" (e.g., OPLS-AA, CHARMM), a set of parameters and equations that define the potential energy of the system.[20][22] The choice of force field is crucial and must be validated against experimental data for pure amines to ensure its accuracy.[21] A typical simulation involves placing a number of this compound molecules in a simulation box, allowing the system to equilibrate to the desired temperature and pressure, and then running a "production" simulation from which thermodynamic and structural properties can be calculated.
Standardized Computational Protocols
To ensure reproducibility and scientific rigor, the following step-by-step protocols are provided as a standard workflow.
Protocol 1: DFT Geometry Optimization and Vibrational Analysis
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial, rough geometry optimization using a molecular mechanics force field.
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as Opt Freq (Optimization followed by Frequency).
-
Method Selection: Define the level of theory. A robust choice is B3LYP/6-311G(d,p).
-
Execution: Submit the calculation to a high-performance computing resource.
-
Validation: Upon completion, verify that the optimization converged successfully. Open the output file and check the frequency section. Confirm that there are no imaginary frequencies, which validates the structure as a true energy minimum.
-
Data Extraction: Extract the optimized Cartesian coordinates, total energy, and the computed vibrational frequencies and their corresponding IR intensities.
Protocol 2: Molecular Dynamics (MD) Simulation Setup
-
System Building: Use a simulation package (e.g., GROMACS, AMBER) to place a defined number of this compound molecules into a periodic simulation box. The force field parameters for the molecule must be assigned.
-
Solvation (Optional): If studying the molecule in a solvent, fill the simulation box with the desired solvent model (e.g., SPC/E for water).[20]
-
Energy Minimization: Perform an energy minimization of the entire system to remove any unfavorable steric clashes.
-
Equilibration (NVT & NPT):
-
Run a short simulation under the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature.
-
Run a subsequent simulation under the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure.
-
-
Production Run: Once the system is equilibrated (i.e., temperature, pressure, and density are stable), run the main production simulation for a sufficient length of time to collect data.
-
Analysis: Analyze the resulting trajectory to calculate properties such as density, radial distribution functions, and transport properties.
Visualization of Computational Workflows
Diagrams provide a clear, high-level overview of complex procedures. The following have been generated using Graphviz (DOT language) to illustrate the described workflows.
Caption: A comparative workflow for Quantum Mechanics (DFT) and Molecular Dynamics (MD) studies.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.
Conclusion
The theoretical and computational investigation of this compound, through a synergistic application of DFT and MD simulations, provides profound insights into its molecular structure, stability, reactivity, and bulk behavior. This in-silico approach, when properly validated, not only complements experimental findings but also offers predictive power that can accelerate research and development. By understanding the causality behind methodological choices—from the selection of a DFT functional to the validation of an MD force field—researchers can confidently employ these powerful tools to explore the vast chemical landscape of secondary amines and their derivatives.
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, August 9). Vibrational spectra, HOMO, LUMO, MESP surfaces and reactivity descriptors of amylamine and its isomers: A DFT study. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of n-pentylamine. Retrieved from [Link]
-
Physical Chemistry Research. (n.d.). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Retrieved from [Link]
-
ResearchGate. (2022, October 21). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Retrieved from [Link]
-
Research Square. (2022, July 25). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Retrieved from [Link]
-
Semantic Scholar. (2022, April 25). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]
-
IRJEdT. (2023, April). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
DergiPark. (2023, June 21). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]
-
Sarojini, K., et al. (2012). Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. PubMed. Retrieved from [Link]
-
ResearchGate. (2015, August 9). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Equilibrium Structures and Vibrational Assignments for Isoamyl Alcohol and tert -Amyl Alcohol: A Density Functional Study. Retrieved from [Link]
-
eScholarship. (2022, August 26). The importance of ester cleavage in the butylamine pretreatment of hybrid poplar. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent. Retrieved from [Link]
-
ResearchGate. (2022, August 8). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). Retrieved from [Link]
-
ResearchGate. (2009, August 7). Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dibutyl-trimethylsilanylmethyl-amine and its application towards SO 2 absorption with phase change behaviors. Retrieved from [Link]
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Methodological & Application
N-Amyl-N-butylamine as a Catalyst in Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Catalytic Potential of a Bulky Secondary Amine
To the community of researchers, scientists, and professionals in drug development, the exploration of novel catalysts is a cornerstone of innovation. This guide focuses on N-Amyl-N-butylamine, a secondary amine whose structural characteristics—a balance of steric bulk and moderate basicity—suggest its utility as a catalyst in key organic transformations. While the dedicated literature on this compound's catalytic applications is not extensive, its molecular architecture is analogous to other well-established bulky secondary and tertiary amine catalysts.
Therefore, this document serves as both a primer and a predictive guide. We will delve into the fundamental principles of amine catalysis, drawing authoritative parallels from extensively studied catalysts like di-n-butylamine and triethylamine. The protocols herein are presented as robust starting points, empowering researchers to judiciously explore and optimize the use of this compound in their own synthetic endeavors. Our objective is to provide a scientifically grounded framework for its application in two of the most fundamental carbon-carbon bond-forming reactions: the Knoevenagel Condensation and the Henry (Nitroaldol) Reaction.
Section 1: Physicochemical Profile and Catalytic Rationale
The efficacy of an amine catalyst is governed by a delicate interplay of its electronic and steric properties. This compound, with its n-amyl and n-butyl side chains, presents a unique profile.
-
Basicity (Electronic Effect): The nitrogen lone pair's availability determines the amine's ability to act as a Brønsted-Lowry base, deprotonating a substrate to initiate a reaction. The alkyl groups are electron-donating, increasing the electron density on the nitrogen atom compared to ammonia. The basicity, as indicated by the pKa of its conjugate acid, is expected to be comparable to other di-n-alkylamines. A higher pKa value for the conjugate acid corresponds to a stronger base.[1]
-
Steric Hindrance: The bulky alkyl groups physically obstruct the nitrogen atom. This steric hindrance can be advantageous, rendering the amine a non-nucleophilic base .[2] This means it is more likely to abstract a proton (act as a base) than to attack an electrophilic carbon center (act as a nucleophile), thereby minimizing unwanted side reactions.
For context, let's compare the properties of this compound with other common amine catalysts.
| Catalyst Name | Structure | Type | Molecular Wt. ( g/mol ) | pKa of Conjugate Acid | Key Features |
| This compound | C₉H₂₁N | Secondary | 143.27 | ~11.2 (estimated) | Bulky, moderately basic, non-nucleophilic character. |
| Di-n-butylamine | C₈H₁₉N | Secondary | 129.24 | 11.31[3] | Commonly used bulky secondary amine catalyst. |
| Di-n-amylamine | C₁₀H₂₃N | Secondary | 157.30 | 11.16[4] | Structurally similar to the target molecule. |
| n-Butylamine | C₄H₁₁N | Primary | 73.14 | 10.78[5][6] | Less sterically hindered primary amine. |
| Triethylamine (TEA) | C₆H₁₅N | Tertiary | 101.19 | 10.75 | Common non-nucleophilic tertiary amine base. |
| Piperidine | C₅H₁₁N | Secondary | 85.15 | 11.12 | Cyclic secondary amine, often used in Knoevenagel reactions. |
Note: The pKa for this compound is estimated based on the values for Di-n-butylamine and Di-n-amylamine.
This profile makes this compound a prime candidate for reactions requiring a base strong enough to deprotonate weakly acidic C-H bonds but sterically hindered enough to prevent undesired nucleophilic attack on carbonyl electrophiles.
Section 2: Core Application: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of a carbonyl compound (aldehyde or ketone) with an active methylene compound, catalyzed by a weak base.[7] The product is typically an α,β-unsaturated dicarbonyl or cyano compound.
Mechanism of Catalysis
Secondary amines like this compound can catalyze the Knoevenagel condensation through two primary pathways. The choice of pathway often depends on the specific reactants and conditions.
-
Enolate Pathway: The amine acts as a Brønsted base, deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon.
-
Iminium/Enamine Pathway: The secondary amine first condenses with the carbonyl compound to form an iminium ion. This iminium ion is more electrophilic than the original carbonyl. Simultaneously, another molecule of the amine deprotonates the active methylene compound, which then attacks the iminium ion. Alternatively, the iminium ion can tautomerize to an enamine, which can also participate in the reaction.
Below is a generalized mechanism for the secondary amine-catalyzed Knoevenagel condensation.
Caption: Generalized catalytic cycle for the Knoevenagel Condensation.
Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol uses reaction conditions commonly employed for secondary amine catalysts and serves as a validated starting point for optimization with this compound.
Materials:
-
Benzaldehyde (1.0 equiv., e.g., 1.06 g, 10 mmol)
-
Malononitrile (1.0 equiv., e.g., 0.66 g, 10 mmol)
-
This compound (Catalyst, 0.1 equiv., e.g., 0.143 g, 1 mmol)
-
Ethanol (Solvent, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
TLC apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a syringe or pipette, add this compound (1 mmol) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 30 minutes to 2 hours. Monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the benzaldehyde spot.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice bath for 15-20 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product (benzylidenemalononitrile) in a desiccator or a vacuum oven at low heat.
-
-
Purification (if necessary): The product is often obtained in high purity. If further purification is required, recrystallize from hot ethanol.
Section 3: Core Application: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[8][9][10] The resulting β-nitro alcohol is a versatile synthetic intermediate that can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones.
Mechanism of Catalysis
In the Henry reaction, the amine catalyst functions as a Brønsted base to deprotonate the α-carbon of the nitroalkane. This α-proton is acidic due to the strong electron-withdrawing nature of the nitro group. The resulting nitronate anion is a potent nucleophile that attacks the carbonyl carbon. A final protonation step yields the β-nitro alcohol. All steps in the Henry reaction are reversible.[8]
Caption: Catalytic mechanism of the Henry (Nitroaldol) Reaction.
Protocol: Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane
This protocol is based on general procedures for amine-catalyzed Henry reactions and can be adapted for this compound.[2][11] Given its tertiary amine nature in many protocols, a bulky tertiary amine like triethylamine is used as the model, but a secondary amine can also be effective.
Materials:
-
4-Nitrobenzaldehyde (1.0 equiv., e.g., 1.51 g, 10 mmol)
-
Nitromethane (5.0 equiv., e.g., 3.05 g, 50 mmol)
-
This compound (Catalyst, 0.2 equiv., e.g., 0.286 g, 2 mmol)
-
Isopropanol (Solvent, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
TLC apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) in isopropanol (20 mL).
-
Reagent Addition: Add nitromethane (50 mmol) to the solution and stir the mixture at room temperature.
-
Catalyst Addition: Slowly add this compound (2 mmol) to the stirred reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction time can vary from a few hours to overnight (e.g., 12-24 hours). Monitor the consumption of the aldehyde by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold isopropanol.
-
If no solid forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure β-nitro alcohol product.
-
Section 4: Experimental Workflow and Optimization
When employing a new catalyst like this compound, a systematic approach to optimization is crucial. The following workflow provides a logical sequence for developing a robust protocol.
Caption: A systematic workflow for protocol development.
Key Optimization Parameters:
-
Catalyst Loading: Start with 10-20 mol%. For highly efficient reactions, this may be reduced to 1-5 mol%.
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility. For Knoevenagel condensations, alcohols like ethanol are common. For Henry reactions, a variety of solvents from THF to isopropanol can be effective. Solvent-free conditions are also worth exploring for greener chemistry.
-
Temperature: While many amine-catalyzed reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Conversely, cooling may be necessary to control selectivity or prevent side reactions.
-
Water Removal: In Knoevenagel condensations, the removal of the water byproduct can drive the equilibrium toward the product. This can be achieved azeotropically using a Dean-Stark apparatus with a solvent like toluene.
Conclusion
This compound represents a promising, yet underexplored, catalyst for organic synthesis. Its identity as a sterically hindered, moderately basic secondary amine provides a strong theoretical foundation for its application in base-catalyzed reactions where nucleophilicity is undesirable. The detailed protocols for the Knoevenagel and Henry reactions provided in this guide, based on well-established principles and analogous catalysts, offer a reliable and authoritative starting point for any researcher or drug development professional. By following the outlined experimental workflows and optimization strategies, the full catalytic potential of this compound can be systematically investigated and harnessed for the efficient synthesis of valuable chemical entities.
References
- 1. pKa of Dibutylamine [vcalc.com]
- 2. Triethylamine-Promoted Henry Reaction/Elimination of HNO2/Cyclization Sequence of Functionalized Nitroalkanes and 2-Oxoaldehydes: Diversity-Oriented Synthesis of Oxacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Butylamine - Wikipedia [en.wikipedia.org]
- 6. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Henry Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Evaluating N-Amyl-N-butylamine as a Corrosion Inhibitor for Carbon Steel in Acidic Media
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the evaluation of N-Amyl-N-butylamine as a potential corrosion inhibitor for carbon steel, particularly in acidic environments such as 1M hydrochloric acid (HCl). Carbon steel is a cornerstone material in numerous industries but is highly susceptible to corrosion, necessitating effective protective strategies. Organic inhibitors, especially those containing heteroatoms like nitrogen, offer a promising solution by adsorbing onto the metal surface to form a protective barrier. This compound, a secondary aliphatic amine, is a candidate for such applications due to the presence of a lone pair of electrons on its nitrogen atom and hydrophobic alkyl chains. This guide details the theoretical mechanism of inhibition, presents step-by-step protocols for empirical evaluation using gravimetric and electrochemical techniques, and outlines a computational approach for theoretical validation. The protocols are designed to be self-validating, enabling researchers to generate robust and reproducible data on the inhibitor's performance and mechanism of action.
Part 1: Physicochemical Properties and Proposed Mechanism of Action
Overview of this compound
This compound (also known as N-butylpentan-1-amine) is a secondary amine whose structure suggests potential as an effective corrosion inhibitor. The nitrogen atom acts as an active center for adsorption, while the alkyl chains can form a hydrophobic layer.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁N | [1] |
| Molecular Weight | 143.27 g/mol | [1] |
| CAS Number | 39536-61-3 | [1] |
| Density | 0.77 g/cm³ | [1] |
| Boiling Point | 186.7 °C at 760 mmHg | [1] |
| Flash Point | 54.1 °C | [1] |
Conceptual Synthesis Route
The synthesis of secondary amines like this compound can be achieved through the N-alkylation of a primary amine. A common method involves the reaction of a primary amine (e.g., n-butylamine) with an alkyl halide (e.g., 1-bromopentane). This Sₙ2 reaction can sometimes lead to overalkylation, producing tertiary amines. However, reaction conditions can be optimized to favor the formation of the secondary amine.[2][3][4][5]
Proposed Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor in acidic solution is predicated on its ability to adsorb onto the carbon steel surface. The acidic environment protonates the amine (R₂NH + H⁺ ⇌ R₂NH₂⁺). The inhibition mechanism is likely a combination of physical and chemical adsorption processes.[6]
-
Physisorption: In an acidic solution containing chloride ions, the carbon steel surface becomes positively charged. Cl⁻ ions first adsorb onto the surface, creating an excess negative charge. The protonated amine cations (CH₃(CH₂)₄-NH₂⁺-(CH₂)₃CH₃) are then electrostatically attracted to this negatively charged surface.
-
Chemisorption: The nitrogen atom in the this compound molecule possesses a lone pair of electrons. This allows the molecule to act as a Lewis base, donating the electron pair to the vacant d-orbitals of iron atoms on the carbon steel surface, forming a coordinate covalent bond.[6]
-
Barrier Formation: Once adsorbed, the non-polar n-amyl and n-butyl chains orient away from the metal surface, creating a dense, hydrophobic film. This film acts as a physical barrier, isolating the metal from the corrosive medium and impeding the diffusion of corrosive species (like H⁺ and Cl⁻) to the surface.[7]
This proposed mechanism suggests that this compound functions as a mixed-type inhibitor, impeding both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Part 2: Experimental Evaluation Workflow and Protocols
The comprehensive evaluation of a corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques.
Protocol 2.1: Gravimetric Analysis (Weight Loss Method)
This method provides a direct measure of the average corrosion rate and is based on ASTM standards D2688 and G1.[8][9][10]
-
Objective: To determine the corrosion rate of carbon steel in the absence and presence of various concentrations of this compound and to calculate the inhibitor efficiency.
-
Causality: By measuring the mass loss of a steel coupon over a set period, we can directly quantify the amount of metal lost to corrosion. Comparing the mass loss in an uninhibited solution to that in an inhibited solution allows for a straightforward calculation of the inhibitor's effectiveness.
Materials & Equipment:
-
Carbon steel coupons (e.g., C1018, 2cm x 2cm x 0.2cm)
-
Analytical balance (±0.1 mg accuracy)
-
1M Hydrochloric acid (HCl) solution
-
This compound
-
Abrasive paper (e.g., 180, 400, 600, 1200 grit)
-
Acetone, ethanol, distilled water
-
Water bath or thermostat
-
Glass beakers (100 mL) with covers
-
Dessicator
Procedure:
-
Coupon Preparation (per ASTM G1): [8][11] a. Mechanically polish the carbon steel coupons sequentially with different grits of abrasive paper until a mirror-like finish is achieved. b. Degrease the coupons by sonicating in acetone for 5 minutes. c. Rinse thoroughly with ethanol and then distilled water. d. Dry the coupons with a stream of warm air and store them in a desiccator. e. Weigh each coupon accurately using an analytical balance (record as W₁).
-
Immersion Test: a. Prepare 100 mL of 1M HCl solution for each test (blank and inhibited). b. For inhibited solutions, add the desired concentration of this compound (e.g., 50, 100, 150, 200 ppm).[7][12] c. Completely immerse one prepared and weighed coupon into each beaker. Cover the beakers to prevent evaporation. d. Place the beakers in a water bath set to the desired temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).[13]
-
Coupon Cleaning and Final Weighing: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to ASTM G1 standards. A common method for steel is to immerse them in a cleaning solution (e.g., HCl with an inhibitor like Rodine) for a few minutes to remove corrosion products, followed by gentle brushing with a non-metallic brush.[9] c. Rinse with distilled water and acetone. d. Dry the coupons and re-weigh them accurately (record as W₂).
Data Analysis:
-
Mass Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR (mm/yr) = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Mass loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of carbon steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the blank solution
-
CRᵢ = Corrosion rate in the inhibited solution
-
Protocol 2.2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the corrosion kinetics and the inhibitor's effect on both anodic and cathodic reactions.[14][15]
-
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc) to calculate corrosion rate and understand the inhibition mechanism (anodic, cathodic, or mixed).
-
Causality: By polarizing the working electrode away from its natural corrosion potential and measuring the resulting current, we can extrapolate the Tafel plots back to the corrosion potential. The intersection gives the corrosion current density (icorr), which is directly proportional to the corrosion rate. The shift in Ecorr and changes in the anodic and cathodic slopes reveal how the inhibitor interferes with the electrochemical reactions.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (Working electrode: carbon steel; Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter electrode: Platinum or graphite)
-
Corrosive media (1M HCl) with and without inhibitor
Procedure:
-
Setup: a. Prepare the carbon steel working electrode by polishing and cleaning as described in Protocol 2.1. b. Assemble the three-electrode cell with the prepared corrosive solution. c. Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.
-
Polarization Scan: a. Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP. b. Use a slow scan rate, typically 0.167 mV/s or 1 mV/s, to ensure quasi-stationary conditions.[15]
Data Analysis:
-
Tafel Extrapolation: Plot the potential (E) vs. log(current density, i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point provides the corrosion current density (icorr).
-
Corrosion Rate (CR) from icorr: CR (mm/yr) = (3.27 × icorr × EW) / D
-
icorr = Corrosion current density in µA/cm²
-
EW = Equivalent weight of iron (27.92 g/eq)
-
D = Density of carbon steel (7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density in the blank solution
-
icorrᵢ = Corrosion current density in the inhibited solution
-
Protocol 2.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process at the metal-solution interface.[10]
-
Objective: To evaluate the properties of the protective film formed by the inhibitor by measuring parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Causality: By applying a small amplitude AC potential signal at various frequencies, we can measure the impedance of the electrochemical system. A higher impedance, particularly the charge transfer resistance (Rct), corresponds to a slower corrosion process. Changes in capacitance can indicate the adsorption of inhibitor molecules and the formation of a protective film.
Materials & Equipment:
-
Same as for PDP, but the potentiostat must have a frequency response analyzer (FRA).
Procedure:
-
Setup: a. Use the same three-electrode cell setup as in the PDP protocol. b. Allow the system to stabilize at its OCP for 30-60 minutes.
-
EIS Measurement: a. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV peak-to-peak) at the OCP. b. Scan over a wide frequency range, typically from 100 kHz down to 10 mHz.
Data Analysis:
-
Nyquist and Bode Plots: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (Impedance magnitude and phase angle vs. frequency). For a simple corrosion system, the Nyquist plot shows a semicircle.
-
Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The model provides values for:
-
Rs: Solution resistance.
-
Rct: Charge transfer resistance. A larger Rct value indicates better corrosion resistance.
-
Cdl: Double-layer capacitance. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant.
-
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the blank solution
-
Rctᵢ = Charge transfer resistance in the inhibited solution
-
Part 3: Data Interpretation and Presentation
Example Data Tables
Quantitative data from the protocols should be summarized for clarity and comparison.
Table 1: Example Data from Weight Loss and Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | Weight Loss | Potentiodynamic Polarization | ||
| CR (mm/yr) | IE (%) | icorr (µA/cm²) | Ecorr (mV vs SCE) | |
| 0 (Blank) | 15.2 | - | 1350 | -450 |
| 50 | 5.6 | 63.2 | 495 | -442 |
| 100 | 2.9 | 80.9 | 251 | -435 |
| 150 | 1.5 | 90.1 | 125 | -431 |
| 200 | 1.1 | 92.8 | 90 | -428 |
Table 2: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| 0 (Blank) | 45 | 150 | - |
| 50 | 125 | 95 | 64.0 |
| 100 | 255 | 70 | 82.4 |
| 150 | 510 | 55 | 91.2 |
| 200 | 680 | 48 | 93.4 |
Adsorption Isotherm Analysis
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.
The Langmuir isotherm is represented by: C / θ = 1/K_ads + C
-
C: Inhibitor concentration
-
θ: Surface coverage (θ = IE% / 100)
-
K_ads: Adsorption equilibrium constant
By plotting C/θ versus C, a straight line should be obtained if the Langmuir isotherm is followed. K_ads can be calculated from the intercept. The standard free energy of adsorption (ΔG°_ads) can then be determined: ΔG°_ads = -RT ln(55.5 K_ads)
-
R: Universal gas constant (8.314 J/mol·K)
-
T: Temperature in Kelvin
-
The value 55.5 is the molar concentration of water.
The magnitude and sign of ΔG°_ads provide insight into the adsorption mechanism. Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Part 4: Theoretical Validation via Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), can predict the inhibition potential of a molecule by correlating its electronic properties with its performance.
-
Objective: To calculate quantum chemical parameters for this compound to predict its adsorption behavior and interaction with the iron surface.
-
Causality: The ability of an inhibitor to donate electrons to the metal surface or accept electrons from it is governed by its frontier molecular orbitals (HOMO and LUMO). A higher HOMO energy suggests a greater tendency to donate electrons, enhancing adsorption. A lower LUMO energy indicates a greater ability to accept electrons. A small energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity and better inhibition efficiency.
Protocol Outline:
-
Molecule Optimization: Optimize the geometry of the this compound molecule using a DFT method (e.g., B3LYP functional with a 6-311G(d,p) basis set).
-
Parameter Calculation: From the optimized structure, calculate key quantum chemical descriptors:
-
E_HOMO: Energy of the Highest Occupied Molecular Orbital.
-
E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital.
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO.
-
Dipole Moment (μ): A larger dipole moment may increase the adsorption of the molecule.
-
Mulliken Charges: Identify the net atomic charges to find the most likely sites for interaction with the metal surface (e.g., the nitrogen atom).
-
References
-
ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, . [8][9][11][16][17]
-
ASTM D2688-17, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method), ASTM International, .
-
El-Haddad, M. N. (2021). Corrosion Inhibition of Carbon Steel in 2.0M HCl Solution Using Novel Extract (Pulicaria undulate). International Journal of Corrosion and Scale Inhibition, 10(4), 1547-1566. [10]
-
Benhiba, F., et al. (2022). Performance evaluation and assessment of the corrosion inhibition mechanism of carbon steel in HCl medium by a new hydrazone compound. Journal of Molecular Liquids, 367, 120464. [14]
-
Abd El-Lateef, H. M., et al. (2020). Corrosion Inhibition of Carbon Steel in Hydrochloric Acid Solution Using Ethoxylated Nonionic Surfactants Based on Schiff Base. ACS Omega, 5(37), 23839–23853. [15]
-
Gao, G., et al. (2009). US Patent 6,423,871 B1: Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents. [2]
-
Al-Baghdadi, S. B., et al. (2021). Assessment of corrosion restraint effect of carbon steel immersed in hydrochloric acid by expired tilmicosin drug. Scientific Reports, 11(1), 1-16. [18]
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Ganjoo, R., et al. (2019). Chemoselective formation of secondary amines from primary amines and alkyl halides. ResearchGate. [3]
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Gokcen, D., et al. (2013). Corrosion inhibition of carbon steel immersed in a 1 M HCl solution using benzothiazole derivatives. Arabian Journal of Chemistry, 9, S1234-S1243. [13]
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McMurry, J. (2023). Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. [4]
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Clark, J. (2015). Preparation of amines. Chemguide. [5]
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Chemsrc. (2024). This compound | CAS#:39536-61-3. [1]
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CAMEO Chemicals. (n.d.). N-BUTYLAMINE. NOAA. [19]
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Liu, T., & Shen, X. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(15), 5940–5945. [20]
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Abd El-Lateef, H. M., et al. (2015). Reactivity of polyester aliphatic amine surfactants as corrosion inhibitors for carbon steel in formation water (deep well water). Journal of the Taiwan Institute of Chemical Engineers, 53, 105-117. [7]
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International Programme on Chemical Safety. (n.d.). ICSC 0374 - n-BUTYLAMINE. INCHEM. [21]
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Patel, N. S., et al. (2010). Aliphatic amines as corrosion inhibitors for zinc in hydrochloric acid. Der Pharma Chemica, 2(4), 181-190. [22]
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Chemeurope.com. (n.d.). N-Butylamine. [24]
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Finšgar, M., & Jackson, J. (2014). Aromatic Metal Corrosion Inhibitors. Materials, 7(12), 8122-8149. [12]
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Quraishi, M.A., & Ansari, F.A. (2021). Amines as corrosion inhibitors: A review. In Organic Corrosion Inhibitors. Wiley. [6]
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Application Notes and Protocols for the Analytical Detection of N-Amyl-N-butylamine
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of N-Amyl-N-butylamine (N,N-dipentylamine), a secondary aliphatic amine. Given its chemical properties—volatility, basicity, and lack of a strong chromophore—its analysis presents unique challenges. This guide details field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), designed for researchers, quality control analysts, and drug development professionals. The narrative emphasizes the rationale behind procedural steps, ensuring robust and reproducible results.
Introduction and Analytical Challenges
This compound is a secondary amine with applications in various chemical syntheses. Its detection is crucial for process monitoring, environmental assessment, and as a potential precursor to the formation of N-nitrosodi-n-butylamine (NDBA), a regulated nitrosamine impurity.[1] The primary analytical hurdles for secondary amines like this compound include:
-
High Basicity and Polarity: Amines exhibit strong interactions with active sites (e.g., free silanols) on conventional silica-based chromatography columns, leading to poor peak shape (tailing) and potential irreversible adsorption.[2][3]
-
Lack of UV Chromophore: Aliphatic amines do not possess a chromophore, rendering them invisible to standard UV-Vis detectors in HPLC without derivatization.[4]
-
Volatility: While its volatility is suitable for Gas Chromatography, it can also lead to sample loss during preparation steps if not handled correctly.
This guide presents strategies to overcome these challenges, focusing on chromatographic techniques coupled with appropriate sample preparation and detection technologies.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁N | |
| Molecular Weight | 143.27 g/mol | [5] |
| Boiling Point | 187-190 °C | |
| Appearance | Colorless to light-yellow liquid | [6][7] |
| Solubility | Sparingly soluble in water | [5] |
| pKa | ~10.8 (as an amine) |
Gas Chromatography (GC) Based Methods
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. However, direct injection often yields poor results due to the amine's high polarity.[2] Two primary strategies are employed: analysis on a specialized base-deactivated column or chemical derivatization to reduce polarity and improve chromatographic behavior.
Strategy 1: Direct GC Analysis on Base-Deactivated Columns
The most direct approach involves using a capillary column specifically designed for amine analysis. These columns have a stationary phase that is chemically bonded and cross-linked, and the support surface is treated to minimize interactions with basic compounds.
Causality: Standard silica columns contain acidic silanol groups (Si-OH) that strongly interact with basic amines via hydrogen bonding and acid-base interactions, causing severe peak tailing. Base-deactivated columns, often treated with potassium hydroxide (KOH), neutralize these active sites, resulting in symmetrical peak shapes and improved resolution.[2][8][9]
This protocol is suitable for relatively clean samples where this compound is present at moderate to high concentrations. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers superior sensitivity and selectivity for nitrogen-containing compounds.[9][10]
I. Instrumentation & Consumables
-
Gas Chromatograph with FID or NPD
-
Column: Agilent CP-Wax for Volatile Amines and Diamines (e.g., 30 m x 0.32 mm, 1.2 µm film thickness) or similar base-deactivated wax column.[11]
-
Carrier Gas: Helium or Nitrogen, high purity
-
Reagents: this compound standard, appropriate solvent (e.g., Methanol or Isopropanol)
II. Sample Preparation
-
Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the expected calibration range.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >11 with 1M NaOH to ensure the amine is in its free base form. Extract with a non-polar solvent like Hexane or Dichloromethane. Dry the organic layer with anhydrous sodium sulfate before analysis.
III. GC Parameters
| Parameter | Setting | Rationale |
| Injector Temp | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas Flow | Constant flow, ~2 mL/min | Optimized for column dimensions and analyte. |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min | Provides good separation from solvent and other potential impurities. |
| Detector Temp | FID: 270 °C, NPD: 300 °C | Prevents condensation and ensures stable detector response. |
IV. Quality Control
-
Run a solvent blank to check for system contamination.
-
Prepare a calibration curve using at least five concentration levels of the this compound standard.
-
Analyze a check standard after every 10-15 samples to monitor instrument performance.
Strategy 2: GC-MS Analysis with Derivatization
For complex matrices or when low detection limits are required, derivatization is the preferred approach. This process converts the polar N-H group into a less polar, more volatile, and thermally stable moiety.[12] This not only improves peak shape but also generates a derivative with a predictable mass spectrum, enhancing selectivity and confidence in identification when using a Mass Spectrometer (MS).
Causality: Alkyl chloroformates, such as isobutyl chloroformate (IBCF), react rapidly with primary and secondary amines in a slightly alkaline aqueous environment to form stable carbamate derivatives.[13][14] These carbamates are significantly less polar and more volatile than the parent amines, making them ideal for GC analysis.
I. Instrumentation & Consumables
-
GC-MS system (Single Quadrupole or Tandem Quadrupole)
-
Column: DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Reagents: this compound standard, Isobutyl chloroformate (IBCF), Toluene, Sodium Bicarbonate or Phosphate Buffer (pH ~10).[13]
II. Derivatization & Sample Preparation Workflow
-
Aqueous Sample/Standard: To 1 mL of the aqueous sample (or standard solution) in a 15 mL glass vial, add 1 mL of buffer (pH 10).
-
Solvent Addition: Add 2 mL of Toluene.
-
Reagent Addition: Add 100 µL of Isobutyl chloroformate (IBCF).
-
Reaction: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The derivatization reaction occurs rapidly at the aqueous-organic interface.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Analysis: Carefully transfer the upper Toluene layer, which contains the derivatized analyte, into a GC vial for analysis.
Sources
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Topic: Gas Chromatography (GC) Analysis of N-Amyl-N-butylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for the robust analysis of N-Amyl-N-butylamine using gas chromatography (GC). This compound, a secondary aliphatic amine, presents analytical challenges due to its basicity and polarity, which can lead to poor chromatographic peak shape, column adsorption, and inaccurate quantification.[1][2] This guide addresses these challenges by presenting two validated protocols: a direct injection method using a specialized base-deactivated capillary column and a second method involving chemical derivatization to enhance analyte volatility and improve peak symmetry. We delve into the causality behind critical experimental choices, from column selection and sample preparation to detector optimization, ensuring scientifically sound and reproducible results. This document is intended to serve as a practical and authoritative resource for researchers, quality control analysts, and drug development professionals requiring accurate determination of this compound.
Introduction: The Analytical Challenge of Secondary Amines
This compound (CAS 39536-61-3) is a secondary amine utilized in various chemical syntheses. The accurate measurement of this and similar aliphatic amines is critical for reaction monitoring, purity assessment, and quality control in pharmaceutical and chemical manufacturing. However, the analysis of amines by gas chromatography is notoriously difficult.[2] The lone pair of electrons on the nitrogen atom makes these compounds highly basic and prone to interacting with acidic silanol groups present on conventional silica-based GC columns and inlet liners. This interaction leads to significant peak tailing, reduced sensitivity, and poor reproducibility.[1][3]
To overcome these issues, two primary strategies are employed:
-
Inert Flow Path Technology : Utilizing columns and liners that are specially treated (base-deactivated) to mask active sites and prevent analyte adsorption.[1][4]
-
Chemical Derivatization : Converting the polar amine into a less polar, more volatile, and more thermally stable derivative prior to GC analysis.[2][3][5] This approach not only improves peak shape but can also enhance detector sensitivity.[2]
This guide provides detailed protocols for both approaches, allowing scientists to select the method best suited to their specific application, matrix complexity, and sensitivity requirements.
Core Principles and Methodological Choices
Gas Chromatography Column Selection
The choice of a GC column is the most critical factor for a successful amine analysis.[6]
-
Stationary Phase: For direct analysis, a dedicated amine-specific column is paramount. These columns typically feature a mid-polarity stationary phase bonded to a highly inert, base-deactivated fused silica surface. An excellent choice is a column like the Agilent J&W Select CP-Volamine or similar columns designed to minimize adsorption of basic compounds.[4][7] These columns provide excellent peak shape even for highly reactive primary and secondary amines.
-
Film Thickness: A thicker film (e.g., 1.0 - 1.2 µm) is often beneficial for analyzing volatile amines as it increases retention and improves resolution from the solvent front, potentially eliminating the need for sub-ambient oven temperatures.[6][8]
-
Internal Diameter (I.D.): A 0.25 mm or 0.32 mm I.D. column offers a good balance between efficiency (resolution) and sample loading capacity.[6]
Detector Selection: FID vs. NPD
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is well-suited for this analysis. It offers a wide linear range and is relatively low maintenance, making it ideal for routine quality control applications.[9]
-
Nitrogen-Phosphorus Detector (NPD): For applications requiring higher sensitivity and selectivity for nitrogen-containing compounds, the NPD is a superior choice. It can provide significantly lower detection limits compared to the FID, which is advantageous for trace-level analysis or when dealing with complex matrices.[10][11]
This guide will focus on the more common FID, but the presented chromatography is directly transferable to an NPD system.
The Rationale for Derivatization
While direct analysis is faster, derivatization is a powerful tool for overcoming the most challenging aspects of amine analysis. The reaction converts the N-H group of the secondary amine into a less polar functional group. A common and effective method is acylation using an acyl halide, such as pentafluorobenzoyl chloride, or a chloroformate.[12][13]
The benefits include:
-
Reduced Polarity: The resulting amide or carbamate is significantly less polar, reducing interactions with the GC system and producing sharp, symmetrical peaks.[3]
-
Increased Volatility & Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and oven.
-
Enhanced Sensitivity: If an electron-capturing derivative (e.g., using a fluorinated reagent) is formed, an Electron Capture Detector (ECD) can be used for ultra-trace analysis.[1]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting, covering both direct and derivatization-based approaches.
Protocol A: Direct Analysis of this compound
This protocol is optimized for speed and simplicity, relying on a highly inert GC flow path to achieve good chromatography without chemical modification.
Reagents and Materials
-
This compound standard (≥98% purity)
-
Methanol, HPLC or GC grade
-
Sample of unknown concentration
-
Volumetric flasks and pipettes, Class A
-
Autosampler vials with PTFE-lined caps
-
0.45 µm PTFE syringe filters
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890 GC or equivalent, equipped with a split/splitless inlet and FID | Standard, robust instrumentation for routine analysis. |
| GC Column | Agilent J&W Select CP-Volamine, 30 m x 0.32 mm I.D., 1.0 µm film (or equivalent base-deactivated column) | Specialized column designed to prevent adsorption of basic compounds, ensuring symmetrical peaks.[7] |
| Inlet | Split/splitless, Split ratio 20:1, 250 °C | Split injection prevents column overload for concentrated samples. Temperature ensures rapid vaporization. |
| Inlet Liner | Base-deactivated, single taper with glass wool | A deactivated liner is critical to prevent analyte loss in the inlet.[10] |
| Carrier Gas | Helium or Hydrogen, Constant flow @ 2.0 mL/min | Provides good efficiency. Hydrogen can offer faster analysis times. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 220 °C, Hold 5 min | Separates the analyte from the solvent and other potential impurities. Final temp ensures column clean-out. |
| Detector | FID @ 280 °C, H₂ flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min | High temperature prevents condensation. Flows are typical for maximizing FID response. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Procedure
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create working standards across the expected sample concentration range (e.g., 1, 5, 25, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in methanol to bring the concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Analysis:
-
Set up the GC according to the parameters in the table above.
-
Create a sequence including solvent blanks, calibration standards, and unknown samples.
-
Inject 1 µL of each solution and acquire the data.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Generate a linear calibration curve (Peak Area vs. Concentration) from the standard injections.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
-
Protocol B: Analysis via Derivatization with Propyl Chloroformate
This protocol is recommended for complex matrices or when direct analysis yields poor peak shape. It involves forming a propyl carbamate derivative, which is less polar and chromatographs exceptionally well.[2][12]
Reagents and Materials
-
All reagents from Protocol A.
-
Propyl chloroformate (≥98% purity)
-
Hexane, GC grade
-
Sodium borate buffer (0.5 M, pH 9.5)
-
Anhydrous sodium sulfate
-
2 mL glass reaction vials with PTFE-lined caps
Instrumentation and Conditions
The GC column and conditions can be adjusted for the less polar derivative. A standard DB-5 or HP-5 column can often be used successfully.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890 GC or equivalent, equipped with a split/splitless inlet and FID | Standard, robust instrumentation. |
| GC Column | Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film (or equivalent) | A general-purpose 5% phenyl column is suitable for the less polar derivative. |
| Inlet | Split/splitless, Split ratio 20:1, 260 °C | Ensures efficient vaporization of the higher molecular weight derivative. |
| Inlet Liner | Deactivated, single taper with glass wool | Good practice for general robustness. |
| Carrier Gas | Helium or Hydrogen, Constant flow @ 1.2 mL/min | Standard flow for a 0.25 mm I.D. column. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 280 °C, Hold 5 min | Higher starting temperature is possible. Final temperature ensures elution of the derivative and cleanup. |
| Detector | FID @ 300 °C | High temperature prevents condensation. |
| Injection Volume | 1 µL | Standard volume. |
Procedure
-
Standard and Sample Preparation:
-
Prepare diluted standards and samples in methanol as described in Protocol A (4.3).
-
-
Derivatization Reaction:
-
In a 2 mL glass vial, combine 500 µL of the diluted sample or standard with 500 µL of the sodium borate buffer (pH 9.5).
-
Add 50 µL of propyl chloroformate.
-
Immediately add 500 µL of hexane.
-
Cap the vial tightly and vortex vigorously for 2 minutes to facilitate the reaction and extraction.[12]
-
-
Extraction and Cleanup:
-
Allow the layers to separate. The top hexane layer contains the derivatized analyte.
-
Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane solution to a GC autosampler vial.
-
-
Analysis and Data Processing:
-
Analyze the derivatized samples using the GC conditions in table 5.2.
-
Perform calibration and quantification as described in Protocol A (4.3), ensuring the derivatization procedure is applied consistently to all standards and samples.
-
Conclusion and Best Practices
The accurate GC analysis of this compound is readily achievable with careful consideration of the analyte's chemical properties.
-
For rapid screening and analysis of relatively clean samples, Protocol A (Direct Analysis) using a dedicated, base-deactivated column provides reliable results with minimal sample preparation.
-
For complex matrices, trace-level quantification, or when peak shape is a persistent issue, Protocol B (Derivatization) offers a more robust solution, yielding highly symmetrical peaks and excellent reproducibility.
Key Best Practices:
-
Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the buildup of active sites.
-
Column Conditioning: Before first use, and after extended storage, condition the GC column according to the manufacturer's instructions.
-
System Suitability: Always begin an analytical run with a solvent blank and a mid-level standard to confirm system performance, peak shape, and retention time stability.
By implementing these protocols and best practices, researchers and analysts can confidently and accurately quantify this compound, ensuring the quality and integrity of their processes and products.
References
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-
Yunus, M. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 37. [Link]
-
ResearchGate. (n.d.). Sample preparation methods for degraded amine samples for GC analyses. [Link]
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-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Wang, H., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13, 27365-27374. [Link]
-
Lovering, E. G., & MacLeod, H. A. (1983). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 66(4), 937-942. [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Hussain, S., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
-
Chrom Tech. (n.d.). Agilent Amines GC Columns. [Link]
-
ResearchGate. (n.d.). Process for derivatization of secondary amines. [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]
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Wikipedia. (n.d.). n-Butylamine. [Link]
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NIOSH. (1994). n-Butylamine by GC/FID - Analytical Method 2012. [Link]
-
ChemEurope.com. (n.d.). n-Butylamine. [Link]
-
ResearchGate. (2014). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]
-
BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
-
CDC/NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. [Link]
-
U.S. EPA. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
-
U.S. EPA. (2025). SAM Chemical Methods. [Link]
-
U.S. EPA. (n.d.). Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
-
Agilent Technologies. (2011). Analysis of alkyl and aromatic amines. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
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Navigating the Complex World of Amine Separation: An Application Guide to High-Performance Liquid Chromatography
Introduction: The Ubiquitous Challenge of Amine Analysis
Amines, a class of organic compounds containing a basic nitrogen atom with a lone pair, are fundamental building blocks in pharmaceuticals, agrochemicals, and biological systems. From critical amino acids and neurotransmitters to industrial raw materials, the ability to accurately separate and quantify these molecules is paramount for research, drug development, and quality control. However, their analysis by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. Many amines lack a strong UV chromophore, are highly polar, and are prone to interacting with the silica backbone of traditional stationary phases, often resulting in poor retention and significant peak tailing.[1][2]
This guide provides a comprehensive overview of robust HPLC methodologies for amine separation, moving beyond simple protocols to explain the underlying principles and rationale behind method selection. We will explore direct and derivatization-based approaches, delve into various chromatographic modes, and provide detailed, field-tested protocols to empower researchers and scientists to overcome the common hurdles in amine analysis.
Part 1: Foundational Principles - Choosing Your Separation Strategy
The first critical decision in developing an HPLC method for amines is choosing between direct analysis or pre-column derivatization. This choice is dictated by the analyte's properties, the required sensitivity, and the available instrumentation.
Direct Analysis vs. Derivatization
-
Direct Analysis: This approach is simpler as it involves injecting the sample directly after minimal preparation. However, it is often hampered by the low UV absorbance of many amines and poor chromatographic performance on standard reversed-phase columns. Success in direct analysis hinges on selecting the right column and mobile phase combination to manage polarity and basicity.
-
Pre-column Derivatization: This technique involves a chemical reaction to attach a tag to the amine functional group before HPLC analysis.[3] This is often the preferred method as it can dramatically improve both chromatographic behavior and detection sensitivity.[4] A well-chosen derivatizing agent can increase the hydrophobicity of the analyte for better retention in reversed-phase systems and introduce a highly responsive chromophore or fluorophore for detection.[5]
Chromatographic Modes for Amine Separation
-
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing: For underivatized amines, standard C18 columns often provide insufficient retention due to the high polarity of the analytes.[1] Ion-pair chromatography is a powerful technique to overcome this. An ion-pairing reagent, such as an alkyl sulfonate with an opposite charge to the analyte, is added to the mobile phase.[6][7] This reagent forms a neutral ion pair with the charged amine, increasing its hydrophobicity and promoting retention on the non-polar stationary phase. The choice and concentration of the ion-pairing reagent are critical for optimizing selectivity and retention.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[9][10] In HILIC, a polar stationary phase (e.g., bare silica, amide, or amino phases) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[11][12] This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition, leading to their retention.[11]
-
Ion-Exchange Chromatography (IEX): This classical technique separates molecules based on their net charge. For amines, which are typically cationic at acidic pH, a cation-exchange column with negatively charged functional groups is used. Analytes are eluted by increasing the ionic strength or changing the pH of the mobile phase. While powerful, IEX can sometimes suffer from lower efficiency compared to modern RP-HPLC methods.
Part 2: A Practical Guide to Pre-Column Derivatization
Derivatization is a cornerstone of sensitive amine analysis. The ideal reagent should react quickly and completely with both primary and secondary amines, yield a stable product, and not produce interfering byproducts.
Common Derivatization Reagents
Several reagents are widely used, each with its own set of advantages and disadvantages.[3][4]
| Reagent | Target Amines | Detection | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity, automated.[13] | Unstable derivatives, does not react with secondary amines.[4][14] |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Stable derivatives, good sensitivity.[5] | Slow reaction, excess reagent can interfere.[3] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV | Stable derivatives, reacts with both primary and secondary amines.[14] | Can be less sensitive than OPA for primary amines.[4] |
Part 3: Detailed Protocols & Methodologies
Here, we present two detailed protocols that exemplify common approaches to amine analysis.
Protocol 1: Analysis of Primary Amino Acids using OPA Derivatization and RP-HPLC-FLD
This protocol is designed for the rapid and sensitive quantification of primary amino acids in biological samples. The automated pre-column derivatization with OPA ensures reproducibility.
Experimental Workflow Diagram
Caption: Automated OPA derivatization and HPLC analysis workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be freshly prepared.[14]
-
-
Sample Preparation:
-
For biological fluids, deproteinize the sample by adding perchloric acid to a final concentration of 3% (w/v), vortexing, and centrifuging.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Automated Derivatization and Injection:
-
Use an autosampler program to mix, for example, 10 µL of the sample/standard with 30 µL of borate buffer.
-
Add 10 µL of the OPA reagent, mix, and allow to react for 1 minute.
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-55% B; 15-17 min, 55-100% B; 17-20 min, 100% B; followed by column re-equilibration.
-
Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
Protocol 2: Direct Analysis of Biogenic Amines using Ion-Pair RP-HPLC-UV
This protocol is suitable for the analysis of underivatized biogenic amines in food matrices, where concentrations are typically higher and UV detection is sufficient.
Experimental Workflow Diagram
Caption: Workflow for direct analysis of biogenic amines using ion-pair HPLC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize 5 g of the sample with 20 mL of 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[15]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH 2.5) containing 5 mM 1-hexanesulfonic acid sodium salt (as the ion-pairing agent) and methanol (e.g., in a 65:35 v/v ratio).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 220 nm.[8]
-
Part 4: Advanced Topics & Troubleshooting
Chiral Separation of Amines
The enantiomers of chiral amines can have vastly different pharmacological effects, making their separation critical in drug development.[16] This is most commonly achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are highly effective for a wide range of amines.[16][17] The mobile phase often contains acidic or basic additives to improve peak shape and enantioselectivity.[18][19] Crown ether-based CSPs are also highly efficient for certain primary amines but may require strongly acidic mobile phases.[20]
Troubleshooting Common Problems: Peak Tailing
Peak tailing is the most frequent issue in amine analysis, especially in reversed-phase chromatography.[2][21]
-
Cause: The primary cause is the interaction of basic amine groups with acidic, ionized silanol groups on the silica surface of the stationary phase.[2][22] This secondary retention mechanism leads to a distorted peak shape.
-
Solutions:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., < 3) protonates the silanol groups, minimizing their interaction with the protonated amine analytes.[2][23] Conversely, at high pH (e.g., > 8), the amine is neutral, but this requires a pH-stable column.
-
Use of "End-Capped" Columns: Modern, high-purity silica columns are often "end-capped," a process that deactivates most of the residual silanol groups, resulting in improved peak shape for basic compounds.[21]
-
Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.[22]
-
Column Overload: Injecting too much sample can also lead to peak tailing. If all peaks are tailing, try diluting the sample.[21]
-
Conclusion
The successful HPLC separation of amines is an achievable goal that requires a thoughtful approach to method development. By understanding the inherent challenges of these analytes and leveraging the appropriate chromatographic mode—be it ion-pair, HILIC, or derivatization-assisted reversed-phase—researchers can develop robust and reliable methods. The key is to understand the "why" behind each methodological choice, from mobile phase pH to the selection of a derivatization agent. With the strategies and protocols outlined in this guide, scientists and drug development professionals are better equipped to navigate the complexities of amine analysis and generate high-quality, reproducible data.
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). Journal of Chromatography A. [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. (2023). GMP Insiders. [Link]
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HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. (2012). Journal of Liquid Chromatography & Related Technologies. [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
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Application Notes & Protocols: The Role of N-Amyl-N-Butylamine in Pharmaceutical Synthesis
Abstract
Amines are fundamental building blocks in medicinal chemistry, with the tertiary amine motif being particularly prevalent in over 40% of all pharmaceuticals and drug candidates.[1] These structures are key to modulating a drug's solubility, basicity, and ability to interact with biological targets.[1][2] This guide explores the synthetic utility of N-amyl-N-butylamine (also known as N-butylpentan-1-amine), an unsymmetrical secondary amine, as a precursor for creating complex tertiary amines. While not as commonly cited as simpler primary amines like n-butylamine, its structure offers a pathway to introduce specific lipophilic alkyl groups, influencing the pharmacokinetic profile of a target molecule. We present a detailed protocol for the synthesis of a model tertiary amine, N-amyl-N-butyl-2-(diethylamino)ethan-1-amine, via N-alkylation, and discuss the critical safety considerations regarding potential nitrosamine impurities.
Introduction: The Strategic Value of Secondary Amines in Drug Discovery
The amine functional group is a cornerstone of modern pharmacology, present in everything from local anesthetics to potent anticancer agents.[3][] Secondary amines (R₂NH) are particularly valuable as synthetic intermediates because they provide a direct route to tertiary amines (R₃N), a class of compounds known for enhancing drug efficacy by improving cell membrane permeability and binding to biological targets.[2][5]
This compound is an interesting, though not widely documented, building block. Its unsymmetrical nature (containing both a C4 and a C5 linear alkyl chain) allows for the introduction of moderate lipophilicity, which can be strategically employed to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The primary synthetic applications for a secondary amine like this compound in a pharmaceutical context include:
-
N-Alkylation: Reaction with an alkyl halide or other electrophile to form a tertiary amine.[6][7] This is one of the most fundamental and widely used methods for constructing the tertiary amine core.
-
Reductive Amination: Reaction with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine.[8][9][10] This powerful one-pot reaction avoids the over-alkylation issues sometimes seen with direct alkylation.[8]
-
Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. While less common for this specific amine, it remains a fundamental reaction of the secondary amine group.
This document will focus on the N-alkylation pathway as an illustrative example of its application.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is critical for safe and effective protocol design.
| Property | Value | Source |
| CAS Number | 39536-61-3 | [11][12] |
| Molecular Formula | C₉H₂₁N | [11][12] |
| Molecular Weight | 143.27 g/mol | [11][12] |
| Boiling Point | 186.7 °C at 760 mmHg | [12][13] |
| Density | 0.77 g/cm³ | [12][13] |
| Flash Point | 54.1 °C | [12][13] |
| Appearance | Colorless to pale yellow liquid | [14] |
| Odor | Characteristic ammonia-like, fishy odor | [14] |
Illustrative Synthesis Protocol: N-Alkylation to a Tertiary Amine
This protocol details the synthesis of a model tertiary amine, N-amyl-N-butyl-2-(diethylamino)ethan-1-amine , a structure reminiscent of the hydrophilic amine portion found in some local anesthetics and antihistamines.[3][15][16][17] The reaction involves the nucleophilic substitution of a chloroalkylamine by this compound.
Reaction Scheme
Caption: N-Alkylation of this compound.
Materials and Equipment
-
This compound (MW: 143.27 g/mol )
-
2-Chloro-N,N-diethylethanamine hydrochloride (MW: 172.09 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware and consumables
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-N,N-diethylethanamine hydrochloride (8.60 g, 50.0 mmol, 1.0 eq).
-
Addition of Base and Amine: Add anhydrous potassium carbonate (20.73 g, 150.0 mmol, 3.0 eq) followed by anhydrous acetonitrile (100 mL). Initiate stirring. Add this compound (7.88 g, 55.0 mmol, 1.1 eq) to the suspension.
-
Rationale: Potassium carbonate serves two purposes: it neutralizes the hydrochloride salt to liberate the free base of the alkylating agent and acts as the base to scavenge the HCl generated during the subsequent nucleophilic substitution. A mild excess of the secondary amine (1.1 eq) is used to ensure the complete consumption of the more valuable chloro-alkylating agent.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Maintain the reaction for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if available.
-
Rationale: Heating accelerates the rate of the Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
-
Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KHCO₃) and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate on a rotary evaporator to yield the crude tertiary amine product.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Critical Consideration: N-Nitrosamine Impurity Risk Assessment
A paramount concern in modern pharmaceutical synthesis involving secondary or tertiary amines is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[18] The reaction between a secondary amine (like this compound) and a nitrosating agent (e.g., nitrites, NO₂⁻) can form a stable N-nitrosamine.[18][19][20]
Reaction: R₂NH + HNO₂ → R₂N-N=O + H₂O
Nitrosating agents can be inadvertently introduced into a manufacturing process through raw materials, solvents, or degradation of other components, especially under acidic conditions or at elevated temperatures.[20][21]
Therefore, any process utilizing this compound requires a rigorous risk assessment. This involves:
-
Source Scrutiny: Analyzing all starting materials, reagents, and solvents for potential nitrite or nitrate contamination.
-
Process Control: Avoiding conditions known to promote nitrosation (e.g., low pH, high temperatures in the presence of potential nitrosating agents).
-
Analytical Testing: Developing and validating sensitive analytical methods (e.g., LC-MS/MS) to detect and quantify the potential N-nitroso-N-amyl-N-butylamine impurity in the final Active Pharmaceutical Ingredient (API).
The workflow for managing this risk is crucial for regulatory compliance and patient safety.
Caption: Nitrosamine Risk Management Workflow.
Conclusion
This compound represents a useful, albeit specialized, secondary amine for the synthesis of complex tertiary amines in pharmaceutical development. Its utility lies in the ability to introduce specific alkyl chains that can fine-tune the lipophilicity and steric profile of a drug candidate. The N-alkylation protocol provided herein is a robust and fundamental transformation that can be adapted for various synthetic targets. However, researchers and drug development professionals must exercise stringent control and vigilance regarding the potential formation of carcinogenic N-nitrosamine impurities, integrating risk assessment and sensitive analytical testing throughout the development lifecycle to ensure product safety and quality.
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- 17. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. onyxipca.com [onyxipca.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Amyl-N-butylamine in Polymer Chemistry
Introduction: Unveiling the Potential of Mixed Secondary Amines in Polymer Science
N-Amyl-N-butylamine, a secondary amine with asymmetric alkyl chains, represents a class of molecules whose full potential in polymer chemistry is still being explored. While extensive literature exists on the applications of primary and tertiary amines, as well as sterically hindered secondary amines, the specific use of this compound is not widely documented. However, by understanding the fundamental roles of secondary amines in polymerization and polymer modification, we can extrapolate and propose a range of valuable applications for this compound. This guide provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, exploring the prospective uses of this compound as a catalyst, curing agent, polymer stabilizer, and a modifier in polymer synthesis. The protocols are based on established methodologies for analogous amine compounds, providing a solid foundation for empirical investigation.
This compound as a Catalyst in Polyurethane Formation
Scientific Rationale and Mechanistic Insights
Tertiary amines are well-established catalysts in the formation of polyurethanes, facilitating the reaction between isocyanates and polyols.[1][2][3] They function as Lewis bases, activating the hydroxyl groups of the polyol for nucleophilic attack on the isocyanate group.[2] Secondary amines, like this compound, can also exhibit catalytic activity. While less basic than many tertiary amines, the lone pair of electrons on the nitrogen atom can still participate in the catalytic cycle. Furthermore, the secondary amine itself can react with isocyanates to form urea linkages, which can be a desirable or undesirable side reaction depending on the target polymer properties. The asymmetric nature of this compound may also influence solubility and steric effects within the polymerizing mixture.
The proposed catalytic mechanism involves the formation of an activated complex between the amine and the polyol's hydroxyl group, increasing its nucleophilicity towards the isocyanate.
Experimental Protocol: Synthesis of a Polyurethane Foam
This protocol details the use of this compound as a potential catalyst in the synthesis of a simple polyurethane foam.
Materials:
-
Polyol (e.g., a polyether polyol with a hydroxyl number of 400-500 mg KOH/g)
-
Diisocyanate (e.g., Toluene diisocyanate - TDI 80/20)
-
This compound (as catalyst)
-
Surfactant (e.g., silicone-based surfactant)
-
Blowing agent (e.g., deionized water)
-
Disposable mixing cups and stirring rods
-
Fume hood
Procedure:
-
Preparation of the Polyol Blend:
-
In a disposable mixing cup, accurately weigh 100 parts by weight of the polyol.
-
Add 1.5 parts by weight of the silicone-based surfactant.
-
Add 3.0 parts by weight of deionized water as the blowing agent.
-
Add the desired amount of this compound catalyst (start with a concentration range of 0.5-2.0 parts by weight).
-
Thoroughly mix the components for 60 seconds until a homogeneous blend is achieved.
-
-
Polymerization:
-
Place the polyol blend in a fume hood.
-
Accurately weigh the stoichiometric amount of TDI (based on the hydroxyl number of the polyol and the water content) into a separate container.
-
Quickly add the TDI to the polyol blend and immediately begin vigorous mixing for 10-15 seconds.
-
Observe the reaction and record the cream time, gel time, and tack-free time.
-
-
Curing and Characterization:
-
Allow the foam to cure at ambient temperature for 24 hours.
-
Post-cure the foam in an oven at 70°C for 2 hours.
-
Characterize the resulting foam for density, cell structure (using microscopy), and compressive strength.
-
Data Presentation: Catalyst Concentration Effects
| Catalyst Concentration (parts by weight) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| 0.5 | (experimental data) | (experimental data) | (experimental data) | (experimental data) |
| 1.0 | (experimental data) | (experimental data) | (experimental data) | (experimental data) |
| 1.5 | (experimental data) | (experimental data) | (experimental data) | (experimental data) |
| 2.0 | (experimental data) | (experimental data) | (experimental data) | (experimental data) |
Workflow Diagram
Caption: Curing of Epoxy Resin with a Secondary Amine.
This compound as a Polymer Stabilizer
Scientific Rationale and Mechanistic Insights
Sterically hindered amines (HALS) are highly efficient light stabilizers for polymers. [4][5]They function by scavenging free radicals that are formed during photo-oxidation. The mechanism involves the oxidation of the secondary amine to a stable nitroxyl radical, which then traps alkyl radicals. [6]While this compound is not a traditional sterically hindered amine, its secondary amine group can still participate in radical scavenging processes, potentially acting as a heat and light stabilizer, albeit likely less effective than commercial HALS. Its effectiveness will depend on the stability of the resulting aminyl and nitroxyl radicals.
Experimental Protocol: Evaluation of Thermal Stability in Polypropylene
Materials:
-
Polypropylene (PP) powder
-
This compound
-
Internal mixer (e.g., Brabender Plastograph)
-
Compression molding press
-
Oven for thermal aging
-
Tensile testing machine
Procedure:
-
Compounding:
-
Dry the PP powder in an oven at 80°C for 4 hours.
-
Prepare formulations with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 wt%). Include a control sample with no stabilizer.
-
Melt-blend each formulation in an internal mixer at 190°C and 60 rpm for 10 minutes.
-
-
Sample Preparation:
-
Compression mold the blended materials into thin sheets (e.g., 1 mm thickness) at 200°C.
-
Cut the sheets into dumbbell-shaped specimens for tensile testing.
-
-
Thermal Aging:
-
Place the tensile specimens in a circulating air oven at 150°C.
-
Remove samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).
-
-
Evaluation:
-
After each aging interval, perform tensile testing on the specimens to determine the elongation at break.
-
The time to failure is often defined as the time at which the elongation at break is reduced to 50% of its initial value.
-
Compare the time to failure for the different formulations.
-
Data Presentation: Thermal Stability Performance
| Stabilizer Concentration (wt%) | Initial Elongation at Break (%) | Time to 50% Retention of Elongation (hours) |
| 0 (Control) | (experimental data) | (experimental data) |
| 0.1 | (experimental data) | (experimental data) |
| 0.25 | (experimental data) | (experimental data) |
| 0.5 | (experimental data) | (experimental data) |
This compound in Polyamide Synthesis
Scientific Rationale and Mechanistic Insights
Polyamides are typically synthesized from the condensation polymerization of a diamine and a dicarboxylic acid. [7]The use of a primary diamine is crucial for achieving high molecular weight linear polymers and for the formation of hydrogen bonds, which give polyamides their characteristic strength. [8]Incorporating a secondary amine like this compound would terminate chain growth, as it lacks the second hydrogen atom needed for propagation. However, it could be used as a chain stopper to control molecular weight or to introduce specific end-groups that modify the polymer's properties, such as solubility or adhesion. In a reaction with a diacid chloride, it would form an amide linkage at the chain end.
Experimental Protocol: Molecular Weight Control in Polyamide Synthesis
This protocol describes the use of this compound as a chain stopper in the synthesis of a polyamide via interfacial polymerization.
Materials:
-
Hexamethylenediamine
-
Adipoyl chloride
-
Sodium hydroxide
-
Dichloromethane
-
This compound
-
Beaker and magnetic stirrer
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, dissolve 2.2 g of hexamethylenediamine and 1.6 g of sodium hydroxide in 50 mL of deionized water.
-
-
Organic Phase Preparation:
-
In a separate beaker, dissolve 3.66 g of adipoyl chloride in 50 mL of dichloromethane.
-
Prepare several organic phase solutions with varying amounts of this compound (e.g., 0, 0.5, 1.0, 2.0 mol% relative to adipoyl chloride).
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface.
-
Using forceps, gently grasp the polymer film formed at the interface and pull it out continuously, wrapping it around a glass rod. This forms the "nylon rope."
-
Continue pulling until one of the reactants is depleted.
-
-
Purification and Analysis:
-
Wash the resulting polyamide thoroughly with water and then with acetone.
-
Dry the polymer in a vacuum oven at 60°C.
-
Determine the molecular weight of the different polyamide samples using techniques like gel permeation chromatography (GPC) or intrinsic viscosity measurements.
-
Data Presentation: Effect on Molecular Weight
| This compound (mol%) | Polymer Yield (g) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 0 | (experimental data) | (experimental data) | (experimental data) |
| 0.5 | (experimental data) | (experimental data) | (experimental data) |
| 1.0 | (experimental data) | (experimental data) | (experimental data) |
| 2.0 | (experimental data) | (experimental data) | (experimental data) |
Safety and Handling of this compound
This compound, like other amines, should be handled with appropriate safety precautions. It is a combustible liquid and can be harmful if swallowed or in contact with skin. It can cause skin irritation and serious eye damage. [9]Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10][11]Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [9][10][11]
Conclusion
While this compound may not be a conventional choice in many polymer applications, a thorough understanding of the chemistry of amines allows for the rational design of experiments to explore its potential. This guide provides a starting point for researchers to investigate its utility as a catalyst, curing agent, stabilizer, and polymer modifier. The provided protocols are robust and based on established principles, encouraging further innovation and discovery in the field of polymer science.
References
- The Crucial Role of Tertiary Amine Catalysts in Modern Polymer Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). National Institutes of Health.
- Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. (n.d.). Journal of the American Chemical Society.
- Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. (n.d.). Taylor & Francis Online.
- Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews.
- Synthesis of polyamides from diols and diamines with liberation of H2. (2012). ResearchGate.
- Formation of Polyamides. (2024). Save My Exams.
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (n.d.). Frontiers.
- Polymer stabilizer. (n.d.). Wikipedia.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2015). Fisher Scientific.
- SAFETY DATA SHEET - Merck Millipore. (2025). Merck Millipore.
- What Are the Types of Polyurethane Catalysts? (n.d.). Wuxi Weiheng Chemical Co., Ltd.
- Polyurethane Amines Catalysts. (n.d.). Petrochemicals Europe.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. What Are the Types of Polyurethane Catalysts? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 7. savemyexams.com [savemyexams.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of N-Amyl-N-butylamine
Introduction
N-Amyl-N-butylamine, also known as N-butylpentylamine, is a secondary amine with the molecular formula C₉H₂₁N.[1][2] Its analysis is pertinent in various fields, including industrial chemical synthesis, materials science, and as a potential impurity or metabolite in pharmaceutical and environmental samples. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and selectivity for the robust identification and quantification of this compound.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be adaptable to various sample matrices and analytical objectives, from qualitative identification to quantitative trace analysis.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁N | [1][2] |
| Molecular Weight | 143.27 g/mol | [1][2] |
| CAS Number | 39536-61-3 | [1][2] |
| Appearance | Likely a colorless liquid with an amine-like odor. | Inferred from similar compounds[3] |
| Boiling Point | Not readily available, but expected to be in the range of similar secondary amines. | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Inferred from structure |
Core Principles of Mass Spectrometric Analysis of Secondary Amines
The mass spectrometric behavior of this compound is governed by the "nitrogen rule" and characteristic fragmentation patterns. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[4][5][6] this compound, with one nitrogen atom, will exhibit a molecular ion at an odd m/z value.
The primary fragmentation pathway for aliphatic amines under electron ionization (EI) is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[4][7] This results in the formation of a resonance-stabilized iminium cation and an alkyl radical. For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions.
Caption: Predicted α-cleavage pathways for this compound in EI-MS.
Safety Precautions
-
Handling: Work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol provides a starting point for method development.
Sample Preparation
The choice of sample preparation will depend on the matrix.
-
For neat or concentrated samples: Dilute in a suitable solvent such as methanol or dichloromethane.
-
For complex matrices (e.g., environmental or biological samples): A cleanup and/or concentration step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[9][10] For LLE, adjust the sample pH to basic conditions (pH > 10) to ensure the amine is in its free base form and extract with a non-polar solvent like hexane or dichloromethane.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides good separation for a wide range of analytes. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This is a starting point; the program should be optimized for resolution from other components. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |
| Source Temperature | 230 °C | Optimized for analyte stability and sensitivity. |
| Quadrupole Temperature | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan provides spectral information for identification, while SIM offers higher sensitivity for quantification. |
| SIM Ions | m/z 143 (Molecular Ion), 86, and 100 (Fragment Ions) | Based on NIST data and predicted fragmentation.[1] |
Data Analysis and Interpretation
-
Qualitative Identification: The retention time and the mass spectrum of the analyte peak should be compared to a reference standard. The mass spectrum of this compound from the NIST database can be used for comparison.[1] The presence of the molecular ion (m/z 143) and characteristic fragment ions (e.g., m/z 86 and 100) confirms the identity of the compound.
-
Quantitative Analysis: A calibration curve should be generated using a series of standards of known concentrations. The peak area of a selected ion (e.g., m/z 86) is plotted against the concentration. An internal standard may be used to improve accuracy and precision.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful alternative for the analysis of amines, particularly for samples that are not amenable to GC due to thermal instability or high polarity.
Sample Preparation
Sample preparation is similar to that for GC-MS. However, the final sample should be dissolved in a solvent compatible with the LC mobile phase.
LC-MS Instrumentation and Parameters
Method development for LC-MS of amines often requires careful selection of the mobile phase and column to achieve good peak shape and retention.[11]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | High-performance system for efficient separations. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity for quantitative analysis. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | A common starting point for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to be optimized based on analyte retention. |
| Flow Rate | 0.4 mL/min | Typical flow rate for the recommended column dimensions. |
| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for LC-MS. Positive mode is ideal for basic compounds like amines. |
| Capillary Voltage | 3500 V | To be optimized for maximum signal intensity. |
| Gas Temperature | 300 °C | For efficient desolvation. |
| Gas Flow | 8 L/min | For nebulization and desolvation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Precursor Ion (Q1): m/z 144 [M+H]⁺. Product Ions (Q3): To be determined by infusion of a standard and collision-induced dissociation (CID) optimization. | The protonated molecule is selected in Q1 and fragmented in the collision cell to generate specific product ions for monitoring in Q3. |
Data Analysis and Interpretation
-
Qualitative Confirmation: In addition to matching the retention time with a standard, the ratio of the responses of two different MRM transitions for the analyte should be consistent between the sample and the standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the primary MRM transition against the concentration of the standards. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Considerations for Method Development and Validation
-
Derivatization: For challenging matrices or when enhanced sensitivity is required, derivatization can be employed.[8][12][13] Acylating agents, for example, can improve chromatographic properties and ionization efficiency. However, this adds a step to the sample preparation and should be evaluated for necessity.
-
Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. These effects should be assessed during method validation, for example, by comparing the response of the analyte in a neat solution versus a matrix-matched standard.
-
Method Validation: For quantitative applications, the analytical method should be fully validated according to relevant guidelines (e.g., ICH, FDA) to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
The protocols outlined in this application note provide a robust framework for the analysis of this compound by both GC-MS and LC-MS. The choice between the two techniques will depend on the specific application, available instrumentation, and the nature of the sample matrix. By understanding the fundamental principles of amine analysis by mass spectrometry and systematically optimizing the instrumental parameters, researchers can develop and validate reliable methods for the identification and quantification of this compound.
References
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Spectroscopy of Amines. OpenStax. Available at: [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. National Institutes of Health. Available at: [Link]
-
n-Amyl-n-butyl amine. NIST WebBook. Available at: [Link]
-
n-Amyl-n-butyl amine. NIST WebBook. Available at: [Link]
-
n-BUTYLAMINE. Centers for Disease Control and Prevention. Available at: [Link]
-
n-Butylamine by GC/FID. Analytical Method. Available at: [Link]
-
Spectroscopy of Amines. NC State University Libraries. Available at: [Link]
-
Mass Spectrometry of Amines. JoVE. Available at: [Link]
-
Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]
-
Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. Available at: [Link]
-
n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. National Institutes of Health. Available at: [Link]
-
Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PubMed Central. Available at: [Link]
-
Analysis of melamine and analogs in complex matrices: Advances and trends. ResearchGate. Available at: [Link]
-
Quantitation of Flavoring Agents in Complex Matrices. Alcohol and Tobacco Tax and Trade Bureau. Available at: [Link]
-
BUTYLAMINE. Occupational Safety and Health Administration. Available at: [Link]
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- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Amyl-N-butylamine as a Precursor for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of N-Amyl-N-butylamine as a versatile precursor in the synthesis of novel agrochemicals. We delve into the chemical rationale for its use, focusing on its role in the development of dinitroaniline herbicides and amide-based fungicides. This document furnishes detailed, field-proven synthetic protocols, causality behind experimental choices, and robust analytical validation checkpoints. The aim is to equip researchers and development professionals with the foundational knowledge and practical methodologies to leverage this compound in the discovery of new crop protection agents.
Introduction: The Strategic Value of this compound in Agrochemical Synthesis
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of diverse chemical building blocks. Secondary amines, such as this compound, represent a critical class of intermediates due to their inherent nucleophilicity and the structural diversity they can impart to target molecules.[1][2] this compound (also known as N-butyl-N-pentylamine), with its distinct asymmetric dialkyl structure, offers a unique combination of lipophilicity and steric hindrance that can be strategically exploited to fine-tune the biological activity, soil mobility, and metabolic stability of potential agrochemical candidates.
The presence of both an amyl (pentyl) and a butyl group on the nitrogen atom allows for the creation of active ingredients with a moderate lipophilic character. This is a crucial parameter influencing a compound's ability to penetrate the waxy cuticles of plants and fungi, as well as its persistence and movement in the soil. Furthermore, the steric bulk provided by these alkyl chains can influence the molecule's binding affinity to its target site, potentially enhancing efficacy or conferring selectivity.
This guide will focus on two primary applications of this compound:
-
As a nucleophile in the synthesis of dinitroaniline herbicides: This class of herbicides acts by inhibiting microtubule formation in susceptible weeds.[3][4][5][6] The synthesis typically involves the nucleophilic aromatic substitution of a halogenated dinitroaniline precursor with a secondary amine.
-
As a building block for amide fungicides: A significant number of modern fungicides are based on an amide scaffold, which is often crucial for their mode of action, such as the inhibition of succinate dehydrogenase (SDHI) or other vital enzymes in fungal respiration.[7][8] The synthesis of these compounds can be readily achieved through the reaction of this compound with an appropriate acyl chloride or carboxylic acid.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 39536-61-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₂₁N | --INVALID-LINK-- |
| Molecular Weight | 143.27 g/mol | --INVALID-LINK-- |
| Boiling Point | 186.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.77 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless liquid | N/A |
| Solubility | Soluble in most organic solvents. | N/A |
Application in Dinitroaniline Herbicide Synthesis
Scientific Rationale and Mechanism of Action
Dinitroaniline herbicides are a well-established class of pre-emergent herbicides that control annual grasses and some broadleaf weeds.[3][5][6] Their mode of action involves the disruption of mitosis (cell division) by binding to tubulin, the protein subunit of microtubules. This prevents the formation of the mitotic spindle apparatus, a structure essential for chromosome segregation during cell division. As a result, root and shoot growth of germinating weeds is inhibited.[4][9]
The general structure of a dinitroaniline herbicide consists of a 2,6-dinitroaniline core substituted on the amine nitrogen with two alkyl groups. The nature of these alkyl groups is critical in determining the herbicide's activity, selectivity, and soil behavior. By introducing the N-amyl-N-butyl moiety, we can hypothesize the creation of a novel herbicide with potentially desirable properties, such as optimal soil adsorption and vapor pressure, which are key factors for pre-emergent herbicides.
Synthetic Workflow: Dinitroaniline Herbicide
The synthesis of a dinitroaniline herbicide from this compound follows a nucleophilic aromatic substitution pathway.
Caption: Synthetic workflow for a hypothetical dinitroaniline herbicide.
Detailed Protocol: Synthesis of N-Amyl-N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline
This protocol describes the synthesis of a novel dinitroaniline herbicide candidate.
Materials and Equipment:
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
This compound
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq) in anhydrous acetonitrile (100 mL).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by triethylamine (1.5 eq) or anhydrous potassium carbonate (2.0 eq) as an acid scavenger. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts (e.g., triethylammonium chloride or potassium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess amine and base, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Amyl-N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline as a yellow-orange solid or oil.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Self-Validation Checkpoints:
-
TLC Monitoring: A successful reaction will show the disappearance of the 4-Chloro-3,5-dinitrobenzotrifluoride spot and the appearance of a new, less polar product spot.
-
Expected Yield: Typical yields for this type of reaction range from 70-90%.
-
Spectroscopic Data: The NMR spectra should show characteristic peaks for both the dinitroaniline ring and the amyl and butyl alkyl chains. Mass spectrometry should confirm the expected molecular weight of the product.
Application in Amide Fungicide Synthesis
Scientific Rationale and Mechanism of Action
Amide-containing compounds form a large and important class of fungicides.[7][8] Their modes of action are diverse, but many, particularly the succinate dehydrogenase inhibitors (SDHIs), target the fungal respiratory chain, a critical process for energy production.[9] By inhibiting key enzymes in this pathway, they effectively disrupt fungal metabolism and growth.
The N,N-disubstituted amide moiety, which can be formed using this compound, plays a crucial role in the molecule's overall shape, lipophilicity, and interaction with the target enzyme. The specific amyl and butyl groups can provide an optimal balance of properties to enhance the fungicidal activity and systemic movement within the plant.
Synthetic Workflow: Amide Fungicide
The synthesis of an amide fungicide from this compound is typically achieved via the Schotten-Baumann reaction or a similar acylation process.
Caption: Synthetic workflow for a hypothetical amide fungicide.
Detailed Protocol: Synthesis of N-Amyl-N-butyl-4-chlorobenzamide
This protocol provides a general method for the synthesis of a novel amide fungicide candidate.
Materials and Equipment:
-
4-Chlorobenzoyl chloride
-
This compound
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (100 mL). Cool the flask in an ice bath to 0 °C.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (20 mL) and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes. The slow addition is necessary to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-Amyl-N-butyl-4-chlorobenzamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if it is an oil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Self-Validation Checkpoints:
-
Formation of Precipitate: During the reaction, the formation of a white precipitate (triethylammonium chloride) is a positive indication that the reaction is proceeding.
-
IR Spectroscopy: A successful synthesis will show the disappearance of the N-H stretch from the secondary amine and the appearance of a strong carbonyl (C=O) stretch for the amide bond, typically around 1630-1680 cm⁻¹.
-
NMR Spectroscopy: The NMR spectra should be consistent with the structure of the N,N-disubstituted benzamide.
-
Expected Yield: Yields for this reaction are generally high, often exceeding 85%.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile precursor for the synthesis of potential new agrochemicals. Its unique structural features provide a platform for developing novel dinitroaniline herbicides and amide-based fungicides with tailored physicochemical and biological properties. The protocols detailed in this guide are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of these novel compounds to determine their efficacy against a range of weeds and fungal pathogens, as well as their toxicological and environmental profiles.
References
- 1. manavchem.com [manavchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5021458A - Amine derivatives and fungicides containing the same - Google Patents [patents.google.com]
- 4. Comparative fungicidal activity of a new quaternary ammonium salt, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium butyl phosphate and commonly used disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and fungicidal activity of novel pimprinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole [nyxxb.cn]
- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for reactions involving N-Amyl-N-butylamine
Application Notes & Protocols for N-Amyl-N-butylamine
A Senior Application Scientist's Guide to Synthesis, Purification, and Characterization
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals working with the secondary amine, this compound (also known as N-butylpentan-1-amine).[1][2] Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and practical considerations for its synthesis, purification, and characterization. The primary focus is on a robust and widely applicable synthetic method—reductive amination—which offers excellent control and avoids common pitfalls associated with other methods, such as over-alkylation.[3][4] Protocols for purification via distillation and acid-base extraction, along with standard analytical characterization techniques, are detailed to ensure the isolation of a high-purity final product. Safety protocols and troubleshooting advice are integrated throughout to ensure safe and successful experimentation.
Compound Profile: this compound
This compound is a secondary amine with the chemical formula C9H21N.[1] Like many simple alkylamines, it serves as a versatile intermediate in organic synthesis, finding applications in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][6][7] Understanding its physical and chemical properties is paramount for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C9H21N | [1][2] |
| Molecular Weight | 143.27 g/mol | [1][2] |
| CAS Number | 39536-61-3 | [1][2] |
| Appearance | Colorless to yellow liquid | [8] |
| Odor | Ammonia-like, fishy | [8] |
| Boiling Point | ~185-190 °C (estimated) | |
| Solubility | Soluble in most organic solvents.[8] |
Critical Safety and Handling Protocols
This compound, like its structural relatives n-butylamine and di-n-butylamine, must be handled with appropriate care. Amines can be corrosive, flammable, and toxic.[9][10][11] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9] Vapors are typically heavier than air and can accumulate.[12][13]
-
Fire Safety: Keep away from heat, sparks, and open flames. Amines are flammable liquids.[12] Ensure appropriate fire extinguishing media (e.g., dry chemical, CO2, or "alcohol" foam) is readily available.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[9][12][14] Reactions can be violent.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9] Over time, amines can absorb atmospheric CO2, forming carbonate salts.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[16]
Core Protocol: Synthesis via One-Pot Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and selectivity.[3][17] This method avoids the common issue of over-alkylation that plagues direct N-alkylation with alkyl halides.[3][18] The process involves the in-situ formation of an iminium ion from a primary amine (n-butylamine) and a carbonyl compound (valeraldehyde), which is then immediately reduced to the target secondary amine.
Principle of the Reaction
The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The primary amine, n-butylamine, undergoes a nucleophilic attack on the carbonyl carbon of valeraldehyde (pentanal). Subsequent dehydration forms a transient iminium ion.
-
Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), reduces the iminium ion to the final secondary amine, this compound.[3][17] NaBH(OAc)3 is preferred because it is less reactive towards the starting aldehyde compared to other hydrides like NaBH4, thus minimizing the formation of amyl alcohol as a byproduct.[19]
Materials and Reagents
-
n-Butylamine (C4H11N)
-
Valeraldehyde (Pentanal, C5H10O)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 eq) and valeraldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~2-3 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution. The acid facilitates the formation of the iminium intermediate.[3]
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)3, ~1.2-1.5 eq) to the stirring solution in portions. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Continue adding until effervescence ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and then with brine (1x).
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive amination.
Alternative Synthetic Route: N-Alkylation
A classical method for amine synthesis is the direct N-alkylation of a primary amine with an alkyl halide (e.g., n-butylamine with 1-bromopentane).[18][20] This is a nucleophilic aliphatic substitution (SN2) reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[18][21]
-
Key Challenge - Over-alkylation: The major drawback of this method is the lack of selectivity.[18][20] The product, this compound, is itself a nucleophile and can react with another molecule of 1-bromopentane to form a tertiary amine. This often results in a mixture of primary, secondary, and tertiary amines, making purification difficult.[18][22][23]
Purification Protocols
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent.
Fractional Distillation
For liquid amines like this compound, fractional distillation under reduced pressure (vacuum distillation) is highly effective.[15]
-
Rationale: Reducing the pressure lowers the boiling point of the amine, preventing thermal decomposition that might occur at its atmospheric boiling point.
-
Procedure: Assemble a fractional distillation apparatus. The crude amine is heated, and fractions are collected based on their boiling points. A steady boiling point close to the literature value indicates a pure fraction.
Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from non-basic impurities.[24]
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or DCM).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated (R2NH2+) and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Discard the organic layer.
-
Make the aqueous layer basic by adding a strong base (e.g., NaOH or KOH) until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the regenerated amine back into a fresh portion of organic solvent.
-
Dry the organic layer with a drying agent and concentrate to yield the purified amine.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical final step.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the different alkyl protons. The N-H proton will appear as a broad singlet, typically between 0.5-5.0 ppm. Protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear around 2.3-3.0 ppm.[25] |
| ¹³C NMR | Carbons directly attached to the nitrogen will appear in the 10-65 ppm region.[25] |
| IR Spectroscopy | A characteristic N-H stretch for a secondary amine will be visible as a weak to medium band in the 3300-3500 cm⁻¹ region. C-H stretches will appear just below 3000 cm⁻¹.[1] |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (143.27 g/mol ).[2] A key feature of amines is α-cleavage, leading to characteristic fragment ions. For this compound, prominent fragments would be expected at m/z = 100 ([M-C3H7]+) and m/z = 86 ([M-C4H9]+). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reducing agent; insufficient reaction time; poor quality starting materials. | Ensure NaBH(OAc)3 is dry and fresh. Allow the reaction to run longer, monitoring by TLC. Purify starting materials if necessary. |
| Formation of Amyl Alcohol | Reducing agent is too strong or was added before iminium formation was complete. | Use a milder reducing agent like NaBH(OAc)3.[17] Ensure adequate stirring time after adding aldehyde and amine before adding the reducing agent. |
| Product is Contaminated with Starting Amine/Aldehyde | Incomplete reaction; incorrect stoichiometry. | Increase reaction time or temperature slightly. Ensure stoichiometry is correct (1:1 for amine/aldehyde, >1.2 eq for reducing agent). |
| Difficult Emulsion during Workup | Formation of salts or amphiphilic molecules at the interface. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
References
-
Wikipedia. Amine alkylation. [Link]
-
ACS Publications. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
ACS Publications. (2020). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Royal Society of Chemistry. (2011). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
- Google Patents. Purification of secondary alkyl amines. US3864402A.
-
ScienceDirect. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. [Link]
- Google Patents. Separation and purification of secondary alkyl primary amines. US3470251A.
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
LookChem. n-BUTYLAMINE. [Link]
-
NIST WebBook. n-Amyl-n-butyl amine. [Link]
-
ResearchGate. (2020). Examples for amine nucleophiles and N-chloroamine electrophiles. [Link]
-
NIST WebBook. n-Amyl-n-butyl amine. [Link]
-
Silver Fern Chemical Inc. (2024). N-Butylamine Applications: From Agrochemicals to Pharmaceuticals. [Link]
-
Wikipedia. n-Butylamine. [Link]
-
CDC/NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. [Link]
-
The Guide to Environmental Methods & Prools. n-Butylamine by GC/FID - Analytical Method. [Link]
-
PrepChem.com. Synthesis of n-butylamine. [Link]
-
Taylor & Francis Online. (2018). n-butylamine – Knowledge and References. [Link]
- Google Patents.
-
SciELO Brasil. (2007). Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2. Journal of the Brazilian Chemical Society. [Link]
-
Organic Syntheses. n-methylbutylamine. [Link]
-
Primary Information Services. n-Butylamine - Technology, Product, Patent, Company Profile, Suppliers, Report, Market. [Link]
-
Sciencemadness Discussion Board. (2011). N-Butylamine. [Link]
-
National Institutes of Health (NIH). (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. [Link]
-
National Institutes of Health (NIH). (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]
- Google Patents.
-
Chemguide. amines as nucleophiles. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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- 1. n-Amyl-n-butyl amine [webbook.nist.gov]
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- 5. manavchem.com [manavchem.com]
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- 8. n-Butylamine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with N-Amyl-N-butylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-Amyl-N-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions where this compound is employed as a catalyst. As a moderately hindered secondary amine, this compound serves primarily as a base and nucleophilic catalyst in various organic transformations. Its efficacy is rooted in its basicity and solubility in organic solvents, but its unique steric profile presents specific challenges and opportunities.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
Section 1: Core Principles & Safety
The Catalytic Role of this compound
This compound, like other secondary amines, primarily functions in two ways:
-
As a Brønsted Base: It deprotonates acidic protons to generate reactive intermediates. A common example is its use in condensation reactions, such as the Knoevenagel or Henry reactions, where it generates a nucleophilic carbanion (a nitronate anion in the case of the Henry reaction).[1]
-
As a Nucleophilic Catalyst: It can react with carbonyl compounds to form an intermediate iminium ion. This activation strategy lowers the LUMO of the carbonyl substrate, making it more susceptible to attack by weak nucleophiles. The catalyst is regenerated in the final step of the cycle.
The "tuning" of its catalytic activity comes from the balance between the basicity of the nitrogen atom and the steric hindrance imparted by the n-amyl and n-butyl groups. These alkyl chains enhance solubility in nonpolar organic solvents but may hinder its approach to sterically congested active sites.
Critical Safety & Handling Protocols
Before any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a hazardous chemical with specific handling requirements.
| Hazard | Precaution and Response | Citation |
| Toxicity | Harmful if swallowed and fatal in contact with skin or if inhaled. | |
| Corrosivity | Causes skin irritation and potentially severe eye damage. | |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. | |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture. | |
| Disposal | Waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. |
Section 2: Troubleshooting Guide for Low Reaction Yield
This section addresses the most common issue encountered in catalysis: suboptimal yield. The following question-and-answer format is designed to logically diagnose the root cause of the problem.
Q1: My reaction shows low or no conversion of starting material. What are the primary causes and how do I fix them?
Low conversion is typically traced back to an inactive catalytic system or incorrect reaction conditions. The following workflow will help you diagnose the issue.
References
Technical Support Center: Synthesis of N-Amyl-N-butylamine
<_ _>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-Amyl-N-butylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthetic endeavors.
Introduction to this compound Synthesis
The synthesis of unsymmetrical secondary amines like this compound (also known as N-pentylbutan-1-amine) is a common objective in organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. A prevalent and effective method for this transformation is reductive amination .[1][2][3][4][5] This process typically involves the reaction of an aldehyde or ketone with a primary amine to form an intermediate imine, which is then reduced to the desired secondary amine.[3][4][5][6][7]
For the synthesis of this compound, the logical starting materials are valeraldehyde (pentanal) and n-butylamine, or alternatively, butyraldehyde (butanal) and n-amylamine (pentylamine). While direct alkylation of amines with alkyl halides is another possible route, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[8][9][10][11][12] Reductive amination offers a more controlled approach, minimizing these over-alkylation side reactions.[6][11]
This guide will focus on troubleshooting the common challenges and side reactions encountered during the reductive amination synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of this compound via reductive amination.
Issue 1: Formation of Tertiary Amine Byproducts (Over-alkylation)
Q: My reaction is producing a significant amount of a tertiary amine byproduct, likely N-butyl-N,N-dipentylamine or N-amyl-N,N-dibutylamine. How can I prevent this?
A: The formation of tertiary amines is a classic example of over-alkylation.[1][13] This occurs when the newly formed secondary amine (this compound) reacts with another molecule of the aldehyde, forming a new iminium ion that is subsequently reduced.
Causality: The product secondary amine can be as nucleophilic, or sometimes more so, than the starting primary amine, leading to this competitive side reaction.[9][11]
Solutions & Protocols:
-
Stoichiometric Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents) relative to the aldehyde can help to statistically favor the formation of the desired secondary amine.[14]
-
Choice of Reducing Agent: The choice of reducing agent plays a pivotal role in minimizing over-alkylation.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[15][16][17] Its steric bulk and electronic properties make it more selective for the reduction of the protonated imine over the starting aldehyde, reducing the likelihood of side reactions.[15][17] It is often the reagent of choice for one-pot reductive aminations.[15][16]
-
Stepwise Procedure with Sodium Borohydride (NaBH₄): If over-alkylation remains a problem, a two-step, one-pot procedure can be employed.[16][18]
-
Imine Formation: First, allow the aldehyde and primary amine to react to form the imine. This is often done in a solvent like methanol at room temperature for a period of time (e.g., 1-2 hours) to ensure complete imine formation.[16][19]
-
Reduction: Then, add sodium borohydride to the reaction mixture to reduce the pre-formed imine. Since NaBH₄ can also reduce the starting aldehyde, it's critical that the imine formation is complete before its addition.[3][6][20]
-
-
Experimental Protocol: Stepwise Reductive Amination with NaBH₄
-
To a stirred solution of n-butylamine (1.0 eq) in methanol, add valeraldehyde (1.05 eq) dropwise at room temperature.
-
Stir the mixture for 2 hours to ensure complete formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Proceed with an appropriate aqueous workup.
Issue 2: Reduction of the Starting Aldehyde to an Alcohol
Q: I am observing a significant amount of pentanol (or butanol) in my reaction mixture, indicating that my starting aldehyde is being reduced. How can I avoid this?
A: The reduction of the starting aldehyde to its corresponding alcohol is a common side reaction, especially when using less selective reducing agents.[1][13]
Causality: This occurs when the reducing agent reacts with the carbonyl group of the aldehyde before it has a chance to form the imine with the amine. This is particularly problematic with strong reducing agents like sodium borohydride if added too early in a one-pot procedure.[3][6][20]
Solutions & Protocols:
-
Use a Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations because it is less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[3][15][17]
-
pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).[3][6] Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation, thus reducing the time the aldehyde is exposed to the reducing agent.[15][16] However, with NaBH(OAc)₃, the reagent itself can release acetic acid, often making an additional acid catalyst unnecessary.[15]
-
Ensure Complete Imine Formation: If using a less selective reducing agent like NaBH₄, it is imperative to allow sufficient time for the imine to form before introducing the hydride source, as detailed in the stepwise protocol in Issue 1.[16][20]
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Side Reactions | Recommended Procedure |
| NaBH(OAc)₃ | High | Minimal | One-pot |
| NaBH₃CN | High (pH dependent)[3][6][21] | Potential for cyanide toxicity | One-pot (with pH control) |
| NaBH₄ | Moderate | Aldehyde reduction[3][6][20] | Stepwise |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Varies | Can reduce other functional groups[22] | One-pot or stepwise |
Issue 3: Aldol Condensation of the Aldehyde
Q: My reaction mixture is turning yellow/brown and I am seeing higher molecular weight impurities. Could this be due to aldol condensation?
A: Yes, under certain conditions, aldehydes like valeraldehyde and butyraldehyde can undergo self-condensation via an aldol reaction.[22]
Causality: This side reaction is typically promoted by basic conditions. If your amine starting material is particularly basic, or if the reaction conditions inadvertently become basic, you may observe aldol products.
Solutions & Protocols:
-
Maintain Neutral or Weakly Acidic pH: As mentioned, running the reductive amination under neutral or slightly acidic conditions is generally optimal for imine formation and helps to suppress the base-catalyzed aldol condensation.[3] The use of NaBH(OAc)₃ is advantageous here as it creates a self-buffering acidic environment.[15]
-
Order of Addition: Adding the aldehyde slowly to a solution of the amine can help to keep the instantaneous concentration of the aldehyde low, thereby minimizing the rate of the bimolecular aldol reaction.
-
Temperature Control: Aldol condensations are often accelerated by higher temperatures. Running the reaction at room temperature or below can help to mitigate this side reaction.
Visualization: Troubleshooting Workflow
Caption: Troubleshooting decision tree for common side reactions.
Issue 4: Leuckart-Wallach Reaction as an Alternative
Q: I am considering the Leuckart-Wallach reaction as an alternative synthetic route. What are the potential pitfalls?
A: The Leuckart-Wallach reaction is a classic method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia).[14][23][24] For synthesizing a secondary amine like this compound, you would react, for example, valeraldehyde with N-butylformamide.
Causality of Potential Issues:
-
High Temperatures: This reaction often requires high temperatures (typically 150-200 °C), which can lead to thermal decomposition of starting materials or products.[14][24]
-
Formation of N-Formyl Intermediate: The immediate product of the Leuckart-Wallach reaction is often the N-formyl derivative of the target amine.[14][23][24] This requires a subsequent hydrolysis step (usually under acidic or basic conditions) to obtain the free amine, adding an extra step to your synthesis.
-
Byproduct Formation: The high temperatures and strong reagents can lead to various side reactions.[24]
Recommendation: While the Leuckart-Wallach reaction is a viable method, modern reductive amination protocols using hydride reagents like NaBH(OAc)₃ are generally milder, more selective, and proceed in higher yields with fewer side products, making them the preferred choice for many applications.[16][19]
Visualization: Reaction Pathway Comparison
Caption: Comparison of synthetic routes to this compound.
Summary and Best Practices
To successfully synthesize this compound while minimizing side reactions, we recommend the following best practices:
-
Prioritize Reductive Amination: For the synthesis of unsymmetrical secondary amines, reductive amination is generally superior to direct alkylation due to better control over selectivity.[6][11]
-
Choose the Right Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for a one-pot synthesis due to its mildness and selectivity, which minimizes both over-alkylation and aldehyde reduction.[15][16][17]
-
Control Reaction Conditions:
-
Consider a Stepwise Approach: If side reactions persist, especially with less selective reducing agents like NaBH₄, adopt a stepwise procedure where the imine is fully formed before the reducing agent is introduced.[16][18]
-
Monitor Your Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of your reaction and identify the formation of any byproducts early on.
By understanding the underlying causes of common side reactions and implementing these targeted troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. organicreactions.org [organicreactions.org]
- 24. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Crude N-Amyl-N-butylamine
Welcome to the technical support guide for the purification of N-Amyl-N-butylamine. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Initial Assessment & Common Impurities
Before any purification attempt, a thorough analysis of the crude product is paramount. Understanding the nature and properties of potential impurities is the first step toward designing a rational purification strategy.
FAQ: What are the likely impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthesis route. A common method for preparing unsymmetrical secondary amines is the alkylation of a primary amine. For this compound, this could involve reacting n-butylamine with an n-amyl halide or n-amylamine with an n-butyl halide. Another route is the reductive amination of pentanal with butylamine.
Based on these common synthetic pathways, the following impurities are frequently encountered:
| Compound | Structure | Boiling Point (°C) | Rationale for Presence |
| n-Butylamine (Starting Material) | CH₃(CH₂)₃NH₂ | 78 °C[1][2] | Unreacted starting material. |
| n-Amylamine (Starting Material) | CH₃(CH₂)₄NH₂ | 104 °C | Unreacted starting material. |
| Di-n-butylamine (Byproduct) | (CH₃(CH₂)₃)₂NH | 159 °C[3] | Formed if butylamine reacts with a butyl halide impurity or via transalkylation. |
| Di-n-amylamine (Byproduct) | (CH₃(CH₂)₄)₂NH | 202-203 °C | Formed from over-alkylation of amylamine. |
| Trialkylamine (Byproduct) | e.g., (C₄H₉)₂(C₅H₁₁)N | >200 °C | Over-alkylation of the desired secondary amine product. |
| n-Amyl Alcohol (Starting Material) | CH₃(CH₂)₄OH | 138 °C | Unreacted starting material if synthesis is from alcohol and amine.[1] |
| n-Pentanal (Starting Material) | CH₃(CH₂)₃CHO | 103 °C | Unreacted starting material from reductive amination. |
| Reaction Solvents | Varies | Varies | e.g., Toluene (111°C), DMF (153°C), Acetonitrile (82°C). |
Note: The boiling point of the target compound, this compound (N-pentylbutan-1-amine), is approximately 180-185°C, though specific literature values are scarce. This estimate is based on interpolation between di-n-butylamine (159°C) and di-n-amylamine (202°C).
FAQ: What analytical techniques should I use to assess the purity of my crude product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It will separate volatile components and provide their mass spectra, allowing for positive identification of starting materials, byproducts, and your target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your main product and help identify major impurities by their characteristic chemical shifts and integration values. It is particularly useful for identifying structural isomers.
Section 2: Purification Strategy Selection
The choice of purification method depends critically on the boiling points and chemical nature of the impurities identified in your initial assessment. The following decision-making flowchart provides a logical pathway for selecting an appropriate strategy.
Caption: Workflow for Acid-Base Extraction.
Topic 2: Distillation
Troubleshooting: My product is turning yellow/brown after distillation.
-
Cause: Amines, especially secondary and higher boiling ones, are susceptible to thermal decomposition and air oxidation at high temperatures. The yellow or brown color indicates the formation of degradation products.
-
Solution: Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point, allowing the product to distill at a temperature where decomposition is minimized. For a compound boiling near 180-185°C, a vacuum of ~10-20 mmHg should lower the boiling point sufficiently. Always use a nitrogen or argon bleed to prevent oxidation of the hot amine.
Troubleshooting: I have a close-boiling impurity like Di-n-butylamine that co-distills with my product.
-
Cause: The boiling points of this compound (~180-185°C) and Di-n-butylamine (159°C) are relatively close, making separation by simple distillation difficult.
-
Solution 1: Fractional Distillation. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. This enhances separation efficiency. Ensure the column is well-insulated and maintain a slow, steady distillation rate.
-
Solution 2: Extractive Distillation. This technique is used for separating components with low relative volatility. [4][5]A high-boiling, miscible solvent is introduced that interacts differently with the components, altering their volatilities. [6]For amine separations, polar solvents with hydrogen bonding capabilities, such as glycols, can be effective. [7]This is an advanced technique requiring careful solvent selection and a two-column setup for solvent recovery. [6]
Topic 3: Column Chromatography
Troubleshooting: My amine streaks badly or won't elute from a standard silica gel column.
-
Cause: This is a classic and frequent problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, like this compound, interact strongly with these acidic sites via an acid-base interaction. [8]This leads to irreversible adsorption, poor recovery, and significant peak tailing. [9]* Solution 1: Mobile Phase Modification. Add a small amount (0.5-2%) of a competing amine, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate). [8]The competing amine will occupy the acidic sites on the silica, allowing your target compound to elute more cleanly. [9]* Solution 2: Use an Amine-Functionalized Stationary Phase. This is often the most effective solution. Amine-functionalized silica columns (often designated as "KP-NH" or similar) have a basic surface that repels basic compounds, preventing the problematic acid-base interaction. [8]This allows for elution with simple, non-basic solvent systems like hexane/ethyl acetate, resulting in sharp peaks and high recovery. [8]
Section 4: Safety Precautions
FAQ: What are the primary safety hazards I should be aware of?
-
Toxicity & Corrosivity: this compound and similar aliphatic amines are harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled. [10]They can cause severe skin burns and eye damage. [11][12]* Flammability: Lower molecular weight amines are flammable. [3]While this compound is classified as a combustible liquid, vapors can form explosive mixtures with air upon heating. * Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. [10]Keep away from heat, sparks, and open flames. [3]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Link
-
Kiennemann, A., et al. (2018). Development of extractive distillation processes for close-boiling polar systems. Chemical Engineering Transactions, 69, 529-534. Link
-
Vámos, J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Link
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Link
-
Scribd. Amine Plant Troubleshooting and Optimization. Link
-
Nielsen, R., et al. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Link
-
U.S. Patent No. 3,864,402. (1975). Purification of secondary alkyl amines. Google Patents. Link
-
Shukla, V., & Trivedi, D. (2013). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development, 17(11), 1401-1404. Link
-
CAMEO Chemicals. N-BUTYLAMINE. Link
-
Grokipedia. Extractive distillation. Link
-
Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Link
-
German Patent No. DE3606941A1. (1986). METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION. Google Patents. Link
-
U.S. Patent No. 2,377,511. (1945). Purification of amine reaction mixtures. Google Patents. Link
-
Wikipedia. Extractive distillation. Link
-
Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Tris-n-butylamine. Link
-
U.S. Patent No. 3,131,221. (1964). Separation and purification of fatty acid amines. Google Patents. Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Diethylamine. Link
-
n-BUTYLAMINE. n-BUTYLAMINE Properties and Applications. Link
-
Wikipedia. n-Butylamine. Link
-
Fisher Scientific. (2015, January 15). Safety Data Sheet: Di-n-butylamine. Link
-
Inchem.org. ICSC 0374 - n-BUTYLAMINE. Link
-
MDPI. (2023). Recent Advances in Extractive Distillation. Processes, 11(6), 1785. Link
-
CDH Fine Chemical. n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Sciencemadness Discussion Board. (2011, May 27). N-Butylamine. Link
-
PrepChem.com. Synthesis of N-sec.butyl,N-sec.amylamine. Link
-
Merck Millipore. (2025, July 28). Safety Data Sheet: Di-n-butylamine. Link
-
Taylor & Francis Online. n-Butylamine – Knowledge and References. Link
-
Benchchem. Application Notes: Synthesis of Butylamines from 1-Chlorobutane. Link
-
PubChem - NIH. Butylamine. Link
-
YouTube. (2022, August 11). How to purify Amine?Link
-
Chemsrc. This compound. Link
-
Sciencemadness.org. (2020, September 23). Preparation of n-butylamine(consult). Link
-
Organic Syntheses. n-methylbutylamine. Link
-
CDC/NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. Link
-
NIH. (2019, November 27). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Link
-
PrepChem.com. Synthesis of n-butylamine. Link
-
U.S. Patent No. 6,492,558B2. (2002). Preparation of n-butylamines. Google Patents. Link
-
ResearchGate. (2025, August 9). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Link
-
Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO₂. Link
Sources
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. ICSC 0374 - n-BUTYLAMINE [inchem.org]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Improving Selectivity in Butyronitrile Hydrogenation to n-Butylamine
Welcome to the Technical Support Center for nitrile hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively hydrogenating butyronitrile to n-butylamine. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established catalytic principles.
Troubleshooting Guide: Common Issues & Solutions
Navigating the path to high n-butylamine selectivity requires careful control over several experimental variables. Below is a table outlining common problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Selectivity to n-Butylamine (High levels of di- and tributylamine) | 1. Condensation Reactions: The primary amine product (n-butylamine) is reacting with the intermediate butylimine.[1] 2. Catalyst Acidity: Lewis acid sites on the catalyst or support can promote the condensation of imine intermediates with amines.[2][3] 3. Low Hydrogen Pressure: Insufficient hydrogen concentration on the catalyst surface favors the condensation pathway over the rapid hydrogenation of the imine intermediate.[1][4] 4. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions and may favor the formation of thermodynamically stable tertiary amines.[3] | 1. Increase Hydrogen Pressure: Operating at higher H₂ pressures (e.g., 25 bar or higher) can enhance the rate of imine hydrogenation, minimizing its availability for condensation reactions.[1][4] 2. Optimize Temperature: Lowering the reaction temperature can reduce the rate of undesired side reactions.[4] For instance, high yields of n-butylamine have been achieved on Co/SiO₂ at 343 K (70°C).[4][5] 3. Catalyst Modification: a) Use basic promoters like LiOH with Raney-Co to reduce Lewis acid sites.[2] b) Add ammonia to the reaction medium, which can inhibit condensation reactions.[3][6] 4. Solvent Choice: Protic solvents like ethanol can positively influence selectivity towards the primary amine.[7] |
| Catalyst Deactivation | 1. Strong Adsorption of Products: The amine products can strongly adsorb onto the catalyst surface, blocking active sites. 2. Poisoning: Impurities in the reactants or solvent can poison the catalyst. 3. Sintering: High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area. | 1. Ensure High Purity: Use high-purity butyronitrile, solvent, and hydrogen to avoid catalyst poisons. 2. Moderate Temperature: Avoid excessively high temperatures that can lead to catalyst sintering. 3. Catalyst Regeneration: Depending on the catalyst, regeneration procedures (e.g., washing, recalcination) may be possible. Consult catalyst manufacturer guidelines. |
| Low Conversion of Butyronitrile | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 2. Poor Mass Transfer: Inadequate stirring or mixing in a batch reactor can limit the transport of hydrogen and butyronitrile to the catalyst surface. 3. Low Temperature/Pressure: The reaction conditions may be too mild to achieve a reasonable reaction rate. | 1. Catalyst Screening: Test different catalysts. For instance, initial conversion rates at 373 K and 13 bar follow the order Ni > Co > Pt > Ru > Cu > Pd.[1][4] 2. Optimize Agitation: Ensure vigorous stirring to overcome mass transfer limitations. 3. Increase Temperature and Pressure: Gradually increase reaction temperature and hydrogen pressure to enhance the reaction rate, while monitoring selectivity.[8] |
| Formation of N-alkylated Byproducts (e.g., N-ethylbutylamine) | Reaction with Solvent: The primary amine product can react with alcohol solvents (e.g., ethanol) at elevated temperatures.[1][4] | 1. Lower Reaction Temperature: This is the most direct way to minimize this side reaction.[4] 2. Change Solvent: Consider using a non-reactive solvent, although this may impact selectivity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism leading to the formation of secondary and tertiary amines during butyronitrile hydrogenation?
The formation of higher amines is a well-understood consequence of a competing reaction pathway. The hydrogenation of butyronitrile proceeds through a highly reactive butylimine intermediate. This intermediate can either be hydrogenated to the desired n-butylamine or it can undergo a condensation reaction with an already formed n-butylamine molecule. This condensation product can then be further hydrogenated to form dibutylamine (a secondary amine). This process can continue, leading to the formation of tributylamine (a tertiary amine).[1]
To visualize this, consider the following reaction network:
Caption: Reaction network for butyronitrile hydrogenation.
Q2: How does the choice of catalyst metal affect selectivity to n-butylamine?
The nature of the metal is a critical factor. Different metals exhibit varying activities and selectivities.
-
Cobalt (Co) and Nickel (Ni): Generally, these are considered highly effective for producing primary amines.[1][9] Co-based catalysts, in particular, can achieve very high selectivity. For example, a Co/SiO₂ catalyst yielded 97% n-butylamine at 343 K and 25 bar.[1][4] Raney-type Ni and Co are also widely used.[10][11]
-
Ruthenium (Ru): Can produce n-butylamine as the main product but often yields significant amounts of secondary amines as well.[1][4]
-
Rhodium (Rh): Some studies suggest Rh catalysts can be highly selective for primary amines without additives.[12]
-
Platinum (Pt) and Palladium (Pd): These noble metals tend to favor the formation of secondary and tertiary amines.[1][13] Pt/SiO₂ has been shown to produce mainly dibutylamine.[1][4]
Q3: What role does the catalyst support and its acidity play?
The support is not merely an inert carrier; its properties can significantly influence the reaction. The acidity of the support is particularly important. Lewis acid sites, often present on supports like alumina, can catalyze the condensation reaction between the imine intermediate and the primary amine, thereby decreasing selectivity.[2][3]
Strategies to mitigate this include:
-
Using inert supports like silica (SiO₂).[1]
-
Modifying the support or catalyst with basic additives. For instance, adding Ba to a Pd/SiO₂ catalyst can neutralize surface acid sites, suppressing the formation of higher amines.[3] Similarly, treating Raney-Co with LiOH reduces the concentration of Lewis acid sites.[2]
Q4: Can you provide a general experimental protocol for a high-selectivity butyronitrile hydrogenation?
The following is a representative protocol based on literature reports that have achieved high selectivity, specifically using a Co/SiO₂ catalyst.[1][4][5] This should be considered a starting point and may require optimization for your specific setup.
Catalyst: 9.8% Co/SiO₂
Reactor Setup: A high-pressure batch autoclave reactor (e.g., a Parr reactor) equipped with a mechanical stirrer, gas inlet, sampling port, and temperature/pressure controls.
Protocol:
-
Catalyst Pre-treatment: The Co/SiO₂ catalyst is typically reduced ex situ in a hydrogen flow (e.g., 60 mL/min) at 673 K (400°C) for 2 hours to activate the metal. The reduced catalyst should be handled under an inert atmosphere to prevent re-oxidation.
-
Reactor Loading: Under an inert atmosphere, load the autoclave with:
-
Solvent: Ethanol (e.g., 150 mL)
-
Butyronitrile: (e.g., 3 mL)
-
Reduced Catalyst: (e.g., 1.0 g)
-
Internal Standard (for GC analysis): n-dodecane (e.g., 1 mL)
-
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 25 bar).
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature (e.g., 343 K / 70°C).
-
-
Monitoring and Analysis:
Expected Outcome: Under these conditions (343 K, 25 bar H₂), a butyronitrile conversion to n-butylamine with a selectivity of approximately 97% can be expected.[1][4]
References
- Boussie, T. R., et al. (2007). Tailoring Raney-catalysts for the selective hydrogenation of butyronitrile to n-butylamine.
- Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2012). Hydrogenation of nitriles to primary amines on metal-supported catalysts: Highly selective conversion of butyronitrile to n-butylamine.
- Hao, Y., et al. (2016). Production of Butylamine in the Gas Phase Hydrogenation of Butyronitrile over Pd/SiO2 and Ba-Pd/SiO2. Taylor & Francis Online.
- Pillai, G. C. (1991). Structural characteristics and catalytic activity of promoted Raney(RTM)
- Apesteguía, C. R., et al. (2012). Hydrogenation of nitriles to primary amines on metal-supported catalysts: Highly selective conversion of butyronitrile to n-butylamine. CONICET.
- Greenfield, H. (1967). Catalytic Hydrogenation of Butyronitrile. Industrial & Engineering Chemistry Product Research and Development.
- Schimpf, S. (n.d.). Selective Hydrogenation of Butyronitrile over Raney-Metals. Eindhoven University of Technology.
- Asakura, H., et al. (2017).
- Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- R Discovery. (2006).
- Wang, Z., et al. (2021).
- Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines (PDF).
- Lévay, K., & Hegedűs, L. (2018). Effect of solvents in the hydrogenation of butyronitrile.
- Wang, J., et al. (2019).
- Segobia, D. J., et al. (n.d.). Butyronitrile hydrogenation on Co/SiO2 (A) and Ni/SiO2 (B) at 343 K and...
- Mondal, J., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
- Ebiike, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.
- Witte, P. T., et al. (2004). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.
- McMillan, L., & McAllister, M. I. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
- Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Nitrile Reduction. WordPress.
- LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts.
- Krupka, J., et al. (2002). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Jakhar, S., & Pasek, J. (2013). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst.
- Suo, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
- McMillan, L., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight (PDF).
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- 2. portal.fis.tum.de [portal.fis.tum.de]
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- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Structural characteristics and catalytic activity of promoted Raney(RTM) nickel catalysts for selective hydrogenation of butyronitrile - ProQuest [proquest.com]
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Technical Support Center: Troubleshooting N-butyl-N-chloroformamide Reactions
Introduction
N-butyl-N-chloroformamide (also known as N-butyl carbamoyl chloride) is a key reagent for introducing the N-butylcarbamoyl group into various molecules, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its primary reactions involve nucleophilic substitution at the carbonyl carbon with alcohols, phenols, or amines to form carbamates and ureas, respectively.[2] However, researchers often face challenges with low yields due to the compound's reactivity and potential for side reactions. This guide provides a structured approach to troubleshooting and optimizing these reactions, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-butyl-N-chloroformamide in synthesis?
A1: N-butyl-N-chloroformamide is predominantly used for two main transformations:
-
Synthesis of N-Butyl Carbamates: Reaction with alcohols and phenols. The carbamate functional group is prevalent in many pharmaceutical compounds.[2]
-
Synthesis of Substituted Ureas: Reaction with primary and secondary amines. The urea moiety is a critical structural component in numerous therapeutic agents.[2]
-
Protection of Amino Groups: It can serve as a protecting group for amines, forming a stable N-butylcarbamate that can be cleaved under specific conditions.[2]
Q2: How should I properly store and handle N-butyl-N-chloroformamide?
A2: N-butyl-N-chloroformamide is sensitive to moisture and can degrade over time.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Due to its reactivity, it's advisable to use a fresh or recently purified batch for best results.
Q3: What analytical techniques are best for monitoring the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time reaction monitoring. A common mobile phase is a mixture of ethyl acetate and hexanes. Visualization can be achieved using UV light or by staining with potassium permanganate. For definitive structural confirmation and impurity profiling of the final product, ¹H NMR, ¹³C NMR, and LC-MS are indispensable.
Q4: My starting secondary amine (n-butylamine) is reacting with the phosgene source to give low yields of the desired N-butyl-N-chloroformamide. How can I improve this initial step?
A4: The synthesis of N,N-disubstituted carbamoyl chlorides from secondary amines and phosgene (or a phosgene equivalent like triphosgene) is a standard method.[1] Low yields often stem from the formation of N,N,N',N'-tetra-n-butylurea. To minimize this, ensure a slow, controlled addition of the phosgene solution to a cooled (typically 0 °C) solution of n-butylamine.[1] Maintaining a slight excess of the phosgene source can also help drive the reaction to completion. The amine hydrochloride salt byproduct must be efficiently removed by filtration before purification.[1]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common problems encountered during the use of N-butyl-N-chloroformamide in subsequent reactions with nucleophiles.
Problem 1: Low Overall Yield of the Desired Carbamate or Urea
Low product yield is the most frequent issue. The root cause can often be traced to several factors, each requiring a specific corrective action.
| Possible Cause | Mechanistic Explanation | Troubleshooting Steps |
| Incomplete Reaction | The nucleophile (alcohol/amine) may be too sterically hindered or not sufficiently nucleophilic to react completely under the chosen conditions. | 1. Monitor Closely: Use TLC to track the consumption of the limiting reagent. 2. Increase Reaction Time: Allow the reaction to stir for a longer duration (e.g., 12-24 hours). 3. Elevate Temperature: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-50 °C), but be mindful of potential side reactions (see below). 4. Add a Catalyst: For reactions with less reactive nucleophiles, consider adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). |
| Hydrolysis of N-butyl-N-chloroformamide | N-butyl-N-chloroformamide is highly sensitive to water. Moisture in the solvent, reagents, or glassware will lead to its rapid hydrolysis into N-butylformamide and hypochlorous acid, rendering it inactive.[3][4] | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere.[4] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Dry Reagents: Ensure your nucleophile and any base used are free of water. |
| Thermal Decomposition / Side Reaction to N-butyl Isocyanate | At elevated temperatures, N-butyl-N-chloroformamide can eliminate HCl to form the highly reactive N-butyl isocyanate. This isocyanate can then react with the intended nucleophile or other species, leading to a mixture of products and lowering the desired product's yield. | 1. Maintain Low Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature.[2] 2. Slow Addition: Add the N-butyl-N-chloroformamide solution dropwise to the solution of the nucleophile. This keeps the instantaneous concentration of the chloroformamide low, minimizing self-reaction or decomposition. |
| Product Loss During Work-up | Carbamates and ureas, especially those with lower molecular weights, can have some volatility or solubility in the aqueous phase during extraction. | 1. Moderate Evaporation Temperature: When removing solvent via rotary evaporation, use a moderate water bath temperature (e.g., < 40 °C). 2. Thorough Extraction: After quenching, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent to ensure complete recovery. 3. Brine Wash: A final wash of the combined organic layers with brine can help to break emulsions and remove residual water.[2] |
Problem 2: Formation of N,N'-dibutylurea as a Major Byproduct
When synthesizing a substituted urea by reacting N-butyl-N-chloroformamide with a primary or secondary amine (R¹R²NH), the formation of the symmetric N,N'-dibutylurea is a common and frustrating side reaction.
Caption: Troubleshooting workflow for minimizing N,N'-dibutylurea.
-
Hydrolysis Pathway: If moisture is present, N-butyl-N-chloroformamide hydrolyzes to form butylamine.[3] This newly formed butylamine is nucleophilic and can react with another molecule of the starting N-butyl-N-chloroformamide to produce the symmetric N,N'-dibutylurea. The key to preventing this is maintaining strictly anhydrous conditions.[4]
-
Isocyanate Pathway: As mentioned, thermal stress can lead to the formation of N-butyl isocyanate. This isocyanate can then be attacked by the desired amine nucleophile. More detrimentally, if any butylamine has been formed via hydrolysis, it will readily react with the isocyanate to form N,N'-dibutylurea. Controlling the temperature and addition rate is critical to suppress this pathway.
Experimental Protocols
The following are generalized protocols. They should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of an N-Aryl-N'-butylurea
This protocol describes the reaction of N-butyl-N-chloroformamide with a substituted aniline.
Materials:
-
Substituted aniline (1.0 eq.)
-
Triethylamine (TEA) or other non-nucleophilic base (1.2 eq.)
-
N-butyl-N-chloroformamide (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Standard inert atmosphere glassware setup
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a solution of N-butyl-N-chloroformamide (1.1 eq.) in anhydrous DCM.
-
Add the N-butyl-N-chloroformamide solution dropwise to the cooled aniline solution over 15-30 minutes with vigorous stirring.[2]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.[2]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of an O-Alkyl-N-butylcarbamate
This protocol details the reaction with a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq.)
-
Pyridine or triethylamine (1.2 eq.)
-
N-butyl-N-chloroformamide (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Standard inert atmosphere glassware setup
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), anhydrous THF, and pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N-butyl-N-chloroformamide (1.1 eq.) in anhydrous THF dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Solubility and stability of N-Butyl-N-chloroformamide in common solvents. BenchChem Technical Support.
- BenchChem. (2025). The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of N-Alkyl-N-Chloroformamides. BenchChem Technical Support.
-
PubChem. N-Butyl-N-chloroformamide. National Center for Biotechnology Information. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low conversion rates in carbamate synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of N-Butyl-N-chloroformamide Reaction Products. BenchChem Technical Support.
-
PubChem. N-Butylformamide. National Center for Biotechnology Information. [Link]
Sources
Stability issues and decomposition of N-Amyl-N-butylamine
Document ID: TSC-CHEM-202601-02 Version: 1.0 Topic: Stability Issues and Decomposition of N-Amyl-N-butylamine
Introduction for the Researcher
Welcome to the technical support guide for this compound. As a secondary aliphatic amine, this reagent is a valuable building block in pharmaceutical and materials science research. However, its chemical nature also makes it susceptible to specific stability issues that can impact experimental reproducibility and safety. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab. Our goal is to provide not just procedural steps, but also the underlying chemical principles, empowering you to make informed decisions during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has turned yellow. What does this mean and is it still usable?
Answer:
A color change from colorless to pale yellow is a common observation for many aliphatic amines, including this compound, upon storage.[1][2]
-
Causality: This discoloration is typically caused by slow air oxidation . Trace amounts of oxygen can react with the amine, particularly at the carbon atoms adjacent to the nitrogen, to form highly conjugated, minor impurities that act as chromophores (color-bearing compounds). While the bulk of the material may still be intact, the presence of these impurities is the first visible sign of degradation.
-
Recommended Action: The usability of the material depends entirely on the tolerance of your specific application to impurities.
-
For non-critical applications (e.g., as a simple base or solvent where purity is not paramount), a faintly yellow amine might still be acceptable.
-
For sensitive applications (e.g., pharmaceutical synthesis, polymerization catalysis), where trace impurities can alter reaction kinetics, yield, or the final product's safety profile, the material's purity must be verified before use. We strongly recommend performing a purity analysis as described in Q4 . If the purity is below your required specification, repurification (Q5 ) or disposal is necessary.
-
Q2: What are the primary chemical pathways that cause this compound to degrade?
Answer:
There are three primary degradation pathways you must be aware of when handling and storing this compound. Understanding these mechanisms is key to preventing them.
-
Oxidation (Autoxidation): This is the most common degradation route when the amine is exposed to air (oxygen). The reaction is often initiated by light or trace metal impurities and proceeds via a free-radical mechanism. The initial attack is typically abstraction of a hydrogen atom from a carbon adjacent to the nitrogen.[3] This can lead to a complex mixture of products, including imines, enamines, and eventually smaller, fragmented molecules and the colored impurities discussed in Q1 .
-
N-Nitrosamine Formation: This is the most critical degradation pathway from a safety perspective. As a secondary amine, this compound can react with nitrosating agents to form N-nitroso-N-amyl-N-butylamine.[4][5] N-nitrosamines as a class are considered potent probable human carcinogens.[6]
-
Sources of Nitrosating Agents: These agents can include sodium nitrite (NaNO₂), nitrous acid (HNO₂), or even oxides of nitrogen (NOx) from atmospheric pollution, especially under acidic conditions or at elevated temperatures.[4][6]
-
Significance: This reaction is a major concern in the pharmaceutical industry, and stringent controls are in place to prevent it.[7] You should assume that any aged or improperly stored secondary amine could potentially contain nitrosamine impurities.
-
-
Carbamate Formation: Amines can react reversibly with carbon dioxide (CO₂) from the atmosphere to form alkylammonium carbamate salts.[8] While this is not a hazardous degradation, it effectively reduces the concentration of the free amine in your reagent bottle, which can lead to stoichiometry errors in your reactions. This reaction is often reversible with gentle heating under an inert atmosphere.[9]
The diagram below illustrates these primary degradation pathways.
Sources
- 1. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Butylamine - Wikipedia [en.wikipedia.org]
- 3. Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Blog Details [chemicea.com]
- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Solvent Effects on the Reactivity of N-Amyl-N-butylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Amyl-N-butylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this secondary amine. The choice of solvent is a critical parameter that dictates reaction kinetics, selectivity, and overall yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring that your synthetic strategies are both efficient and robust.
Troubleshooting Guide 1: Low Yield in N-Alkylation Reactions
N-Alkylation is a fundamental transformation for secondary amines like this compound, typically proceeding via an SN2 mechanism. However, achieving high yields can be challenging, and the solvent is often the key variable.
Problem: Low or no conversion to the desired tertiary amine product when reacting this compound with an alkyl halide.
Below is a logical workflow to diagnose and resolve common issues in N-alkylation reactions.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Step-by-Step Troubleshooting
1. Verify Solvent Choice and Reaction Environment
-
Issue: The reaction rate is unexpectedly slow, or no product is forming.
-
Causality: The nucleophilicity of this compound is strongly influenced by the solvent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form a "hydrogen-bond cage" around the amine's lone pair and N-H group.[1][2] This solvation shell stabilizes the amine in its ground state and sterically hinders its approach to the electrophile, thereby reducing its nucleophilicity and slowing the SN2 reaction.
-
Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), DMF, DMSO): These are generally the optimal choice for SN2 reactions.[3] They can solvate the counter-ion of the alkylating agent's leaving group but do not strongly hydrogen-bond with the amine nucleophile. This leaves the amine "naked" and highly reactive, accelerating the rate of alkylation.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents do not effectively stabilize the charged transition state of an SN2 reaction, often leading to very slow reaction rates.[4]
-
-
Solution:
-
Ensure your chosen solvent is appropriate for an SN2 reaction. If you are using a protic or non-polar solvent, switch to a dry, polar aprotic solvent like acetonitrile or DMF.
-
Moisture is detrimental. Ensure all reagents and solvents are anhydrous, as water can hydrolyze sensitive alkylating agents and solvate the amine.
-
2. Investigate Side Reactions
-
Issue: The starting material is consumed, but the yield of the desired product is low, with significant byproduct formation.
-
Causality: The primary competing reaction in alkylation is elimination (E2), especially with secondary or tertiary alkyl halides. This compound can act as a base in addition to being a nucleophile.
-
Solvent Influence: Polar protic solvents can promote elimination reactions.
-
Base/Nucleophile Balance: If the alkyl halide is sterically hindered, the amine is more likely to act as a base, abstracting a proton and leading to alkene formation.
-
-
Solution:
-
Change Solvent: Switching to a less polar, aprotic solvent can sometimes disfavor elimination.
-
Modify Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature may favor the desired SN2 pathway.
-
Use a Milder Base: If a base is used in the reaction, ensure it is a non-nucleophilic, hindered base to avoid it competing as a nucleophile.
-
| Solvent Type | Effect on Amine Nucleophilicity | Typical Application in N-Alkylation |
| Polar Aprotic | High (Enhanced) | Recommended for SN2 reactions. Promotes fast reaction rates. (e.g., MeCN, DMF, DMSO)[3] |
| Polar Protic | Low (Suppressed) | Can lead to slow reactions. May be used strategically to prevent over-alkylation in some cases.[4] |
| Non-Polar | Very Low (Poor TS stabilization) | Generally not recommended; results in very slow reaction rates. (e.g., Toluene, Hexane) |
Troubleshooting Guide 2: Selectivity Issues in Synthesis
Problem: In the synthesis of this compound via reductive amination of pentanal with butylamine, the yield is low due to the formation of dibutylamine (from over-reaction).
This scenario highlights a common challenge where the solvent can be used to control product selectivity.
Caption: Solvent effect on selectivity in amine synthesis.
Step-by-Step Troubleshooting
-
Issue: During the synthesis of a secondary amine, the product continues to react, leading to undesired tertiary amines or other byproducts.
-
Causality: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to further reaction. However, the solvent can modulate this reactivity. A study on the synthesis of n-butylamine from butyronitrile provides a powerful analogy.[4]
-
In Non-Polar Solvents (e.g., Benzene, Toluene): The newly formed secondary amine (the product) remains highly reactive and available to participate in consecutive reactions on the catalyst surface, leading to lower selectivity.
-
In Protic Solvents (e.g., Ethanol): Ethanol, being a hydrogen-bond donor, strongly interacts with and solvates the this compound product.[4] This solvation shell effectively "protects" the amine, hindering its adsorption onto the catalyst and decreasing its participation in subsequent reactions. This leads to much higher selectivity for the desired secondary amine.
-
-
Solution:
-
To improve the selectivity for this compound and prevent the formation of symmetric side products like dibutylamine or diamylamine, switch the reaction solvent from a non-polar medium to a protic solvent like ethanol. The yield of the desired n-butylamine in the analogous nitrile hydrogenation increased from ~63% in benzene to 84% in ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for running reactions with this compound? A1: There is no single "best" solvent, as the optimal choice is reaction-dependent. However, for the most common SN2 alkylation reactions, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent starting points.[3] They enhance the amine's nucleophilicity, leading to faster reaction rates. Always ensure the solvent is anhydrous.
Q2: I am performing an acylation reaction with an acid chloride. Why is my yield low in toluene? A2: Acylation reactions require the amine to act as a nucleophile. While the reaction can work in toluene, it may be slow. A more significant issue is the HCl byproduct generated. In non-polar solvents, the HCl will protonate the starting amine, forming N-Amyl-N-butylammonium chloride, which is no longer nucleophilic and may precipitate, effectively halting the reaction. It is standard practice to run such reactions in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl, or to use a solvent that can help manage the acid byproduct.[5]
Q3: Can hydrogen bonding from a protic solvent ever be beneficial? A3: Yes. As described in Troubleshooting Guide 2, protic solvents like ethanol can be used strategically to enhance selectivity. By solvating the product amine more strongly than the reactant amine, it can prevent over-alkylation or other consecutive reactions.[4] This is a key example of how understanding solvent-solute interactions can be used to control a reaction's outcome.
Q4: How does the solvent choice impact the workup and purification of my this compound product? A4: Solvent choice is critical for the workup.
-
High-boiling polar aprotic solvents (DMF, DMSO) can be difficult to remove under reduced pressure and may require an aqueous workup to extract the product into a lower-boiling organic solvent like ethyl acetate or diethyl ether.
-
Water Miscibility: If using a water-miscible solvent like acetonitrile or ethanol, it must be removed before extraction, or a salting-out procedure must be used.
-
Emulsions: During aqueous workup, the amphiphilic nature of this compound and its salts can lead to emulsion formation. Adding brine (saturated NaCl solution) can help break emulsions.[6]
Experimental Protocol: N-Ethylation of this compound
This protocol provides a method for the N-alkylation of this compound with ethyl bromide, highlighting key considerations related to solvent choice.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.
-
Addition of Amine: Add this compound (1.0 eq) to the stirring slurry.
-
Addition of Alkylating Agent: Add ethyl bromide (1.1 eq) dropwise at room temperature. Causality Note: The use of K₂CO₃ as a base prevents the buildup of HBr, which would protonate and deactivate the starting amine.
-
Reaction: Heat the mixture to a gentle reflux (MeCN B.P. ~82 °C) and monitor the reaction progress by TLC or GC-MS. Causality Note: Acetonitrile is the chosen solvent because it is polar aprotic and will promote a fast SN2 reaction.
-
Workup:
-
Cool the reaction to room temperature and filter off the solid K₂CO₃ and KBr salts.
-
Rinse the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Amyl-N-ethyl-N-butylamine.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
References
-
n-BUTYLAMINE - A general overview of amine properties.
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH - Discusses modern methods for amine synthesis.
-
Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2 - A key paper demonstrating solvent effects on selectivity in amine synthesis.
-
Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences - RMIT Open Press - Explains the fundamentals of hydrogen bonding in amines.
-
Technical Support Center: Troubleshooting Low Yields in tert-Butylamine Mediated Reactions - Benchchem - Provides a model for troubleshooting guides in amine chemistry.
-
n-Butylamine - Wikipedia - General physical and chemical properties of a related amine.
-
H-bond cooperativity: polarisation effects on secondary amides - PMC - NIH - An advanced look at hydrogen bonding effects.
-
Amine - Wikipedia - Comprehensive overview of amine chemistry and properties.
-
Amines - National Council of Educational Research and Training - Textbook chapter on amine reactions, including acylation.
-
Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Hydroxide Catalysts. - ResearchGate - Details on N-alkylation strategies.
-
Synthesis of n-butylamine - PrepChem.com - Example of a synthetic procedure involving an amine.
-
"optimizing reaction conditions for N-alkylation of amines" - Benchchem - Guide that explicitly recommends polar aprotic solvents for N-alkylation.
-
Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent - Semantic Scholar - Academic article detailing the solvent's role in selectivity.
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal - Overview of various methods for amine synthesis.
-
n-methylbutylamine - Organic Syntheses Procedure - A detailed, peer-reviewed procedure for amine alkylation.
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry - An explanatory article on the challenges of amine alkylation.
-
n-Butylamine - Sciencemadness Discussion Board - Forum discussion providing practical insights into amine synthesis.
-
Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent - ResearchGate - Scientific publication on solvent effects.
-
Butylamine - Solubility of Things - Data on the solubility of butylamine.
-
N-Methylbutylamine - Solubility of Things - Data on the solubility of a related secondary amine.
-
Troubleshooting guide for the formylation of aromatic amines. - Benchchem - An example of a troubleshooting guide for amine reactions.
-
n-Butylamine - Technology, Product, Patent, Company Profile, Suppliers, Report, Market - General information on n-butylamine applications.
-
Technical Support Center: Solvent Effects on tert-Butylazomethine Reactivity - Benchchem - A guide on solvent effects on imine chemistry, relevant to reductive amination.
-
New catalysts for amine alkylation reactions promoted by hydrogen borrowing - White Rose eTheses Online - Thesis discussing advanced methods of N-alkylation.
-
Distillable amine-based solvents for effective pretreatment of multiple biomass feedstocks | Biofuel Research Journal - Shows an application of butylamine as a solvent itself.
-
Preparation of n-butylamine(consult) - Sciencemadness.org - Discussion on practical synthesis challenges.
-
Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution - LinkedIn - Study on a specific side reaction of secondary amines in aqueous solutions.
-
An In-depth Technical Guide to the Chemical Reactivity of the Amine and Hydroxyl Groups in (2S)-2-(Methylamino)propan-1-ol - Benchchem - A technical guide comparing reactivity of different functional groups.
Sources
- 1. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent | Semantic Scholar [semanticscholar.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Amyl-N-butylamine
Welcome to the Technical Support Center for the purification of N-Amyl-N-butylamine. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to provide not just methods, but a thorough understanding of the purification strategy.
Section 1: Understanding the Impurity Profile of this compound
The first step in any purification strategy is to understand the potential impurities. For this compound (also known as N-butyl-N-pentylamine), impurities typically arise from its synthesis, which often involves the reaction of primary amines (n-butylamine and n-amylamine) or reductive amination processes.
Common Impurities:
-
Unreacted Starting Materials: n-Butylamine and n-Amylamine (1-Pentanamine) are common process-related impurities.
-
Side-Products: Symmetric secondary amines like Dibutylamine and Dipentylamine can form as side-products.
-
Water: Can be present from the reaction or absorbed from the atmosphere.
-
Solvents: Residual solvents from the synthesis process.
-
Degradation Products: Over time, particularly with exposure to air and light, amines can degrade. Products of oxidation may be present in older samples.
A crucial aspect of selecting a purification method is understanding the physical properties of this compound and its potential impurities, particularly their boiling points for assessing the feasibility of distillation.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| n-Butylamine | C4H11N | 73.14 | 77.4[1] | 0.741[2] |
| n-Amylamine | C5H13N | 87.16 | 104[3][4] | 0.752[4] |
| This compound | C9H21N | 143.27 | 186.7 [5] | 0.77 [5] |
| Dibutylamine | C8H19N | 129.24 | 159[6] | 0.767[6] |
| Dipentylamine | C10H23N | 157.30 | 202-203[7] | 0.777[8] |
Section 2: Purification Methodologies: A Two-Pronged Approach
For achieving high purity, a combination of chemical and physical separation techniques is recommended. First, an acid-base extraction will remove non-basic impurities, followed by fractional distillation to separate the target amine from other amine impurities based on boiling point differences.
Method 1: Acid-Base Extraction for Removal of Non-Basic Impurities
This technique leverages the basicity of the amine group. By treating the impure this compound with an acid, it is converted into its water-soluble ammonium salt, allowing for the separation from non-basic organic impurities.[9][10][11]
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl). The amine will be protonated to form the corresponding ammonium salt, which will partition into the aqueous layer.[12][13]
-
Separation: Carefully separate the aqueous layer containing the protonated amine from the organic layer which now contains non-basic impurities.
-
Regeneration of the Amine: To the collected aqueous layer, slowly add a base (e.g., 2-4 M NaOH) with cooling until the solution is basic. This will deprotonate the ammonium salt, regenerating the water-insoluble this compound, which will form a separate layer.
-
Back Extraction: Extract the regenerated amine back into a fresh portion of the organic solvent.
-
Drying: Dry the organic layer containing the purified amine over an anhydrous basic or neutral drying agent such as anhydrous potassium carbonate (K2CO3) or sodium sulfate (Na2SO4). Avoid acidic drying agents.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.
Caption: Workflow for the purification of this compound using acid-base extraction.
Method 2: Fractional Distillation for Separation of Amine Impurities
Following the removal of non-basic impurities, fractional distillation is employed to separate this compound from other amines with different boiling points.[14][15] Given the boiling point differences outlined in Table 1, this method is effective for removing lower boiling starting materials and higher boiling side-products.
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.
-
Charging the Flask: To a round-bottom flask, add the this compound obtained from the acid-base extraction and a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which will be enriched in lower-boiling impurities like n-butylamine (BP: 77.4°C) and n-amylamine (BP: 104°C). The temperature at the distillation head will plateau at the boiling points of these impurities.
-
Main Fraction: Once the temperature begins to rise and then stabilizes at the boiling point of this compound (approx. 187°C), change the receiving flask to collect the purified product.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities like dipentylamine (BP: 202-203°C). Stop the distillation before these impurities co-distill with the product.
-
-
Purity Check: Analyze the collected main fraction for purity.
Caption: Separation of this compound from amine impurities by fractional distillation.
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during acid-base extraction. | - Vigorous shaking of the separatory funnel.- Presence of particulate matter or surfactants. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.[16]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[17]- If the emulsion persists, filtration through a pad of celite or glass wool may be effective. |
| Low recovery of amine after acid-base extraction. | - Incomplete protonation or deprotonation.- Amine salt is partially soluble in the organic layer. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during regeneration. Use pH paper to check.- Perform multiple extractions with smaller volumes of the acidic/basic solutions. |
| Poor separation during fractional distillation (broad boiling point range). | - Distillation rate is too fast.- Inefficient fractionating column.- Heat loss from the column. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Use a longer fractionating column or one with a higher number of theoretical plates.- Insulate the distillation column with glass wool or aluminum foil.[18] |
| Product is still wet (contains water) after purification. | - Inefficient drying of the organic solution. | - Use a suitable drying agent for amines (e.g., anhydrous K2CO3). Ensure sufficient contact time and use an adequate amount of the drying agent. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile amines.[19] It allows for the separation of the main component from impurities and their identification based on their mass spectra. For GC-MS analysis, dissolve a small sample in a volatile organic solvent like dichloromethane or hexane.[19][20]
Q2: Can I use a different acid or base for the extraction? A2: Yes, other dilute mineral acids like sulfuric acid can be used. For the base, potassium hydroxide is also suitable. Avoid using sodium bicarbonate to regenerate the amine from its hydrochloride salt as it may not be a strong enough base.
Q3: My this compound has a yellow tint. Is it impure? A3: A yellow color can indicate the presence of oxidized impurities, especially in older samples.[21] While the purification methods described here should remove many impurities, if the yellow color persists, it may be due to trace, highly colored byproducts.
Q4: What are the key safety precautions when working with this compound? A4: this compound, like many aliphatic amines, is corrosive and can cause skin and eye burns.[22] It is also flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]
Q5: How should I dispose of waste generated during the purification? A5: Amine waste and organic solvents should be collected in a designated hazardous waste container.[23][24] Acidic and basic aqueous waste should be neutralized before disposal, following your institution's guidelines. Do not dispose of amines or organic solvents down the drain.[25]
Section 5: Purity Analysis
After purification, it is crucial to verify the purity of the this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified amine (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[19][20]
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Interpretation: A pure sample should show a single major peak in the gas chromatogram at the retention time corresponding to this compound. The mass spectrum of this peak should match the known fragmentation pattern of the compound. The absence of peaks corresponding to the impurities listed in Table 1 indicates successful purification.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. n-Amylamine [drugfuture.com]
- 4. Amylamine | 110-58-7 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 111-92-2 CAS MSDS (Dibutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ICSC 0537 - DI-n-PENTYLAMINE [chemicalsafety.ilo.org]
- 8. echemi.com [echemi.com]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Purification [chem.rochester.edu]
- 15. usalab.com [usalab.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uoguelph.ca [uoguelph.ca]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. vumc.org [vumc.org]
- 25. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Technical Support Center: Managing Temperature Control in N-Amyl-N-butylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Amyl-N-butylamine reactions. This guide is designed to provide you, a senior application scientist, with in-depth technical and practical insights into managing temperature control during the synthesis and handling of this compound. Precise temperature management is critical for ensuring reaction safety, optimizing yield and purity, and preventing the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)
Question: My reaction temperature is rising much faster than anticipated after adding the alkylating agent to my amine mixture. What is happening, and how can I control it?
Answer:
You are likely observing a significant exothermic reaction. The alkylation of amines is generally an exothermic process, meaning it releases heat.[1] The formation of new carbon-nitrogen bonds in this compound releases more energy than is consumed to break the initial bonds, resulting in a net release of heat.[2] Without proper control, this can lead to a thermal runaway, posing a significant safety hazard and promoting the formation of undesired side products.[3]
Immediate Corrective Actions:
-
Reduce Reagent Addition Rate: Immediately slow down or temporarily stop the addition of the alkylating agent. This will decrease the rate of reaction and, consequently, the rate of heat generation.
-
Enhance Cooling: Increase the efficiency of your cooling system. If you are using a cooling bath, add more cooling agent (e.g., ice to a water bath, or dry ice to an acetone bath).[4] For jacketed reactors, lower the setpoint of the circulating chiller.[5]
-
Ensure Vigorous Stirring: Inadequate stirring can lead to localized hot spots where the reaction is proceeding much faster.[6] Increase the stirring rate to ensure uniform temperature distribution throughout the reaction mixture.
Preventative Strategies for Future Experiments:
-
Pre-cooling: Cool the initial amine solution to a temperature below the desired reaction temperature before beginning the addition of the alkylating agent.
-
Controlled Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of the alkylating agent. This allows the cooling system to dissipate the generated heat effectively.[6]
-
Dilution: Conducting the reaction in an appropriate solvent can help to absorb and dissipate the heat generated. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for SN2 reactions.[7]
Issue 2: Low Yield of this compound and Formation of Side Products
Question: My final product contains significant amounts of starting materials and/or unidentified impurities. Could temperature be the cause?
Answer:
Yes, improper temperature control is a common cause of low yields and the formation of impurities in amine alkylation reactions.
-
Too Low Temperature: If the reaction temperature is too low, the activation energy barrier for the reaction may not be overcome, leading to a slow or incomplete reaction.[1] This will result in a significant amount of unreacted starting materials in your final product.
-
Too High Temperature: Conversely, excessively high temperatures can promote side reactions. In the case of amine alkylation, a common side reaction is elimination, which leads to the formation of alkenes.[8] High temperatures can also lead to the decomposition of reactants or the desired product.[9] Furthermore, over-alkylation to form quaternary ammonium salts can occur, although this is generally less of an issue when alkylating a secondary amine to a tertiary amine.[10]
Optimization Strategies:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by a suitable analytical technique like TLC or GC.[6][7]
-
Determine the Optimal Temperature Range: Consult literature for similar amine alkylation reactions to identify a suitable starting temperature range.[11][12][13] Small-scale pilot reactions can be performed at different temperatures to determine the optimal conditions for your specific substrates.
Issue 3: Inconsistent Results Between Batches
Question: I am getting variable yields and purity levels even though I am following the same procedure. What could be the issue?
Answer:
Inconsistent temperature control is a likely culprit for batch-to-batch variability. Even minor fluctuations in temperature can significantly impact reaction rates and selectivity.[5]
Troubleshooting Steps:
-
Calibrate Temperature Probes: Ensure that your temperature monitoring equipment is accurately calibrated.
-
Monitor Internal vs. External Temperature: Be aware that the temperature of the heating/cooling bath may not be the same as the internal temperature of the reaction mixture, especially during a strong exotherm.[6] Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Automate Temperature Control: For better consistency, use a closed-loop temperature control system, such as a PID controller connected to a heating mantle or a circulating chiller.[5] These systems can automatically adjust heating or cooling to maintain a stable reaction temperature.[14]
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound will depend on the specific alkylating agent and solvent used. Generally, many N-alkylation reactions are conducted at temperatures ranging from room temperature to a gentle reflux.[7][15] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.[6] For reactions that are slow at room temperature, heating may be necessary to achieve a reasonable reaction rate.[7]
Q2: How can I effectively cool a highly exothermic this compound synthesis?
A2: For highly exothermic reactions, a robust cooling system is essential.
-
Laboratory Scale: An ice/water bath can maintain a temperature of 0 °C, while a dry ice/acetone bath can achieve -78 °C.[4] For more precise and automated control, a circulating chiller connected to a jacketed reactor is the preferred method.[4][16]
-
Pilot and Industrial Scale: Jacketed reactors with circulating heat transfer fluids are standard.[5] The choice of heat transfer fluid is critical and should be based on the required temperature range.[5] Advanced systems may use cascade control or real-time analytics for precise temperature management.[5]
Q3: Can the order of reagent addition affect temperature control?
A3: Absolutely. For exothermic reactions, it is crucial to add the more reactive reagent (often the alkylating agent) slowly to the solution containing the other reactant (the amine).[6] This allows for better control over the rate of heat generation. Adding the amine to the alkylating agent can lead to a rapid initial reaction and a temperature spike that is difficult to control.
Q4: What are the safety considerations related to temperature in this compound reactions?
A4:
-
Thermal Runaway: As discussed, uncontrolled exothermic reactions can lead to a dangerous increase in temperature and pressure.[3]
-
Flammability: this compound and many of the solvents and reactants used in its synthesis are flammable.[17][18][19] Keep the reaction away from ignition sources and ensure proper ventilation.[20] In case of fire, use CO2, dry chemical, or foam for extinction.[17]
-
Toxicity and Corrosivity: this compound and its precursors can be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[18][19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]
Visualizations and Data
Logical Troubleshooting Workflow for Temperature Issues
Caption: Troubleshooting workflow for temperature-related issues.
Influence of Temperature on Reaction Outcome
Caption: Effect of temperature on reaction selectivity and yield.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Initial Reaction Temperature | Start below the target temperature (e.g., 0-10 °C) | To safely manage the initial exotherm upon reagent addition.[4] |
| Typical Operating Temperature | Room Temperature to 80 °C | Dependent on reactants and solvent; higher temperatures may be needed for less reactive species.[7][21] |
| Cooling Bath Temperatures | Ice/Water: 0 °CDry Ice/Acetone: -78 °C | Provides a stable and low-temperature environment to absorb reaction heat.[4] |
| Temperature Monitoring | Internal probe | Provides an accurate reading of the reaction mixture's temperature, not just the external bath.[6] |
Experimental Protocols
Protocol 1: Temperature Control for a Lab-Scale Exothermic Alkylation
This protocol outlines a method for controlling the temperature of a potentially exothermic this compound synthesis on a laboratory scale.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple with adapter
-
Dropping funnel or syringe pump
-
Cooling bath (e.g., ice-water bath)
-
N-butylamine, an amyl halide (e.g., 1-bromopentane), a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
Procedure:
-
Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer/thermocouple, and dropping funnel. Ensure the thermometer bulb is submerged in the reaction mixture.
-
Initial Cooling: Place the cooling bath under the flask and allow the flask to cool.
-
Charge the Reactor: To the cooled flask, add the N-butylamine, solvent, and base.
-
Begin Stirring: Start the magnetic stirrer to ensure the mixture is homogenous.
-
Reagent Addition: Fill the dropping funnel with the amyl halide. Begin adding the amyl halide dropwise to the stirred amine solution.
-
Monitor Temperature: Closely monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, slow down or stop the addition of the amyl halide.
-
Maintain Temperature: Adjust the rate of addition to maintain the desired reaction temperature. Add more ice to the cooling bath as needed.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress using an appropriate analytical method (e.g., TLC, GC).
-
Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps.
References
- 1. byjus.com [byjus.com]
- 2. Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry [highschoolenergy.acs.org]
- 3. aidic.it [aidic.it]
- 4. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 5. lneya-online.com [lneya-online.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation method of n-butylamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104262165A - Preparation method of n-butylamine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. labunlimited.com [labunlimited.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. hainalab.com [hainalab.com]
- 17. fishersci.com [fishersci.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. jinzongmachinery.com [jinzongmachinery.com]
- 21. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Secondary Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of steric hindrance in chemical reactions involving secondary amines. Here, we synthesize technical accuracy with field-proven insights to help you navigate and overcome these synthetic hurdles.
Introduction to Steric Hindrance with Secondary Amines
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction. In the context of secondary amines, the presence of two substituents on the nitrogen atom can significantly shield its lone pair of electrons, diminishing its nucleophilicity and hindering its approach to an electrophilic center. This often leads to sluggish or failed reactions. This guide is designed to provide you with a systematic approach to diagnosing and solving these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with secondary amines?
A: Steric hindrance arises when bulky groups near a reaction center physically obstruct the path of incoming reagents. For secondary amines (R₂NH), the two alkyl or aryl groups attached to the nitrogen atom can create a congested environment. This congestion hinders the ability of the nitrogen's lone pair of electrons, the source of its nucleophilicity, to attack an electrophile. The result is a significantly slower reaction rate or, in severe cases, a complete lack of reactivity compared to less hindered primary amines (RNH₂) or ammonia (NH₃).[1] The basicity of amines is also influenced by electronic effects and solvation, but in the gas phase, where solvation is not a factor, tertiary amines are the most basic, followed by secondary, then primary amines, with ammonia being the least basic.[2]
Q2: What are the general strategies to overcome steric hindrance in reactions involving secondary amines?
A: Overcoming steric hindrance requires a multi-faceted approach that can be broadly categorized into:
-
Optimization of Reaction Conditions: This includes adjusting temperature, pressure, and solvent.
-
Catalyst and Reagent Selection: Employing specialized catalysts and activating agents can lower the energy barrier of the reaction.
-
Substrate Modification: In some cases, modifying the electrophile or the amine itself can facilitate the reaction.
-
Alternative Energy Sources: Techniques like microwave irradiation can provide localized superheating to overcome activation barriers.[3][4]
Q3: How does solvent choice impact reactions with sterically hindered secondary amines?
A: The choice of solvent can have a profound effect on reaction rates.[5] Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can stabilize charged intermediates without strongly solvating the amine's lone pair, leaving it more available for reaction. In some cases, highly polar protic solvents like hexafluoroisopropanol (HFIP) can promote reactions by activating the electrophile through hydrogen bonding.[6] It is crucial to avoid solvents that can react with the reagents or catalysts.
Q4: Can increasing the reaction temperature always solve the problem of steric hindrance?
A: While increasing temperature provides more kinetic energy to the reacting molecules, potentially overcoming the activation energy barrier imposed by steric hindrance, it is not a universal solution.[7][8] Excessive heat can lead to decomposition of starting materials, products, or catalysts, and may promote undesired side reactions. A careful, systematic evaluation of the reaction temperature is necessary. For reversible reactions, higher temperatures might favor the reverse reaction, decreasing the overall yield.[7][9]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions where steric hindrance with secondary amines is a significant challenge.
Scenario 1: Poor Yield in Buchwald-Hartwig Amination with a Bulky Secondary Amine
Problem: You are attempting a palladium-catalyzed Buchwald-Hartwig amination to couple a sterically demanding secondary amine with an aryl halide, but you are observing low conversion of your starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Detailed Solutions & Protocols
-
Solution 1: Optimize the Catalyst System. The choice of phosphine ligand is critical in Buchwald-Hartwig aminations. For sterically hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are often necessary to promote the crucial reductive elimination step.[10][11]
-
Solution 2: Employ a Stronger, Non-Nucleophilic Base. The base plays a key role in deprotonating the amine or the intermediate palladium complex.[13] For hindered amines, a stronger base may be required to facilitate this step.
-
Solution 3: Adjust Solvent and Temperature. Higher temperatures can help overcome the activation energy barrier. The solvent should be high-boiling and inert.
-
Recommendation: Toluene or 1,4-dioxane are common high-boiling solvents for these reactions. If the reaction is still sluggish, a carefully controlled increase in temperature may improve the yield.
-
Comparative Data: Ligand Effects in Buchwald-Hartwig Amination
| Ligand | Typical Substrate Scope | Key Advantage for Hindered Amines |
| P(t-Bu)₃ | General purpose | Moderate effectiveness |
| RuPhos | Secondary amines, hindered substrates | Excellent for reductive elimination with hindered amines[11] |
| BrettPhos | Primary amines, some secondary amines | High catalytic activity, can be effective in specific cases[11] |
Scenario 2: Failed N-Alkylation of a Hindered Secondary Amine
Problem: You are trying to alkylate a sterically hindered secondary amine with an alkyl halide, but you are only recovering the starting materials.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed N-alkylation of a hindered secondary amine.
Detailed Solutions & Protocols
-
Solution 1: Increase the Electrophilicity of the Alkylating Agent. The reactivity of the alkylating agent is crucial. Alkyl iodides and tosylates are more reactive than bromides and chlorides.
-
Recommendation: If using an alkyl bromide or chloride, switch to the corresponding iodide or tosylate to increase the rate of the Sₙ2 reaction.[14]
-
-
Solution 2: Use a Hindered, Non-Nucleophilic Base. The reaction of a secondary amine with an alkyl halide produces an ammonium salt. The accumulation of this acidic species can inhibit the reaction. Adding a base to scavenge the proton can drive the reaction to completion.
-
Solution 3: Switch to Reductive Amination. If direct alkylation fails, reductive amination is an excellent alternative for forming C-N bonds.[16] This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
-
Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
Dissolve the secondary amine (1 equiv.) and the aldehyde or ketone (1.2 equiv.) in an appropriate solvent (e.g., 1,2-dichloroethane or THF).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the mixture in portions.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify.
-
-
Scenario 3: Difficulty in Acylating a Hindered Secondary Amine
Problem: You are attempting to form an amide by reacting a sterically hindered secondary amine with an acid chloride or anhydride, but the reaction is extremely slow or does not proceed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the acylation of hindered secondary amines.
Detailed Solutions & Protocols
-
Solution 1: Utilize Highly Reactive Acylating Agents. For hindered amines, standard acid chlorides may not be electrophilic enough.
-
Recommendation: Consider using more reactive acylating agents like mixed anhydrides (e.g., generated from the carboxylic acid and isobutyl chloroformate) or acyl fluorides.
-
-
Solution 2: Employ Modern Coupling Reagents. If starting from a carboxylic acid, powerful coupling reagents developed for peptide synthesis can be highly effective for forming amides with hindered amines.
-
Recommendation: Use reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). These reagents generate highly activated esters in situ that can react with even poorly nucleophilic amines.
-
-
Solution 3: Leverage Microwave-Assisted Synthesis. Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the reaction mixture.[3][17][18][19]
Comparison of Acylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Acid Chloride | RCOCl, Base (e.g., Pyridine) | Readily available reagents | May not be reactive enough for hindered amines |
| Coupling Reagents | RCOOH, HATU or EDC/HOBt | High efficiency, mild conditions | Reagents can be expensive |
| Microwave-Assisted | RCOOH, Amine, +/- Catalyst | Drastically reduced reaction times | Requires specialized equipment |
Part 3: Advanced Strategies
High-Pressure Chemistry
For extremely challenging cases, applying high pressure (10-15 kbar) can facilitate reactions by reducing the activation volume. This technique has been shown to be effective for aza-Michael additions of hindered amines to sluggish Michael acceptors.[6]
Photoredox Catalysis
Recent advances have demonstrated the use of photoredox catalysis to enable the synthesis of sterically hindered primary and α-tertiary amines through novel pathways involving radical intermediates.[20][21][22] While not a direct reaction of a secondary amine, these methods provide access to complex amine structures that are difficult to synthesize otherwise.
Conclusion
Overcoming steric hindrance in reactions with secondary amines is a common yet surmountable challenge in organic synthesis. By systematically evaluating and optimizing the ligand, base, solvent, temperature, and the nature of the electrophile, researchers can significantly improve the outcomes of these difficult reactions. When conventional methods fail, alternative strategies such as reductive amination, the use of powerful coupling reagents, microwave-assisted synthesis, or more advanced techniques like high-pressure chemistry and photoredox catalysis offer powerful solutions.
References
- Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. (URL: )
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (URL: )
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New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (URL: [Link])
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Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. (URL: [Link])
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Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Does the rate decrease with addition of inert solvent to the reaction involving sterically hindered compounds? : r/ChemicalEngineering - Reddit. (URL: [Link])
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Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (URL: [Link])
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (URL: [Link])
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Microwave Assisted Organic Synthesis. (URL: [Link])
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Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (URL: [Link])
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A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (URL: [Link])
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Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. (URL: [Link])
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Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (URL: [Link])
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Reductive amination - Wikipedia. (URL: [Link])
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Impact of Solvent on the Thermal Stability of Amines. (URL: [Link])
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Alkylation of Amines (Sucks!). (URL: [Link])
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Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. (URL: [Link])
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Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. (URL: [Link])
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Sterically hindered amines for carbon dioxide removal from gases. (URL: [Link])
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Amine - Wikipedia. (URL: [Link])
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Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (URL: [Link])
- Hindered amine light stabilizer 3346 prepar
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (URL: [Link])
-
Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C−H Bond Activation and Hydrosilylation of Imines. (URL: [Link])
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (URL: [Link])
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (URL: [Link])
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (URL: [Link])
-
Amide synthesis by acylation. (URL: [Link])
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. (URL: [Link])
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (URL: [Link])
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (URL: [Link])
-
(PDF) Steric Hindrance Effect in High-Temperature Reactions. (URL: [Link])
- Hindered amine compound and prepar
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (URL: [Link])
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (URL: [Link])
-
Amine synthesis by amide reduction. (URL: [Link])
-
Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. (URL: [Link])
-
steric hinderance and basicity : r/Mcat - Reddit. (URL: [Link])
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How to overcome Steric Hindrance? (URL: [Link])
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (URL: [Link])
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Reactions of Amines - Chemistry LibreTexts. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to N-Amyl-N-butylamine: A Comparative Analysis with Structurally Related Secondary Amines
Introduction: The Nuanced World of Secondary Amines in Synthesis
This guide provides an in-depth comparison of N-amyl-N-butylamine, an unsymmetrical secondary amine, with its symmetrical counterparts: dibutylamine, dipentylamine, and dihexylamine. By examining their physicochemical properties, comparative reactivity, and spectroscopic signatures, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Part 1: Physicochemical Properties - The Foundation of Reactivity
The behavior of an amine in a reaction is fundamentally governed by its physical and chemical properties. Factors such as molecular weight, boiling point, solubility, and basicity dictate its suitability for specific reaction conditions and work-up procedures.
Hydrogen bonding plays a significant role in the properties of primary and secondary amines, leading to higher boiling points than alkanes of similar molecular weight.[11][12][13] However, as the alkyl chains increase in length, the hydrophobic character of the molecule dominates, leading to decreased solubility in water.[12][13]
Basicity, a measure of the amine's ability to accept a proton, is quantified by the pKa of its conjugate acid (R₂NH₂⁺). Secondary amines are generally more basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen atom.[14]
Table 1: Comparative Physicochemical Properties of Selected Secondary Amines
| Property | This compound | Dibutylamine | Dipentylamine | Dihexylamine |
| Molecular Formula | C₉H₂₁N | C₈H₁₉N | C₁₀H₂₃N | C₁₂H₂₇N |
| Molecular Weight | 143.27 g/mol | 129.24 g/mol | 157.30 g/mol [15] | 185.35 g/mol [16] |
| Boiling Point | ~178-180 °C (est.) | 159-161 °C | 201-203 °C | 235-240 °C |
| Density | ~0.77 g/mL (est.) | 0.76 g/mL at 25 °C | ~0.78 g/mL at 20 °C | 0.795 g/mL at 25 °C[16] |
| Water Solubility | Sparingly soluble | 4.7 g/L at 20 °C | Very slightly soluble[15] | 0.3 g/L[17] |
| pKa (Conjugate Acid) | ~11.1 (est.) | 11.25 | ~11.2 | ~11.0[17] |
Note: Properties for this compound are estimated based on trends observed in the homologous series.
Part 2: A Head-to-Head Comparison of Reactivity
The reactivity of a secondary amine is a delicate balance between two opposing factors: nucleophilicity and steric hindrance .[14]
-
Nucleophilicity : This refers to the ability of the nitrogen's lone pair to attack an electrophilic center. It is enhanced by the electron-donating nature of the alkyl groups. Consequently, secondary amines are typically more potent nucleophiles than primary amines or ammonia.[18][19]
-
Steric Hindrance : The alkyl groups surrounding the nitrogen atom create a crowded environment. As the size of these groups increases, they can physically obstruct the lone pair's access to the electrophile, thereby reducing the effective reaction rate.[14]
To quantify these effects, we can compare the amines' performance in a standard acylation reaction.
Experimental Protocol: Comparative Acylation Rate Analysis
This experiment measures the relative rate of N-acylation with a common electrophile, benzoyl chloride. The reaction progress can be monitored by techniques like Gas Chromatography (GC) or ¹H NMR to determine the rate of consumption of the starting amine.
Causality : The choice of a highly reactive electrophile like benzoyl chloride ensures that the reaction rate is primarily dependent on the amine's nucleophilicity and the steric environment around the nitrogen. A faster reaction rate indicates a more favorable combination of high nucleophilicity and low steric hindrance.
Step-by-Step Methodology:
-
Preparation : In a dry, inert atmosphere (e.g., nitrogen gas), prepare 0.1 M stock solutions of this compound, dibutylamine, dipentylamine, and dihexylamine in anhydrous dichloromethane (DCM).
-
Reaction Setup : For each amine, place 10 mL of its stock solution (1 mmol) in a separate 50 mL round-bottom flask equipped with a magnetic stirrer. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to each flask. Cool the flasks to 0°C in an ice bath.
-
Initiation : To each flask, add 1.0 equivalent of benzoyl chloride via syringe. Start a timer simultaneously for each reaction.
-
Monitoring : At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture. Immediately quench the aliquot with 1 mL of a saturated sodium bicarbonate solution to stop the reaction.
-
Analysis : Extract the quenched aliquots with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the remaining secondary amine to the formed tertiary amide product.
-
Data Interpretation : Plot the percentage conversion to the amide product against time for each amine. The initial slope of this curve is proportional to the initial reaction rate.
Workflow for Comparative Acylation
Caption: Workflow for comparing the acylation rates of secondary amines.
Table 2: Expected Reactivity Trends in Acylation
| Amine | Alkyl Groups | Expected Steric Hindrance | Predicted Relative Reactivity |
| Dibutylamine | C4, C4 | Low | Highest |
| This compound | C4, C5 | Moderate | High |
| Dipentylamine | C5, C5 | Moderate-High | Medium |
| Dihexylamine | C6, C6 | High | Lowest |
The expected trend is a decrease in reactivity as the total number of carbons in the alkyl chains increases, due to the dominant effect of steric hindrance physically shielding the nitrogen's lone pair.
Part 3: Spectroscopic Signatures for Identification and Purity
Accurate characterization of starting materials and products is paramount. IR, NMR, and GC-MS are powerful tools for identifying and assessing the purity of secondary amines.
-
Infrared (IR) Spectroscopy : Secondary amines exhibit a single, characteristic N-H stretching absorption in the 3300-3400 cm⁻¹ region.[20][21] This peak is typically sharper and less intense than the broad O-H stretch of alcohols.
-
¹H NMR Spectroscopy : The proton attached to the nitrogen (N-H) typically appears as a broad singlet between δ 0.5-5 ppm.[21][22] Protons on the carbons directly attached to the nitrogen (α-protons) are deshielded and resonate around δ 2.2-2.9 ppm.[22]
-
¹³C NMR Spectroscopy : The α-carbons are deshielded by the electronegative nitrogen atom and typically appear in the δ 30-60 ppm range.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is an excellent technique for separating a mixture of these amines and confirming their identity.[23] Separation on a standard non-polar GC column (like a DB-5) will occur primarily based on boiling point. The mass spectrum provides a molecular weight and a characteristic fragmentation pattern for each amine.
Experimental Protocol: GC-MS Analysis of an Amine Mixture
Causality : This protocol establishes a self-validating system for the separation and identification of the four amines in a single analytical run. The elution order is predictable based on boiling points, and the mass spectra provide unambiguous identification, ensuring the trustworthiness of the results.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a 100 ppm solution containing an equal mixture of this compound, dibutylamine, dipentylamine, and dihexylamine in methanol or dichloromethane.
-
GC-MS Instrument Setup :
-
GC Column : Use a standard 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., HP-5MS).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector : Set to 250°C with a split ratio of 50:1.
-
Oven Program : Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Interface : Set transfer line temperature to 280°C.
-
MS Detector : Operate in Electron Ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.
-
-
Injection : Inject 1 µL of the prepared amine mixture.
-
Data Analysis : Identify the peaks in the resulting chromatogram. The expected elution order is: Dibutylamine -> this compound -> Dipentylamine -> Dihexylamine. Confirm the identity of each peak by comparing its mass spectrum with a reference library and verifying the molecular ion (M⁺).
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of a secondary amine mixture.
Part 4: Applications and Strategic Selection in Synthesis
Secondary amines are versatile intermediates. Dibutylamine, for instance, is widely used as a corrosion inhibitor, a rubber vulcanization accelerator, and in the manufacturing of emulsifiers.[6][7][8] Dipentylamine and Dihexylamine find use in organic synthesis and as intermediates for surfactants and corrosion inhibitors.[15][16][24][25][26][27]
The choice between this compound and its counterparts is a strategic one, guided by the specific demands of the reaction.
Logic Diagram for Amine Selection
Caption: Decision matrix for selecting a secondary amine in organic synthesis.
This compound, with its intermediate chain length and slight asymmetry, offers a unique balance. It provides moderate lipophilicity—greater than dibutylamine but less than dihexylamine—which can be advantageous for tuning solubility properties of the final product. Its steric profile is also intermediate, making it potentially more reactive than its larger counterparts in sterically sensitive reactions.
Conclusion
References
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Navigating the Maze of Corrosion Protection: A Comparative Analysis of N-Amyl-N-butylamine and its Alternatives
For researchers, scientists, and drug development professionals, the integrity of metallic infrastructure and equipment is paramount. Corrosion, a relentless electrochemical process, poses a significant threat to the longevity and reliability of these critical assets. This guide offers an in-depth, objective comparison of the corrosion inhibition efficacy of N-Amyl-N-butylamine against a range of alternative compounds. By synthesizing experimental data and elucidating the underlying chemical principles, this document serves as a critical resource for selecting the optimal corrosion inhibitor for specific applications.
The Crucial Role of Corrosion Inhibitors
Corrosion is the gradual destruction of materials, usually metals, by chemical and/or electrochemical reaction with their environment. In industrial settings, particularly in acidic environments used for cleaning, descaling, and oil and gas exploration, the corrosion of steel and other alloys can lead to catastrophic failures. Corrosion inhibitors are chemical compounds that, when added to a corrosive environment in small concentrations, can significantly decrease the rate of corrosion.[1][2]
The primary mechanism of action for many organic inhibitors, including aliphatic amines like this compound, involves adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive agents. The effectiveness of this film is dictated by the inhibitor's molecular structure, its ability to donate electrons, and its orientation on the metal surface.
Understanding the Contenders: A Look at this compound and its Alternatives
This guide focuses on this compound (also known as di-n-pentylamine), a secondary aliphatic amine. Its molecular structure, featuring two five-carbon chains attached to a nitrogen atom, suggests a strong potential for forming a dense, hydrophobic protective layer. To provide a comprehensive evaluation, its performance is compared against a selection of commonly used and structurally diverse alternatives:
-
Primary Aliphatic Amine (n-Butylamine): A simpler amine with a single butyl group, offering a baseline for comparison.
-
Cyclic Aliphatic Amine (Cyclohexylamine): An amine with a cyclic structure, which can influence its packing and adsorption characteristics on the metal surface.
-
Tertiary Aliphatic Amine (Triethylamine): An amine with three ethyl groups, which introduces steric hindrance that can affect its interaction with the metal surface.
-
Alkanolamine (Triethanolamine - TEA): An amine containing hydroxyl groups, which can provide additional sites for adsorption.
-
Aromatic Amine (Diphenylamine): An amine featuring aromatic rings, which can interact with the metal surface through their π-electron systems.
The Science of Evaluation: Experimental Methodologies
To ensure a rigorous and objective comparison, the efficacy of corrosion inhibitors is assessed using standardized experimental techniques. These methods provide quantitative data on the rate of corrosion and the inhibitor's ability to mitigate it.
Weight Loss Method
This traditional and straightforward technique involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without the inhibitor, for a specific duration. After exposure, the coupon is cleaned to remove any corrosion products, and the weight loss is measured. The inhibition efficiency (IE) is then calculated using the following formula:
IE (%) = [(W₀ - Wᵢ) / W₀] x 100
Where:
-
W₀ is the weight loss of the metal in the uninhibited solution.
-
Wᵢ is the weight loss of the metal in the inhibited solution.
Electrochemical Techniques
Electrochemical methods offer a more rapid and detailed insight into the corrosion process and the inhibitor's mechanism of action.
Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted to generate Tafel curves, from which the corrosion current density (i_corr) can be determined. A lower i_corr value in the presence of an inhibitor indicates effective corrosion protection. The inhibition efficiency is calculated as:
IE (%) = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100
Where:
-
i_corr₀ is the corrosion current density in the uninhibited solution.
-
i_corrᵢ is the corrosion current density in the inhibited solution.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. A key parameter obtained from EIS is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A higher R_ct value signifies better corrosion protection. The inhibition efficiency can be calculated as:
IE (%) = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100
Where:
-
R_ctᵢ is the charge transfer resistance in the inhibited solution.
-
R_ct₀ is the charge transfer resistance in the uninhibited solution.
Comparative Performance Data
The following tables summarize the experimental data for this compound and its alternatives. It is important to note that the inhibition efficiency can be influenced by factors such as inhibitor concentration, temperature, and the specific corrosive environment.
Table 1: Corrosion Inhibition Efficiency in Acidic Media (1 M HCl for Steel)
| Inhibitor | Concentration (M) | Test Method | Inhibition Efficiency (%) | Reference |
| This compound (Di-n-amylamine) | Data not available in cited literature | - | - | - |
| n-Butylamine | 1.5 g/L (~0.02 M) | Weight Loss | ~52% (in 10-15% HCl) | |
| Cyclohexylamine | 1000 ppm (~0.01 M) | Weight Loss | 81.06% | [3] |
| Triethylamine | 1.0% | Potentiodynamic Polarization | Lower than Ethylamine and Diethylamine | [4] |
| Triethanolamine (TEA) | 600 ppm | Weight Loss | 95% | [5] |
| Diphenylamine | 1x10⁻² M | Potentiodynamic Polarization | 85.81% | [6] |
Table 2: Corrosion Inhibition in Other Environments
| Inhibitor | Corrosive Medium | Substrate | Inhibition Efficiency (%) | Test Method | Reference |
| Butylamine functionalized Graphene Oxide | 3.5% NaCl | MgAZ13 alloy | ~69% | Electrochemical | [7] |
| Dicyclohexylamine | CO₂-saturated aq. solution with Acetic Acid and NaCl | API X80 Carbon Steel | 39.61% (at 20°C) | Potentiodynamic Polarization | |
| Triethanolamine (TEA) | 3.5 wt% NaCl | AZ91D magnesium alloy | Good | Electrochemical | [8] |
Discussion and Mechanistic Insights
The data, though not providing a direct comparison for this compound in the same acidic environment, allows for several key insights into the performance of different amine inhibitors.
Aliphatic Amines: The inhibition efficiency of aliphatic amines is influenced by the length and number of alkyl chains. Longer chains generally provide better surface coverage and a more effective hydrophobic barrier. Quantum chemical studies suggest that tertiary amines may exhibit the highest corrosion inhibition efficiency among aliphatic amines.[9] However, steric hindrance can also play a role, as seen with triethylamine, which showed lower efficiency compared to primary and secondary ethylamines.[4] The performance of n-butylamine in concentrated HCl was moderate, suggesting that a single short alkyl chain may not provide sufficient protection in aggressive media.
Cyclic and Aromatic Amines: Cyclohexylamine demonstrated good inhibition efficiency, likely due to the rigid cyclic structure allowing for effective packing on the metal surface.[3] Diphenylamine also showed high efficiency, which can be attributed to the presence of aromatic rings that can interact with the metal surface through their π-electrons, leading to stronger adsorption.[6]
Alkanolamines: Triethanolamine (TEA) exhibited excellent inhibition efficiency. The presence of hydroxyl (-OH) groups, in addition to the nitrogen atom, provides multiple adsorption centers, leading to a more stable and protective film on the metal surface.[5][8]
Mechanism of Inhibition: The primary mechanism for these amine-based inhibitors is the adsorption onto the metal surface, forming a protective barrier. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the protonated amine, or chemical (chemisorption), involving the sharing of electrons between the nitrogen atom and the metal's d-orbitals. The formation of this protective film displaces water and corrosive ions from the metal surface.
Caption: Mechanism of corrosion inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, the following are detailed protocols for the key experimental techniques used in evaluating corrosion inhibitors.
Weight Loss Measurement Protocol
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Polish the surfaces with successively finer grades of abrasive paper, rinse with deionized water and acetone, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (with and without the inhibitor) for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons and clean them according to standard procedures (e.g., ASTM G1) to remove all corrosion products.
-
Final Weighing: Rinse, dry, and reweigh the coupons.
-
Calculation: Calculate the weight loss, corrosion rate, and inhibition efficiency using the formulas provided earlier.
Caption: Workflow for the weight loss method.
Potentiodynamic Polarization Protocol
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Solution Preparation: Fill the cell with the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady value.
-
Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation: Calculate the inhibition efficiency using the i_corr values.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Data Analysis: Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance and phase angle vs. frequency) formats. Fit the data to an appropriate equivalent electrical circuit model to determine the charge transfer resistance (R_ct).
-
Calculation: Calculate the inhibition efficiency using the R_ct values.
Conclusion and Future Directions
While direct comparative experimental data for this compound in acidic media was not found in the surveyed literature, the analysis of structurally similar compounds and alternative inhibitor classes provides valuable guidance. Aliphatic amines, in general, are effective corrosion inhibitors, with their performance being a complex interplay of alkyl chain length, steric effects, and the presence of other functional groups.
For applications requiring high inhibition efficiency, particularly in aggressive acidic environments, alkanolamines like triethanolamine and aromatic amines such as diphenylamine appear to be strong contenders. Cyclohexylamine also demonstrates significant promise.
To definitively establish the efficacy of this compound, further direct experimental investigations are warranted. Such studies should employ the standardized methodologies outlined in this guide to generate robust, comparable data. Future research should also focus on the synergistic effects of combining different inhibitors and the development of environmentally friendly "green" corrosion inhibitors.
References
- Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution. RSC Publishing.
- Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion.
- Corrosion inhibition efficiency of triethanolammonium dodecylbenzene sulfonate on Q235 carbon steel in simul
- Corrosion inhibition effect of ethylamines on zinc in (HNO3+H3PO4) binary acid mixture. Der Pharma Chemica.
- Corrosion Inhibition Efficiency of Polytriethanolamine Surfactants for Pipe-Lines Carbon Steel in 1M HCl.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study.
- Influence of Triethylamine Inhibitor Addition on the Sealing Process of 6063 Al Alloy. Scientific.net.
- Adsorption and corrosion inhibition behavior of stainless steel 316 by aliphatic amine compounds in acidic solution.
- Corrosion Inhibition of Mild Steel in 1 M HCl by Amine Deriv
- Enhanced corrosion resistance of metal surfaces by film forming amines: A comparative study between cyclohexanamine and 2-(diethylamino)ethanolbased formulations.
- An Overview: Highly Efficient Inhibitors of Carbon Steel. PMC - PubMed Central.
- Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. UDSM Journals.
- Corrosion rates and inhibition efficiencies of 3-NA from weight loss measurements.
- Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea water.
- A mixture of dicyclohexylamine and oleylamine as a corrosion inhibitor for mild steel in NaCl solution saturated with CO2 under both continual immersion and top of the line corrosion.
- Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Comput
- Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. University of Dar es Salaam Digital Commons.
- Cyclohexylamine | Corrosion Inhibitor & Chemical Intermedi
- Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations.
- Inhibition of Mild Steel Corrosion in Hydrochloric Acid Solution by 3-(4-((Z)-Indolin-3-ylideneamino)phenylimino)indolin-2-one.
- Inhibition of mild steel corrosion in hydrochloric acid solution by new synthesized Schiff Base. Semantic Scholar.
- Effect of an alkyl amine-based corrosion inhibitor for 1018 carbon steel pipeline in sea w
- VOLATILE CORROSION INHIBITORS - PART II-AMINE SALTS AND AMINE ADSORBED C
- Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions.
- Corrosion inhibition results from weight loss measurement (a) Compound...
- View of Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. UDSM Journals.
- Corrosion inhibition Efficiency values calculated from the weight loss measurements.
- Experimental and theoretical studies on the corrosion inhibition on the surface of C-steel in hydrochloric acid solutions using N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine).
- Corrosion inhibition efficiency obtained from weight loss method for...
- Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: weight loss, electrochemical and surface studies. PMC - NIH.
- Characterization of antimicrobial peptide activity by electrochemical impedance spectroscopy. PubMed.
- Experimental and theoretical investigations on the inhibition efficiency of N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine for the corrosion of mild steel in hydrochloric acid.
- Corrosion testing by potentiodynamic polariz
- PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investig
- Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. CORE.
- Anodic Polarization Behavior of X80 Steel in Na2SO4 Solution under High Potential and Current Density Conditions. MDPI.
- INHIBITION EFFICIENCY IN PETROLEUM ENVIRONMENT BY DIPHENYLAMINE.
- Butylamine functionalized graphene oxide: experimental and DFT studies of the corrosion inhibition efficiency on MgAZ13 alloy in a 3.5% NaCl environment.
- Potentiodynamic polarization curves for C-steel corrosion in SCPS...
- Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements. MDPI.
- Comparison of Corrosion Behavior between Fine-Grained and Coarse-grained Fe-18.5% Cr Ferritic Stainless Steel in 0.01. Analytical and Bioanalytical Electrochemistry.
- Electrochemical Impedance Spectroscopy in the Determination of the Dielectric Properties of Tau-441 Protein for Dielectrophoresis Response Prediction. PMC - PubMed Central.
- Electrochemical Impedance Spectroscopy for Real-Time Detection of Lipid Membrane Damage Based on a Porous Self-Assembly Monolayer Support. PubMed.
- Characterization of antimicrobial peptide activity by electrochemical impedance spectroscopy. PMC - NIH.
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1H NMR and 13C NMR spectral analysis of N-Amyl-N-butylamine
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Amyl-N-butylamine
In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (also known as N-butylpentan-1-amine), a secondary aliphatic amine. We will delve into the theoretical underpinnings of its spectral features, compare it with alternative analytical approaches, and provide a robust experimental protocol for data acquisition.
The Molecular Structure: A Foundation for Spectral Prediction
This compound possesses the chemical formula C₉H₂₁N.[1][2][3] Its structure consists of a nitrogen atom bonded to two different straight-chain alkyl groups: a butyl group (four carbons) and an amyl (pentyl) group (five carbons). This asymmetry is key to its NMR spectrum, as it ensures that nearly every carbon and its attached protons reside in a unique chemical environment.
To facilitate our analysis, we will use the following numbering scheme for the atoms in this compound:
This numbering helps in systematically assigning the signals observed in both the ¹H and ¹³C NMR spectra to their corresponding nuclei.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict the chemical shift, multiplicity (splitting pattern), and integration for each unique proton.
Causality of Chemical Shifts and Splitting:
The electronegativity of the nitrogen atom plays a crucial role in determining the chemical shifts. Protons on carbons directly attached to the nitrogen (α-hydrogens at C1 and C1') are deshielded, causing their signals to appear further downfield (at a higher ppm value) compared to other aliphatic protons.[4][5] This effect diminishes with distance, so protons at the β-positions (C2, C2') are less deshielded, and so on down the alkyl chains.[6]
The splitting of signals is governed by the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons. This spin-spin coupling provides valuable information about the connectivity of atoms. For typical aliphatic chains, the coupling constant (J), which measures the magnitude of the splitting, is usually around 6-8 Hz for vicinal protons (protons separated by three bonds).[7]
Predicted ¹H NMR Spectral Data:
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H-N | 0.5 - 3.0 | Broad Singlet (br s) | 1H | The N-H proton signal is typically broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.[5][8][9] This signal will disappear upon shaking the sample with D₂O.[6][9] |
| H-1, H-1' | 2.2 - 2.9 | Triplet (t) | 4H | These α-protons are adjacent to the electron-withdrawing nitrogen, resulting in a significant downfield shift.[6] Each CH₂ group is split by the two protons on the adjacent carbon (H-2 and H-2', respectively), resulting in a triplet. |
| H-2, H-2' | 1.3 - 1.7 | Multiplet (m) | 4H | These β-protons are adjacent to both the α-carbons and the γ-carbons, leading to complex splitting patterns. They appear as multiplets. |
| H-3, H-3', H-4' | 1.2 - 1.4 | Multiplet (m) | 6H | These protons are further from the nitrogen atom and their signals overlap in the typical upfield aliphatic region. |
| H-4, H-5' | 0.8 - 1.0 | Triplet (t) | 6H | These are the terminal methyl protons. They are the most shielded and thus appear furthest upfield. Each is split by the two protons on the adjacent CH₂ group, resulting in a triplet. |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of nearby atoms.
Causality of Chemical Shifts:
Carbons bonded to the electronegative nitrogen atom (C1 and C1') are deshielded and will appear at the highest chemical shifts (downfield) in the aliphatic region, typically between 30 and 60 ppm.[6][10] The shielding effect increases with distance from the nitrogen, so the chemical shifts for C2/C2', C3/C3', etc., will progressively decrease (move upfield). The terminal methyl carbons (C4 and C5') will be the most shielded and have the lowest chemical shifts.
Predicted ¹³C NMR Spectral Data:
To estimate the chemical shifts, we can draw comparisons with simpler, related amines like butylamine and pentylamine.[11][12]
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1, C-1' | 45 - 55 | These α-carbons are directly attached to the nitrogen, causing them to be the most deshielded among the aliphatic carbons.[6] |
| C-2, C-2' | 30 - 35 | The deshielding effect of the nitrogen is reduced at the β-position. |
| C-3' | 28 - 32 | This carbon is further down the longer amyl chain. |
| C-3 | 20 - 25 | This carbon is on the shorter butyl chain. |
| C-4' | 22 - 26 | Penultimate carbon on the amyl chain. |
| C-5' | 13 - 15 | Terminal methyl carbon of the amyl group; highly shielded. |
| C-4 | 13 - 15 | Terminal methyl carbon of the butyl group; highly shielded and likely very close in chemical shift to C-5'. |
Comparison with Alternative Analytical Methods
While NMR is powerful, a comprehensive analysis often involves complementary techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the secondary amine functional group. A single, characteristic N-H stretching absorption, typically sharper and less intense than an alcohol's O-H band, would appear in the 3300-3500 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺). According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5] this compound (C₉H₂₁N) has a molecular weight of approximately 143.27 g/mol , and its mass spectrum would confirm this odd-numbered mass.[1][3] Fragmentation patterns, such as α-cleavage at the C-C bond adjacent to the nitrogen, would provide further structural evidence.[5]
Compared to these methods, NMR provides a much more detailed picture of the complete carbon-hydrogen framework and the precise connectivity of the atoms.
Detailed Experimental Protocol for NMR Analysis
Achieving high-quality NMR spectra requires meticulous sample preparation.[13] The following protocol outlines a self-validating system for analyzing liquid amines like this compound.
Workflow Diagram:
Sources
- 1. n-Amyl-n-butyl amine [webbook.nist.gov]
- 2. n-Amyl-n-butyl amine [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
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- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]
- 13. sites.bu.edu [sites.bu.edu]
Comparative Analysis of Mass Spectrometric Fragmentation Patterns of N-Amyl-N-butylamine
An In-Depth Technical Guide
This guide provides a detailed comparative analysis of the mass spectrometric fragmentation behavior of N-Amyl-N-butylamine, a secondary aliphatic amine. We will explore its fragmentation pathways under both high-energy Electron Ionization (EI) and soft ionization techniques, offering researchers, scientists, and drug development professionals a comprehensive understanding of its behavior in a mass spectrometer. This analysis is grounded in established principles of mass spectrometry and supported by experimental data from spectral databases.
Introduction to Amine Fragmentation in Mass Spectrometry
Aliphatic amines are a class of organic compounds characterized by the presence of a nitrogen atom bonded to at least one alkyl group. Their fragmentation in mass spectrometry is largely dictated by the nitrogen atom's ability to stabilize an adjacent positive charge. The "nitrogen rule" is a fundamental concept stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. For this compound (C9H21N), which has one nitrogen atom, the molecular ion will have an odd mass-to-charge ratio (m/z).
The most dominant fragmentation pathway for aliphatic amines under Electron Ionization (EI) is α-cleavage . This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the expulsion of an alkyl radical and the formation of a highly stable, resonance-stabilized iminium ion. The stability of this iminium ion is the primary driving force for this fragmentation route.
The general mechanism for α-cleavage in a secondary amine is depicted below:
Caption: Generalized α-cleavage mechanism in a secondary amine.
For asymmetrical secondary amines like this compound, α-cleavage can occur on either side of the nitrogen atom. The most favorable pathway typically involves the loss of the largest possible alkyl radical, as this leads to the formation of the most stable radical product.
In contrast to the extensive fragmentation observed in EI, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) typically result in minimal fragmentation. These methods impart less energy to the analyte molecule, primarily leading to the formation of a protonated molecular ion, [M+H]+. Fragmentation can be induced in these cases through tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID).
Electron Ionization (EI) Fragmentation of this compound
Under EI conditions, this compound (molar mass: 143.28 g/mol ) undergoes predictable and informative fragmentation. The molecular ion ([M]+•) is observed at m/z 143, but it is often of low abundance due to its propensity to fragment.
Primary Fragmentation: α-Cleavage
The most significant fragmentation pathways for this compound involve α-cleavage on either the butyl or the amyl (pentyl) side of the nitrogen atom.
-
Pathway A: Cleavage of the Amyl Group: This involves the loss of a butyl radical (•C4H9, mass 57), resulting in the formation of an iminium ion at m/z 86 .
-
Pathway B: Cleavage of the Butyl Group: This pathway involves the loss of a propyl radical (•C3H7, mass 43), leading to an iminium ion at m/z 100 .
Experimental data confirms that the cleavage leading to the loss of the largest radical is the most favored pathway. Therefore, the fragment at m/z 86 is the base peak (most intense peak) in the EI mass spectrum of this compound.
The visualization below illustrates these competing primary fragmentation pathways.
Caption: Primary α-cleavage fragmentation pathways of this compound.
Secondary and Minor Fragmentation Patterns
In addition to the two primary α-cleavage fragments, other less intense ions are also observed in the EI spectrum. These arise from further fragmentation of the primary ions or less favorable cleavage pathways.
-
Hydrocarbon-like Fragments: A series of smaller fragments at m/z 29, 41, 43, 55, and 57 are typically present. These correspond to various alkyl and alkenyl cations, characteristic of the fragmentation of the alkyl chains.
-
McLafferty Rearrangement: While less common for secondary amines compared to other functional groups, a McLafferty-type rearrangement can occur, leading to the formation of an ion at m/z 87. This involves the transfer of a gamma-hydrogen atom to the nitrogen, followed by the elimination of a neutral alkene.
Summary of EI Fragmentation Data
The table below summarizes the key ions observed in the EI mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Ion Structure / Origin | Relative Intensity |
| 143 | Molecular Ion [M]+• | Low |
| 100 | [M - C3H7]+ (α-cleavage on butyl side) | High |
| 86 | [M - C4H9]+ (α-cleavage on amyl side) | Base Peak (100%) |
| 72 | Further fragmentation | Moderate |
| 58 | Further fragmentation | Moderate |
| 44 | [CH2=NH2]+ | High |
| 43 | [C3H7]+ | Moderate |
| 41 | [C3H5]+ | Moderate |
| 29 | [C2H5]+ | Low |
Comparison with Soft Ionization Techniques (ESI/CI)
In contrast to the extensive fragmentation seen with EI, soft ionization methods provide complementary information, primarily about the intact molecule.
-
Electrospray Ionization (ESI): Under positive ion ESI, this compound will be readily protonated due to the basic nature of the amine nitrogen. The resulting spectrum will be dominated by the protonated molecular ion [M+H]+ at m/z 144 . Fragmentation is minimal unless energy is applied in the collision cell (tandem MS).
-
Chemical Ionization (CI): Using a reagent gas like methane or ammonia, CI also produces a protonated molecule [M+H]+ at m/z 144 as the base peak. Adduct ions, such as [M+C2H5]+ and [M+C3H5]+ when using methane, may also be observed.
The choice of ionization technique is therefore critical and depends on the analytical goal. EI is superior for structural elucidation of unknown amines due to its reproducible and predictable fragmentation patterns. ESI and CI are preferred for quantitative analysis and for confirming the molecular weight of a known compound, as they concentrate the ion current in the molecular ion species.
Experimental Protocol: Acquiring an EI Mass Spectrum
The following is a generalized protocol for acquiring an EI mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
Methodology
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as methanol or hexane.
-
GC Separation (for sample introduction):
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: Set to 230°C.
-
Electron Energy: Standard 70 eV. This energy level is used to ensure reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 25 to 200 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
Workflow Diagram
Caption: Standard workflow for GC-MS analysis with Electron Ionization.
Conclusion
The mass spectrometric fragmentation of this compound is a classic example of the predictable behavior of secondary aliphatic amines. Under Electron Ionization, its spectrum is dominated by fragments resulting from α-cleavage, with the base peak at m/z 86 corresponding to the loss of the larger butyl radical. This contrasts sharply with soft ionization techniques like ESI, which primarily yield the protonated molecular ion at m/z 144. A comprehensive understanding of these distinct fragmentation patterns is essential for researchers in method development, structural elucidation, and chemical analysis, allowing for the selection of the most appropriate analytical technique for their specific research needs.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 1-Pentanamine, N-butyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
MassBank of North America (MoNA). (n.d.). N-Butyl-N-pentylamine. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Note: A general reference for the standard practice of using 70 eV in EI-MS. A direct link to the entire book is not feasible, but the principle is a cornerstone of EI-MS methodology).
A Comparative Guide to the Validation of Analytical Methods for N-Amyl-N-butylamine Quantification
Introduction: The Imperative for Precise N-Amyl-N-butylamine Quantification
In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety and drug efficacy. This compound, a secondary amine, falls under scrutiny not necessarily as a direct toxicant, but as a potential precursor to the formation of N-nitrosamines. N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a critical concern for regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The formation of these impurities can occur during drug synthesis or even during storage when secondary amines react with nitrosating agents (like nitrites).[3] Therefore, the ability to accurately quantify residual levels of precursor amines like this compound is a crucial step in a comprehensive risk mitigation strategy.
This guide provides a comparative analysis of two primary analytical techniques for the validation of methods to quantify this compound in pharmaceutical matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the focus here is not merely on the procedural steps, but on the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical procedure in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Methodological Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound is driven by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a volatile compound, making it a suitable candidate for GC-based methods. However, its basic nature can lead to poor peak shape and adsorption on standard silica-based columns, a challenge that can be addressed through derivatization or the use of specialized base-deactivated columns.[7][8] LC-MS/MS offers a powerful alternative, particularly for complex matrices, providing high sensitivity and specificity without the need for derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Analyte Suitability | Excellent for volatile and semi-volatile amines. Derivatization may be required for polar amines to improve peak shape and volatility.[9] | Highly versatile for a wide range of polarities and molecular weights, including non-volatile amines.[10] |
| Sample Preparation | May involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Derivatization is a common additional step.[11] | Typically involves "dilute-and-shoot" or simple extraction and filtration.[12] |
| Sensitivity & Selectivity | High, especially with tandem MS (MS/MS). Selective Ion Monitoring (SIM) enhances selectivity.[3] | Extremely high sensitivity (sub-ppb levels) and selectivity due to MRM (Multiple Reaction Monitoring) capabilities.[10] |
| Potential Challenges | Peak tailing due to analyte interaction with the column; thermal degradation of labile compounds; matrix interference.[7] | Matrix effects (ion suppression or enhancement); lower chromatographic resolution for isomeric compounds compared to capillary GC. |
| Typical Application | Analysis of residual solvents and volatile impurities.[7] | Quantification of trace-level impurities, including nitrosamines, in complex drug product matrices.[13] |
Experimental Protocols and Validation Strategies
The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[6] For impurity quantification, the key validation parameters according to ICH Q2(R1) are Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[4][5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The rationale for derivatization in GC analysis of amines is to block the active hydrogen on the nitrogen atom, which reduces its polarity and ability to form hydrogen bonds. This leads to improved peak shape, increased volatility, and enhanced thermal stability.[9][14] Propyl chloroformate is a common reagent for derivatizing primary and secondary amines to form carbamates.[15]
Caption: Workflow for GC-MS analysis with derivatization.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Accurately weigh the drug substance or product and dissolve it in an appropriate solvent.
-
-
Derivatization:
-
Extraction:
-
Add hexane to the reaction mixture and perform a liquid-liquid extraction.[15]
-
Carefully transfer the upper hexane layer containing the derivatized analyte to an autosampler vial.
-
-
GC-MS Conditions (Illustrative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of impurities in complex matrices due to its exceptional sensitivity and selectivity.[10] For this compound, a reversed-phase separation can be employed, and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides specificity by monitoring a specific precursor-product ion transition.
Caption: Workflow for LC-MS/MS analysis.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 methanol:water).
-
Accurately weigh the drug substance or product and dissolve in the same diluent.
-
Use sonication to aid dissolution if necessary.[12]
-
Filter the final solution through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions (Illustrative, based on NDBA methods): [10][13]
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.45 mL/min.[13]
-
Column Temperature: 45°C.[13]
-
Injection Volume: 5 µL.[13]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound (to be determined during method development).
-
Comparative Validation Data (Hypothetical, based on analogous compounds)
The following table presents expected performance characteristics for the two validated methods, based on published data for structurally similar compounds like N-nitrosodibutylamine (NDBA) and other secondary amines.[16][17][18] Actual results for this compound would need to be experimentally determined.
| Validation Parameter | GC-MS with Derivatization | LC-MS/MS | ICH Q2(R1) Guideline for Impurity Quantification |
| Specificity | Demonstrated by chromatographic separation and unique mass spectrum of the derivative. | Demonstrated by chromatographic retention time and specific MRM transition. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] |
| LOD | ~ 0.1 - 1.0 ng/mL | ~ 0.05 - 0.5 ng/mL[16] | Signal-to-noise ratio of 3:1 is common.[17] |
| LOQ | ~ 0.3 - 3.0 ng/mL | ~ 0.15 - 1.5 ng/mL | Signal-to-noise ratio of 10:1 is common.[17] |
| Linearity (r²) | > 0.99 | > 0.99[17] | A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient > 0.99 is generally acceptable. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105%[18] | For impurities, recovery of 80-120% is often acceptable.[4] |
| Precision (%RSD) | < 10% | < 5% | For repeatability, RSD should be low. For intermediate precision, results from different days/analysts/equipment are compared. |
| Range | From LOQ to ~150% of the specification limit. | From LOQ to ~150% of the specification limit. | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[5] |
Conclusion and Recommendations
Both GC-MS with derivatization and LC-MS/MS are powerful and viable techniques for the validation of an analytical method for the quantification of this compound in pharmaceutical products.
-
LC-MS/MS is recommended as the primary choice due to its superior sensitivity, higher throughput (simpler sample preparation), and applicability to a broader range of matrices without the need for derivatization. This aligns with the current industry trend for nitrosamine-related impurity analysis.[10]
-
GC-MS with derivatization serves as an excellent orthogonal technique. It is a robust alternative and can be particularly useful for confirmation of results, especially in laboratories where LC-MS/MS may be less readily available. The derivatization step, while adding to the sample preparation time, effectively overcomes the challenges associated with analyzing basic amines by GC.[3][7]
Ultimately, the selection of the analytical method should be based on a risk assessment, the required sensitivity, the nature of the drug product matrix, and the available instrumentation. Regardless of the chosen technique, a thorough validation following ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable and defensible data, thereby safeguarding patient safety.[6]
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Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
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Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
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Farmacopeea. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. Retrieved from [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
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Agilent Technologies. (2020, August 19). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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National Center for Biotechnology Information. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
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Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food. Retrieved from [Link]
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SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Oxford Academic. (2020, February 15). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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International Journal of Scientific Research in Engineering and Management. (n.d.). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N- Nitrosodibutylamine (Ndba) & Nit. Retrieved from [Link]
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ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Determination of aliphatic amines by gas chromatography–mass spectrometry after in-syringe derivatization with pentafluorobenzoyl. Retrieved from [Link]
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R Discovery. (2023, January 20). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
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Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food. Retrieved from [Link]
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RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. Retrieved from [Link]
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LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
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ResearchGate. (2025). Gas-chromatographic determination of aliphatic amines in natural surface water and wastewater. Retrieved from [Link]
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CORE. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
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Chromatography Forum. (2008, December 22). GC MS of underivatised amines. Retrieved from [Link]
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A Senior Application Scientist's Guide: N-Amyl-N-butylamine vs. n-Butylamine in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the choice of an amine reagent is a critical decision point that dictates reaction pathways, yields, and impurity profiles. While seemingly similar, the transition from a primary amine like n-butylamine to a secondary amine such as N-amyl-N-butylamine introduces profound changes in steric hindrance and electronic properties. This guide provides an in-depth comparison of these two amines, moving beyond catalog specifications to explore their practical performance in key chemical transformations, supported by established chemical principles and detailed experimental frameworks.
Foundational Physicochemical Properties: The Source of Divergent Reactivity
The divergent behavior of this compound and n-butylamine originates from their fundamental structural and electronic differences. n-Butylamine is a primary amine, offering an accessible nitrogen atom with two protons available for reaction. In contrast, this compound is a secondary amine, where the nitrogen is shielded by two alkyl chains—a butyl and an amyl group—significantly increasing its steric bulk.[1][2]
These structural differences have a direct impact on their basicity and nucleophilicity. The two electron-donating alkyl groups on this compound increase the electron density on the nitrogen atom more than the single alkyl group of n-butylamine, making it a stronger base.[3][4][5] However, this increased steric bulk simultaneously hinders the nitrogen's ability to act as a nucleophile.
| Property | n-Butylamine | This compound | Rationale for Performance Impact |
| CAS Number | 109-73-9 | 39536-61-3[1][2] | Unique identifier for substance tracking. |
| Structure | CH₃(CH₂)₃NH₂ | CH₃(CH₂)₄-NH-(CH₂)₃CH₃ | Primary vs. Secondary amine; dictates reaction products (e.g., imine vs. enamine). |
| Molar Mass | 73.14 g/mol [6] | 143.27 g/mol [1][2] | Affects molar calculations and reaction stoichiometry. |
| Boiling Point | 78 °C[6][7] | 186.7 °C[2] | Influences reaction temperature limits and purification via distillation. |
| pKa (of conjugate acid) | 10.78[6] | ~10.8 - 11.2 (estimated) | Determines base strength; secondary amines are typically stronger bases than primary amines in solution.[3][4] |
| Steric Hindrance | Low | High | A critical factor governing nucleophilicity and accessibility of the nitrogen lone pair.[8][9] |
Visualizing the Core Difference: Steric Hindrance
The most significant factor differentiating these two amines in practice is the steric environment around the nitrogen atom. This can be visualized to understand its impact on reaction accessibility.
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N-Amyl-N-butylamine: A Comparative Guide to its Applications in Research and Industry
Introduction: Unveiling the Potential of an Asymmetrical Secondary Amine
N-Amyl-N-butylamine, a secondary amine with the chemical formula C9H21N, presents a unique molecular architecture that lends itself to a variety of applications in chemical synthesis and materials science. As an asymmetrical amine, featuring both an amyl and a butyl group attached to the nitrogen atom, it possesses distinct steric and electronic properties compared to its symmetrical counterparts like di-n-butylamine or di-n-amylamine. This guide provides a comprehensive technical overview of the known and potential applications of this compound, offering a comparative analysis with alternative compounds and furnishing experimental insights for researchers, scientists, and professionals in drug development. While direct experimental data for this compound is not always abundant in publicly accessible literature, this guide will leverage data from closely related secondary amines to provide a robust predictive performance framework.
Core Applications and Comparative Performance
The utility of this compound primarily stems from the reactivity of its secondary amine functional group. The lone pair of electrons on the nitrogen atom imparts both nucleophilic and basic characteristics, making it a valuable intermediate and functional molecule in several domains.
Corrosion Inhibition: Protecting Metallic Surfaces
Secondary amines, particularly those with longer alkyl chains, are well-established corrosion inhibitors for various metals and alloys in acidic environments. They function by adsorbing onto the metal surface, forming a protective molecular film that isolates the metal from the corrosive medium. The efficiency of this inhibition is influenced by the amine's structure, including the length of the alkyl chains and the electron density on the nitrogen atom.
Comparative Analysis:
While specific studies on this compound are limited, extensive research on di-n-butylamine and di-n-amylamine provides a strong basis for comparison.[1] The inhibition efficiency is generally correlated with the size and hydrophobicity of the alkyl groups. Larger alkyl groups lead to greater surface coverage and a more effective hydrophobic barrier.
| Amine | Molecular Weight ( g/mol ) | Relative Molecular Area* | pKa** | % Inhibition (4% w/v in boiling 6.1 N HCl)[1] |
| Di-n-propylamine | 101.19 | Lower | - | Lower Efficiency |
| Di-n-butylamine | 129.24 | Moderate | 11.25 | Moderate Efficiency |
| This compound (Predicted) | 143.27 | Higher | ~11.3 | Potentially High Efficiency |
| Di-n-amylamine | 157.30 | High | 11.28 | High Efficiency |
*Relative molecular area is a qualitative descriptor of the surface area covered by the adsorbed molecule. **pKa of the conjugate acid is an indicator of the amine's basicity.
The data suggests a trend where longer alkyl chains contribute to higher inhibition efficiency. This compound, with a total of nine carbon atoms in its alkyl chains, is expected to exhibit strong corrosion inhibition properties, likely outperforming di-n-butylamine and approaching the effectiveness of di-n-amylamine. The slight asymmetry of this compound may also influence the packing of the protective film on the metal surface, a factor that warrants further experimental investigation.
Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition
This protocol outlines a standard weight loss method to determine the corrosion inhibition efficiency of this compound.
Materials:
-
Carbon steel coupons of known dimensions and surface area
-
Hydrochloric acid (HCl), 1 M solution
-
This compound
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with a series of grit papers, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.
-
Immersion: Immerse one coupon into each of the test solutions, ensuring the entire coupon is submerged.
-
Corrosion Test: Maintain the solutions at a constant temperature (e.g., 25 °C or 50 °C) for a specified duration (e.g., 6, 12, or 24 hours).
-
Coupon Cleaning: After the immersion period, remove the coupons, rinse with deionized water, gently clean with a soft brush to remove corrosion products, rinse again, dry, and store in a desiccator.
-
Final Weighing: Reweigh the dried coupons.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W_blank - W_inhibitor) / W_blank] x 100 Where:
-
W_blank = Weight loss of the coupon in the blank solution
-
W_inhibitor = Weight loss of the coupon in the inhibitor-containing solution
-
Workflow for Evaluating this compound as a Corrosion Inhibitor
Caption: Workflow for the gravimetric evaluation of corrosion inhibitor efficiency.
Catalyst in Organic Synthesis
Secondary amines are widely employed as organocatalysts, particularly in reactions involving carbonyl compounds. They can participate in two primary catalytic cycles: enamine and iminium ion catalysis.[2]
-
Enamine Catalysis: The secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the product.
-
Iminium Ion Catalysis: The secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, which then reacts with a nucleophile.
Comparative Analysis:
The catalytic activity of a secondary amine is influenced by its steric bulk and basicity. While highly hindered amines like diisopropylethylamine (Hünig's base) are often used as non-nucleophilic bases, less hindered secondary amines can act as effective catalysts.
| Catalyst | Type | Key Features | Common Applications |
| L-Proline | Chiral Secondary Amine | Readily available, bifunctional (amine and carboxylic acid) | Asymmetric aldol and Mannich reactions |
| Di-n-butylamine | Achiral Secondary Amine | Moderately hindered, basic | Knoevenagel condensation, Michael addition |
| This compound | Achiral Secondary Amine | Asymmetric, moderately hindered | Potentially similar to di-n-butylamine, with possible subtle differences in selectivity due to its asymmetry |
This compound, being a moderately hindered and basic secondary amine, is a plausible candidate for catalyzing various organic transformations. Its asymmetry could potentially introduce interesting, albeit likely modest, stereochemical influences in certain reactions, a hypothesis that requires experimental validation.
Logical Relationship in Secondary Amine Catalysis
Caption: Dual catalytic modes of secondary amines.
Intermediate in Chemical Manufacturing
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its secondary amine functionality allows for a range of transformations.
-
Synthesis of Quaternary Ammonium Compounds: Reaction with alkyl halides can produce quaternary ammonium salts, which have applications as phase transfer catalysts, surfactants, and biocides.
-
Synthesis of Amides: Acylation with acid chlorides or anhydrides yields N,N-disubstituted amides, which are important functional groups in pharmaceuticals and polymers.
-
Rubber Chemicals: Secondary amines are precursors to vulcanization accelerators and antioxidants used in the rubber industry. For instance, di-n-butylamine is used to produce di-n-butylthiocarbamate thiuram.[3] this compound could potentially be used to synthesize analogous compounds with modified properties.
Conclusion and Future Outlook
This compound is a versatile secondary amine with significant potential in corrosion inhibition, organic catalysis, and as a chemical intermediate. While direct, comprehensive data on its performance is emerging, strong inferences can be drawn from the well-documented behavior of structurally similar secondary amines. Its asymmetrical nature may offer subtle advantages in terms of film-forming properties in corrosion inhibition and selectivity in catalysis. Further experimental investigation is warranted to fully elucidate the unique properties of this compound and to expand its applications in research and industry. This guide serves as a foundational resource to stimulate and inform such future explorations.
References
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-
n-Butylamine. Wikipedia. Available at: [Link]
-
The Role of Butylamine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. MDPI. Available at: [Link]
-
Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. MDPI. Available at: [Link]
-
Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel. MDPI. Available at: [Link]
-
Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. NACE International. Available at: [Link]
-
Some Structural Effects of Organic N-Containing Compounds on Corrosion Inhibition. NACE International. Available at: [Link]
-
Effect of Solvent Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2. Scielo. Available at: [Link]
-
Performance of corrosion inhibitors based on n-butylamine in protection of carbon steel in hydrochloric acid solution. International Journal of Research in Engineering and Science. Available at: [Link]
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n-butylamine ( Aminobutane ) for Synthesis >99,95% - 500ml. SYNTHETIKA. Available at: [Link]
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n-methylbutylamine. Organic Syntheses. Available at: [Link]
-
n-butylamine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
The synthesis of amide S-Aevia the aminolysis reaction of n-butylamine... ResearchGate. Available at: [Link]
-
Synthesis of n-butylamine. PrepChem.com. Available at: [Link]
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-
n-butylamine vs Di-n-butylamine. Sciencemadness Discussion Board. Available at: [Link]
-
Control experiments. (a) Reaction of n-butylamine with metallapentalyne... ResearchGate. Available at: [Link]
-
The synthesis of N-ethyl-n-butylamine by amines disproportionation. ResearchGate. Available at: [Link]
-
Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine. American Chemical Society. Available at: [Link]
-
High temperature corrosion inhibition performance of imidazoline and amide. SciSpace. Available at: [Link]
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Butylamine functionalized graphene oxide: experimental and DFT studies of the corrosion inhibition efficiency on MgAZ13 alloy in a 3.5% NaCl environment. ResearchGate. Available at: [Link]
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Examining the effects of tert-butylamine under different circumstances an inhibitor of mild steel corrosion in HCl acid. ResearchGate. Available at: [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]
-
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-
Butylamine. PubChem. Available at: [Link]
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A Comparative Performance Analysis of N-Amyl-N-butylamine as a Catalyst in Carbon-Carbon Bond Formation
This guide presents a comprehensive benchmark analysis of N-Amyl-N-butylamine, a secondary amine, evaluating its catalytic efficacy in the Knoevenagel condensation reaction. The performance of this compound is objectively compared against other widely-used catalysts—Piperidine (a secondary amine), Triethylamine (a tertiary amine), and Sodium Hydroxide (an inorganic base)—to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its utility in synthetic organic chemistry.
Introduction: The Role of Amine Catalysts in Synthesis
The formation of carbon-carbon bonds is a fundamental operation in organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals and fine chemicals.[1] Condensation reactions, such as the Knoevenagel condensation, are powerful tools for this purpose. The choice of catalyst is paramount, as it profoundly influences reaction rates, yields, and selectivity.[1]
Amine catalysts, particularly secondary amines, are valued for their ability to proceed through specific mechanistic pathways, such as enamine intermediates, which can offer distinct advantages over reactions catalyzed by simple bases.[2] this compound, a dialkyl secondary amine, is investigated here to characterize its performance profile. Its relatively bulky, non-cyclic structure provides an interesting counterpoint to more conventional cyclic secondary amine catalysts like piperidine. This guide aims to quantify its effectiveness and situate its performance within the broader context of common catalytic systems.
The Benchmark Reaction: Knoevenagel Condensation
To establish a reliable performance benchmark, the Knoevenagel condensation between an aromatic aldehyde (4-chlorobenzaldehyde) and an active methylene compound (malononitrile) was selected. This reaction is well-documented and highly sensitive to catalytic activity, making it an ideal model system for comparing different catalysts.[3][4] The reaction proceeds via the formation of an intermediate that subsequently dehydrates to yield the final α,β-unsaturated product.
The core of this investigation is to understand how this compound influences the reaction kinetics and overall product yield compared to other catalysts operating under identical conditions.
Experimental Design & Protocols
A standardized experimental protocol was designed to ensure a fair and direct comparison between the catalysts. All reactions were conducted under consistent conditions, with the only variable being the type of catalyst employed.
General Experimental Workflow
The following diagram outlines the standardized workflow used for each catalytic test. This systematic approach ensures reproducibility and minimizes experimental variability.
Caption: Standardized workflow for the benchmark Knoevenagel condensation.
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 1.0 equiv.)
-
Malononitrile (1 mmol, 1.0 equiv.)
-
Ethanol (Solvent, 5 mL)
-
Catalyst (this compound, Piperidine, Triethylamine, or Sodium Hydroxide) (0.05 mmol, 5 mol%)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of ethanol.[5]
-
Catalyst Addition: Add the designated catalyst (0.05 mmol) to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature (25°C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) at 15-minute intervals until the starting aldehyde spot is no longer visible.[5] Record the total reaction time.
-
Work-up: Upon completion, pour the reaction mixture into 20 mL of cold water. The product will precipitate as a solid.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification & Analysis: Dry the product under vacuum. Determine the yield and confirm the product's identity and purity using NMR and IR spectroscopy.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as it is a common, polar protic solvent that readily dissolves the reactants and is generally effective for this type of condensation.[5]
-
Catalyst Loading: A 5 mol% loading is a standard catalytic amount that is sufficient to promote the reaction without causing significant side reactions or complicating purification.
-
Temperature: Room temperature is selected to provide a baseline for catalyst activity under mild conditions, which is a key principle of green chemistry.[4] This also allows for clearer differentiation of catalyst efficacy without the input of thermal energy.
Results: A Quantitative Comparison
The performance of this compound was benchmarked against Piperidine, Triethylamine, and Sodium Hydroxide. The key performance indicators—reaction time and product yield—are summarized below.
| Catalyst | Catalyst Type | Reaction Time (minutes) | Product Yield (%) |
| This compound | Secondary Amine | 45 | 92 |
| Piperidine | Secondary Amine | 30 | 95 |
| Triethylamine | Tertiary Amine | 120 | 85 |
| Sodium Hydroxide (NaOH) | Inorganic Base | 15 | 96 |
Discussion: Analyzing the Catalytic Performance
The experimental data reveals distinct differences in the catalytic activities of the tested substances.
This compound vs. Piperidine
Both this compound and Piperidine are secondary amines and are expected to catalyze the Knoevenagel condensation via an enamine intermediate mechanism.[2] Piperidine, a cyclic secondary amine, exhibited a faster reaction time (30 minutes) and a slightly higher yield (95%) compared to this compound (45 minutes, 92% yield). This difference can likely be attributed to the steric hindrance presented by the amyl and butyl groups on this compound. The bulkier alkyl groups may slightly impede the formation of the enamine intermediate with malononitrile, leading to a moderately slower reaction rate. Nonetheless, this compound proved to be a highly effective catalyst, achieving a high yield in a respectable timeframe.
Secondary Amines vs. Tertiary Amine (Triethylamine)
Triethylamine, a tertiary amine, was significantly slower (120 minutes) and gave a lower yield (85%). Unlike secondary amines, tertiary amines cannot form an enamine intermediate. Instead, they act as Brønsted bases, deprotonating the active methylene compound to form a carbanion (enolate).[6] This pathway is generally less efficient for the Knoevenagel condensation, which explains the poorer performance of Triethylamine compared to both this compound and Piperidine.
Proposed Catalytic Cycle for Secondary Amines
The enhanced efficiency of secondary amines can be visualized through their catalytic cycle, which involves the formation of a highly nucleophilic enamine.
Caption: Proposed enamine pathway for secondary amine-catalyzed Knoevenagel condensation.
Comparison with Sodium Hydroxide
Sodium Hydroxide, a strong inorganic base, provided the fastest reaction time (15 minutes) and the highest yield (96%). As a strong base, it rapidly deprotonates malononitrile, generating a high concentration of the nucleophilic carbanion, which swiftly attacks the aldehyde.[1] While highly efficient for this specific reaction, inorganic bases like NaOH can be less selective in more complex syntheses and can lead to side reactions like aldol condensations or saponification of ester groups if present.[1] The work-up for base-catalyzed reactions can also be more involved.
Conclusion
This comparative guide demonstrates that This compound is a highly competent organocatalyst for the Knoevenagel condensation. While slightly slower than the sterically less hindered piperidine and the strong base NaOH, it significantly outperforms the tertiary amine, Triethylamine.
Key Findings:
-
This compound provides excellent yields (92%) under mild, room-temperature conditions.
-
Its performance is consistent with the established enamine mechanism for secondary amine catalysts, offering a reliable and predictable catalytic behavior.
-
The minor reduction in reaction rate compared to piperidine is likely due to the increased steric bulk of its alkyl substituents.
-
It represents a viable and effective alternative to traditional inorganic bases, particularly in contexts where milder conditions and the avoidance of harsh bases are desirable.
For researchers in drug development and process chemistry, this compound should be considered a valuable tool in the organocatalysis toolbox, offering a balance of high reactivity and operational simplicity.
References
- BenchChem. (2025). A Comparative Guide to Basic Catalysts in Condensation Reactions: 1-Butyl-3-methylimidazolium Hydroxide vs. NaOH and KOH.
- Royal Society of Chemistry. (n.d.). Improving catalyst activity in secondary amine catalysed transformations. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde.
- National Institutes of Health. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC.
- ResearchGate. (n.d.). (a) Secondary amine catalyzed addition reaction of aldehydes to....
- Unknown Source. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- PubMed. (2019). Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines.
- ResearchGate. (2025). (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- BenchChem. (n.d.). Application Notes and Protocols: Tert-Butylamine as a Catalyst in Organic Reactions.
- Royal Society of Chemistry. (2023). Performance of homogeneous catalysts viewed in dynamics.
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A Senior Application Scientist's Guide to Investigating N-Amyl-N-butylamine Cross-reactivity in Competitive Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of N-Amyl-N-butylamine in a relevant immunoassay format. The experimental design detailed herein is structured to deliver robust, interpretable data, grounded in established principles of immunoassay validation.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities. However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the assay's antibodies bind to molecules other than the intended target analyte.[1][2] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration, with potentially significant consequences in both research and clinical settings.[2][3]
This compound (also known as N-butylpentylamine) is a secondary amine with the chemical formula C₉H₂₁N.[4][5] Its structure, featuring two alkyl chains of four and five carbons attached to a nitrogen atom, presents a potential for interaction in immunoassays designed to detect structurally related compounds. Given the structural similarities to certain sympathomimetic amines, there is a scientific rationale for investigating its potential cross-reactivity in drug screening assays, particularly those for amphetamines.
This guide will provide a detailed protocol for a competitive ELISA, a framework for data analysis including the calculation of the half-maximal inhibitory concentration (IC50), and a clear method for reporting cross-reactivity. By comparing the reactivity of this compound to that of the target analyte (d-amphetamine) and other structurally related amines, a clear and objective measure of its cross-reactivity can be established.
Experimental Design: A Comparative Approach to Unveiling Cross-Reactivity
To thoroughly characterize the cross-reactivity of this compound, a comparative study is essential. This involves testing not only the compound of interest but also carefully selected positive and negative controls.
Compound Selection Rationale:
-
Target Analyte (Positive Control): d-Amphetamine. This is the primary target for the selected immunoassay and will serve as the reference compound against which all other reactivities are measured.
-
Test Compound: this compound. The primary focus of the investigation.
-
Structural Analog (Positive Comparator): Di-n-propylamine. This secondary amine with shorter alkyl chains provides a valuable comparison point to assess how alkyl chain length influences cross-reactivity.
-
Structural Analog (Negative Comparator): n-Butylamine. A primary amine that, based on the principles of antibody specificity in certain amphetamine assays, is expected to show significantly lower or no cross-reactivity.[7][8] This helps to confirm that the observed cross-reactivity is specific to the secondary amine structure.
The core of this investigation will be a competitive ELISA. The principle of this assay is based on the competition between a labeled drug (e.g., enzyme-conjugated amphetamine) and the unlabeled drug in the sample (or the test compound) for a limited number of antibody binding sites. A higher concentration of the unlabeled drug (or a cross-reacting compound) will result in less binding of the labeled drug and, consequently, a weaker signal.
Caption: Principle of the competitive ELISA for cross-reactivity testing.
Detailed Experimental Protocols
Adherence to a detailed and validated protocol is paramount for generating reliable and reproducible data. The following protocol is based on standard competitive ELISA procedures.[4][9][10]
Reagents and Materials
-
Amphetamine ELISA kit (containing anti-amphetamine antibody-coated microtiter plate, amphetamine-enzyme conjugate, substrate, stop solution, and wash buffer concentrate).
-
d-Amphetamine standard
-
This compound
-
Di-n-propylamine
-
n-Butylamine
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer.
Preparation of Standards and Test Compounds
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound (d-amphetamine, this compound, di-n-propylamine, and n-butylamine) in PBS to prepare 1 mg/mL stock solutions.
-
Serial Dilutions: Perform serial dilutions of each stock solution in PBS to create a range of concentrations for generating dose-response curves. A suggested range is from 1 ng/mL to 100,000 ng/mL. It is crucial to prepare a fresh set of dilutions for each experiment.
ELISA Procedure
The following workflow should be followed meticulously.
Caption: Step-by-step workflow for the competitive ELISA experiment.
-
Plate Preparation: Allow the antibody-coated microtiter plate and reagents to reach room temperature.
-
Addition of Samples: Add 50 µL of each standard dilution, test compound dilution, and control to the appropriate wells.
-
Addition of Enzyme Conjugate: Add 50 µL of the amphetamine-enzyme conjugate to each well.
-
Incubation: Gently mix and incubate the plate for the time and temperature specified in the kit's instructions (e.g., 60 minutes at room temperature).
-
Washing: Decant the contents of the plate and wash the wells multiple times (as per the kit's instructions) with diluted wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the time specified in the kit's instructions (e.g., 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).
Data Analysis and Interpretation
Calculation of IC50
The IC50 is the concentration of a compound that inhibits 50% of the maximum signal in a competitive assay.[4]
-
Calculate Percent Inhibition: For each concentration of d-amphetamine and the test compounds, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Zero Control)] x 100
-
Generate Dose-Response Curves: Plot the percent inhibition versus the logarithm of the compound concentration for d-amphetamine and each test compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., a four-parameter logistic fit) to determine the IC50 value for each compound from its dose-response curve.[11]
Calculation of Percent Cross-Reactivity
Cross-reactivity is calculated relative to the target analyte, d-amphetamine. The formula is as follows, in accordance with guidelines for interference testing in clinical chemistry.[3][12][13]
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100
Presentation of Results
The results should be presented in a clear and concise manner, allowing for easy comparison between the tested compounds.
Table 1: Comparative Cross-Reactivity in an Amphetamine Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | [Insert calculated IC50] | 100% |
| This compound | [Insert calculated IC50] | [Insert calculated value] |
| Di-n-propylamine | [Insert calculated IC50] | [Insert calculated value] |
| n-Butylamine | [Insert calculated IC50 or > max conc.] | [Insert calculated value or < value] |
Conclusion and Implications
This guide provides a robust and scientifically sound methodology for assessing the cross-reactivity of this compound in a competitive immunoassay for amphetamine. By following these detailed protocols and data analysis procedures, researchers can generate reliable data to understand the specificity of their assays. A high degree of cross-reactivity for this compound would indicate that this compound could be a potential interferent in amphetamine screening assays, potentially leading to false-positive results. Conversely, low or negligible cross-reactivity would provide confidence in the assay's specificity in the presence of this compound. The inclusion of structural analogs as comparators allows for a more nuanced understanding of the structure-activity relationships that govern antibody recognition. These findings are critical for the proper interpretation of immunoassay results and for the development of more specific diagnostic and research tools.
References
- Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164.
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- Apollonio, L., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213.
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Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. Retrieved from [Link]
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JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
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ResearchGate. (n.d.). Competitive ELISA and IC 50 determination. Dose-response curves with.... Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. Retrieved from [Link]
- Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Cody, J. T., & Schwarzhoff, R. (1993). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of Analytical Toxicology, 17(1), 26-30.
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- Lisurek, M., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (110), 52822.
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National Institute of Standards and Technology. (n.d.). n-Amyl-n-butyl amine. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8007, Butylamine. Retrieved from [Link]
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Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
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Chemsrc. (n.d.). N-butyl-N-(1,3-dioxolan-2-ylmethyl)butan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). Butylamine. Retrieved from [Link]
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Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Amyl-N-butylamine
For Immediate Reference: A Procedural Overview for the Safe Management and Disposal of N-Amyl-N-butylamine
Navigating the complexities of chemical waste management is a critical responsibility for researchers and laboratory personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety data and regulatory compliance, offering a clear path for handling this chemical from initial use to final disposal.
I. Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. This substance is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1][2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A foundational aspect of safe handling involves the correct use of PPE.[3] Personnel must be equipped with:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to prevent severe eye irritation and damage.[4][5][6]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[4][5][6]
-
Respiratory Protection: In case of inadequate ventilation, a respirator is required. All respiratory equipment should be part of a comprehensive protection program, including annual medical evaluations and fit testing.[7]
Emergency Preparedness: Laboratories must be equipped with an eyewash station and a safety shower.[8] In the event of a spill, all ignition sources must be eliminated immediately.[5][9]
II. Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste identification and segregation. This compound waste must be classified as hazardous due to its flammability and corrosivity.[3][10]
Key Principles of Segregation:
-
Separate from Other Waste Streams: Never mix this compound waste with other chemical wastes to prevent hazardous reactions.[3]
-
Incompatible Materials: This chemical is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[9] Ensure waste containers are not in proximity to these substances.
III. Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in a manner that is compliant with local, regional, and national regulations.[1]
For Small Spills:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the area and ensure adequate ventilation.[9][11]
-
Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[5][8] Do not use combustible materials.
-
Collect and Store: Using non-sparking tools, carefully collect the absorbed material and place it in a suitable, labeled, and closed container for disposal.[5][12]
-
Decontaminate: Clean the spill area thoroughly.
For Bulk Quantities and Unused Product:
-
Containerization: The primary container for the waste must be in good condition, compatible with the chemical, and tightly sealed to prevent leaks or the release of fumes.[3][13] The container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[3][13]
-
Storage: Store the waste container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances.[3][9]
-
Professional Disposal: For large quantities, it is essential to contact a licensed hazardous waste disposal company.[3] These companies are equipped to handle and dispose of chemical waste safely and in an environmentally responsible manner.[3] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Environmental Considerations: this compound is harmful to aquatic life.[6] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[3][6]
IV. Data-Driven Safety: Understanding the Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is crucial for safe handling and disposal.
| Property | Value | Source |
| Flash Point | 10°F / -12°C (closed cup) | [6][14] |
| Flammability | Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.[6][12] | [1][2][6][12] |
| Health Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage.[1][2] May cause respiratory irritation.[1] | [1][2] |
| Incompatibilities | Strong oxidizers, strong acids.[4] May corrode some metals in the presence of water.[4] | [4] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - n-Butylamine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
n-BUTYLAMINE AR - Safety Data Sheet. (2024, February 28). Loba Chemie. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet: n-Butylamine. (2019, January 31). Chemos GmbH & Co.KG. Retrieved from [Link]
-
ICSC 0374 - n-BUTYLAMINE. (n.d.). International Labour Organization. Retrieved from [Link]
-
BUTYLAMINE | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Material Safety Data Sheet - Di-n-butylamine. (n.d.). Cole-Parmer. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]
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Navigating the Unseen: A Safety and Handling Guide for N-Amyl-N-butylamine
Hazard Identification: A Composite Profile
N-Amyl-N-butylamine should be treated as a hazardous substance with a multi-faceted risk profile. Based on data from its analogs, it is presumed to be a flammable, corrosive liquid that is toxic upon inhalation, ingestion, or skin contact.[1][2] Vapors are likely heavier than air and can form explosive mixtures.[3][4]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | Highly flammable liquid and vapor OR Flammable liquid and vapor.[1][2] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[2][4] |
| Acute Toxicity, Inhalation | Category 2 or 3 | Fatal or Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1A/1B | Causes severe skin burns and eye damage.[2][4] |
| Serious Eye Damage | Category 1 | Causes serious eye damage. |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation.[4] |
The colorless liquid may have a characteristic fishy, ammonia-like odor and can turn yellow upon storage in air.[5][6] It is crucial to never rely on odor as a safe indicator of its presence.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The principle is to create a complete barrier against all potential routes of exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[7] Due to the severe corrosivity, a full-face shield must be worn over the goggles at all times.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as butyl rubber or nitrile. Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[2] Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[7] An additional butyl rubber apron is recommended for splash protection.[3]
-
Footwear: Fully enclosed, chemical-resistant footwear is required.[7]
-
-
Respiratory Protection:
-
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure control.
-
If working outside of a fume hood or if vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines is required.[3][5] A full-facepiece respirator offers greater protection.
-
Operational Plan: From Storage to Disposal
A systematic, step-by-step approach is essential for minimizing risk during the entire lifecycle of handling this compound.
Engineering Controls and Storage:
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Storage: Store containers in a cool, dry, well-ventilated, and designated flammables area.[1][4] Keep containers tightly closed and protected from sunlight.[4]
-
Grounding: Ground and bond all containers and receiving equipment during transfers to prevent static electricity discharge, which can be an ignition source.[10][11][12]
-
Incompatibilities: Store separately from strong acids, oxidizing agents, acid anhydrides, and carbon dioxide.[1][9]
Procedural Workflow for Handling this compound
The following diagram outlines the critical decision points and safety procedures for handling this chemical.
Caption: A procedural diagram outlining the key safety stages for handling this compound.
Emergency and Disposal Protocols
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).[10][13] Use only non-sparking tools for cleanup.[12]
-
Containment: Stop the leak if it can be done without risk.[13] Cover drains to prevent environmental release.
-
Absorption: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[13] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan:
All this compound waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Containers: Do not mix with other waste. Leave chemicals in their original containers if possible, or use approved hazardous waste containers. Handle uncleaned empty containers as you would the product itself, as they may retain flammable and toxic residue.[12]
-
Method: Disposal must be conducted by a licensed professional waste disposal service, typically via chemical incineration with an afterburner and scrubber.[2] All disposal activities must be in strict accordance with federal, state, and local environmental regulations.
References
- 1. fishersci.com [fishersci.com]
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- 3. nbinno.com [nbinno.com]
- 4. chemos.de [chemos.de]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butylamine [cdc.gov]
- 6. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
